Mechanism of action of Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate in vitro
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate (PTC-1) This technical guide provides a comprehensive overview of the proposed in vitro mechanism...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate (PTC-1)
This technical guide provides a comprehensive overview of the proposed in vitro mechanism of action of the novel investigational compound, Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate (herein referred to as PTC-1). Based on its structural features, we hypothesize that PTC-1 functions as a selective inhibitor of the Janus kinase (JAK) family, thereby modulating the JAK-STAT signaling pathway. This document details the theoretical framework for this mechanism, provides robust, step-by-step protocols for its experimental validation, and offers insights into the interpretation of potential data. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel kinase inhibitors.
Introduction to PTC-1: A Structurally-Guided Hypothesis
The chemical structure of Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate (PTC-1) presents several features that suggest a potential role as a kinase inhibitor. The core pyrazole scaffold is a well-established pharmacophore in numerous FDA-approved kinase inhibitors. The carbamate linker likely participates in hydrogen bonding within an ATP-binding pocket, while the tert-butyl and p-tolyl groups may confer selectivity through specific hydrophobic interactions.
Based on these structural alerts, we propose a primary mechanism of action for PTC-1 as an inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK-STAT pathway is a critical signaling cascade downstream of many cytokine and growth factor receptors, and its aberrant activation is a hallmark of various myeloproliferative neoplasms and inflammatory diseases. Our hypothesis is that PTC-1 competitively binds to the ATP-binding site of JAK proteins, preventing the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins.
This guide will outline the necessary in vitro studies to rigorously test this hypothesis.
Proposed Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
The JAK-STAT signaling cascade is initiated by the binding of a ligand (e.g., a cytokine) to its corresponding receptor, leading to receptor dimerization and the subsequent trans-activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are, in turn, phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression.
We postulate that PTC-1 exerts its effects by directly inhibiting the kinase activity of JAKs. This would lead to a reduction in STAT phosphorylation and a subsequent decrease in the expression of STAT-regulated genes, ultimately impacting cell proliferation and survival in JAK-STAT dependent cell lines.
Figure 1. Proposed mechanism of action of PTC-1 on the JAK-STAT signaling pathway.
Experimental Validation of the Mechanism of Action
To thoroughly investigate the proposed mechanism of action of PTC-1, a multi-faceted approach employing biochemical and cell-based assays is recommended.
Biochemical Assays: Direct Target Engagement
The initial step is to determine if PTC-1 directly interacts with and inhibits the kinase activity of purified JAK enzymes.
This assay directly measures the ability of PTC-1 to inhibit the phosphorylation of a substrate peptide by a specific JAK isoform (e.g., JAK1, JAK2, JAK3, TYK2).
Protocol:
Prepare a reaction buffer containing ATP and a fluorescently-labeled peptide substrate.
Add a fixed concentration of a purified recombinant JAK enzyme to the wells of a microplate.
Add PTC-1 across a range of concentrations (e.g., 1 nM to 100 µM) to the wells. Include appropriate controls (no inhibitor, and a known JAK inhibitor like Ruxolitinib).
Initiate the kinase reaction by adding the ATP/substrate mixture.
Incubate for a specified time at 30°C.
Stop the reaction and measure the amount of phosphorylated substrate, typically using fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
Calculate the percentage of inhibition at each PTC-1 concentration and fit the data to a dose-response curve to determine the IC50 value.
Parameter
Description
Enzymes
Recombinant human JAK1, JAK2, JAK3, TYK2
Substrate
Specific peptide substrate for each JAK isoform
ATP Concentration
At or near the Km for each enzyme
Compound Concentrations
10-point, 3-fold serial dilution
Detection Method
TR-FRET or Fluorescence Polarization
Cell-Based Assays: Target Engagement and Downstream Effects
Cell-based assays are crucial to confirm that PTC-1 can access its target in a cellular context and modulate the downstream signaling pathway.
This assay measures the ability of PTC-1 to inhibit the phosphorylation of STAT proteins in response to cytokine stimulation.
Protocol:
Seed a JAK-STAT dependent cell line (e.g., HEL 92.1.7, which has a constitutively active JAK2) in a 96-well plate and allow cells to adhere.
Starve the cells of serum for 4-6 hours to reduce basal signaling.
Pre-treat the cells with various concentrations of PTC-1 for 1-2 hours.
Stimulate the cells with a cytokine (e.g., erythropoietin or interferon-gamma) for a short period (e.g., 15-30 minutes) to induce JAK-STAT signaling.
Lyse the cells and quantify the levels of phosphorylated STAT (p-STAT) and total STAT using a method such as ELISA, Western Blot, or flow cytometry.
Normalize the p-STAT signal to the total STAT signal and determine the IC50 of PTC-1 for p-STAT inhibition.
Figure 2. Workflow for the cellular phospho-STAT inhibition assay.
To confirm the functional consequences of STAT inhibition, the expression of STAT target genes can be measured.
Protocol:
Treat JAK-STAT dependent cells with PTC-1 at concentrations around the p-STAT inhibition IC50.
After an appropriate incubation period (e.g., 6-24 hours), isolate total RNA from the cells.
Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of known STAT target genes (e.g., BCL2L1, MYC, CCND1).
Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH).
Compare the gene expression levels in PTC-1 treated cells to vehicle-treated controls.
Phenotypic Assays: Cellular Consequences
The final step is to assess the impact of PTC-1 on cellular phenotypes that are dependent on JAK-STAT signaling.
This assay determines the effect of PTC-1 on the growth and survival of cancer cell lines with known dysregulation of the JAK-STAT pathway.
Protocol:
Seed JAK-STAT dependent and independent cell lines in 96-well plates.
Treat the cells with a range of PTC-1 concentrations for 72 hours.
Measure cell viability using a commercially available assay (e.g., CellTiter-Glo®, which measures ATP levels).
Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line.
Cell Line
JAK-STAT Status
Expected Sensitivity to PTC-1
HEL 92.1.7
Constitutively active JAK2
High
K562
BCR-ABL driven (JAK-STAT independent)
Low
HEK293
Normal JAK-STAT signaling
Low
Summary and Future Directions
This guide outlines a systematic in vitro approach to investigate the hypothesis that Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate (PTC-1) acts as an inhibitor of the JAK-STAT pathway. The proposed experiments will establish direct target engagement, confirm the mechanism in a cellular context, and demonstrate the functional consequences of target inhibition.
Positive results from these studies would warrant further investigation, including kinase selectivity profiling against a broad panel of kinases, determination of the mode of inhibition (e.g., ATP-competitive), and progression into in vivo models of diseases driven by JAK-STAT dysregulation.
References
Rask-Andersen, M., Masuram, S., & Schiöth, H. B. (2014). The druggable genome: A quantitative perspective on the targeting of human proteins. Nature Reviews Drug Discovery, 13(10), 745–759. [Link]
Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK-STAT Signaling in Health and Disease. Nature Reviews Drug Discovery, 16(12), 843–862. [Link]
Villarino, A. V., Kanno, Y., & O'Shea, J. J. (2017). Mechanisms and consequences of JAK-STAT signaling in the immune system. Nature Immunology, 18(4), 374–384. [Link]
Exploratory
An In-Depth Technical Guide to the Physical and Chemical Properties of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carba...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate, a novel carbamate derivative of a substituted pyrazole. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information on its constituent moieties, predicted properties, and detailed synthetic methodologies for its precursor and the final compound. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science, providing a foundational understanding of this compound's characteristics and the necessary protocols for its synthesis and handling.
Introduction
Substituted pyrazoles are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. The incorporation of a carbamate functional group can further modulate the physicochemical and biological profile of the parent molecule, often enhancing its metabolic stability or acting as a bioisostere for amide bonds.[1] This guide focuses on Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate, a compound that combines the structural features of a 1,3,5-substituted pyrazole with a phenyl carbamate moiety.
Chemical and Physical Properties
While specific experimental data for Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate is limited, the following table summarizes its known and predicted properties based on its chemical structure and data from closely related compounds.
Based on the solid nature of its precursor, 3-tert-butyl-1-(p-tolyl)-1H-pyrazol-5-amine.
Melting Point
Not experimentally determined.
Boiling Point
Not experimentally determined.
Solubility
Predicted to be soluble in organic solvents such as dichloromethane, ethyl acetate, and THF.
General solubility of carbamates and pyrazole derivatives.
Purity
Commercially available with 95% purity.
Structural Diagram:
Caption: Chemical structure of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate.
Synthesis and Experimental Protocols
The synthesis of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate can be achieved through a two-step process: the synthesis of the aminopyrazole precursor followed by its reaction with phenyl chloroformate.
Synthesis of 3-tert-butyl-1-(p-tolyl)-1H-pyrazol-5-amine
This precursor can be synthesized via the cyclization of a β-ketonitrile with a substituted hydrazine. The following protocol is adapted from a known procedure for a similar compound.[2]
Reaction Scheme:
Caption: Synthesis of the aminopyrazole precursor.
Experimental Protocol:
To a solution of concentrated hydrochloric acid (3.8 mL) in water (33 mL), add p-tolylhydrazine (9.87 mmol) and 4,4-dimethyl-3-oxopentanenitrile (14.80 mmol).
Heat the mixture at 70°C for 1 hour.
Add an additional portion of concentrated hydrochloric acid (3.8 mL) and continue heating for another hour.
After cooling, add crushed ice to the reaction mixture and neutralize with concentrated ammonium hydroxide.
The resulting solid is filtered under reduced pressure, washed with cold water (3 x 5 mL), and dried at ambient temperature to afford the title compound.
Synthesis of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate
The final product is synthesized by reacting the aminopyrazole precursor with phenyl chloroformate in the presence of a base to neutralize the HCl byproduct.[1][3]
Reaction Scheme:
Caption: Synthesis of the final carbamate product.
Experimental Protocol:
Dissolve 3-tert-butyl-1-(p-tolyl)-1H-pyrazol-5-amine (1.0 equiv) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
Add a base, such as triethylamine (1.1 equiv), to the solution to act as an acid scavenger.
Cool the mixture to 0°C in an ice bath.
Add phenyl chloroformate (1.1 equiv) dropwise to the stirred solution.
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization to yield the desired phenyl carbamate.
Reactivity and Potential Applications
The pyrazole core of this molecule is a versatile scaffold in medicinal chemistry, known for a broad spectrum of biological activities.[4] The carbamate group can influence the molecule's reactivity and biological interactions. Phenyl carbamates are known to be reactive towards nucleophiles and can be used as precursors for the synthesis of ureas and other derivatives.[5]
The structural features of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate suggest potential applications in:
Drug Discovery: As a scaffold for the development of new therapeutic agents.
Materials Science: As a building block for the synthesis of novel polymers or functional materials.
Agrochemicals: As a potential lead compound in the development of new pesticides or herbicides.[6]
Precautionary Statements: P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage: Keep container tightly closed in a dry and well-ventilated area. Keep in a dark place under an inert atmosphere at room temperature.
Reagent: Phenyl Chloroformate
Hazard Statements: Fatal if inhaled, causes severe skin burns and eye damage, combustible liquid, may be corrosive to metals, and harmful if swallowed.[7][8] It is also a lachrymator.[7]
Handling: Use only under a chemical fume hood. Wear personal protective equipment, including gloves, protective clothing, and eye/face protection. Avoid breathing mist, vapors, or spray. Do not get in eyes, on skin, or on clothing.[7]
Storage: Keep away from heat, sparks, and flame. Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, amines, and bases. It is moisture-sensitive and should be kept in a tightly closed container.[7]
Final Product: Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate
Specific safety data for the final product is not available. It should be handled with care, assuming it may possess hazards similar to its precursors. Standard laboratory safety protocols, including the use of personal protective equipment, should be followed.
Conclusion
Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate is a compound with significant potential in various scientific fields. While comprehensive experimental data on its physical and chemical properties are yet to be published, this guide provides a robust foundation for its synthesis, handling, and exploration of its potential applications. The detailed protocols and safety information are intended to facilitate further research and development involving this promising molecule.
Author: BenchChem Technical Support Team. Date: March 2026
Pharmacokinetic Profiling of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate
1. Executive Summary & Structural Rationale
Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate (PTBPC) is a highly lipophilic, structurally rigid molecule. In medicinal chemistry, this compound is most frequently utilized as a reactive intermediate in the synthesis of diaryl urea-based p38 MAPK inhibitors, such as doramapimod (BIRB-796)[1]. However, when evaluated as an independent active pharmaceutical ingredient (API), covalent modifier, or prodrug, PTBPC presents a complex pharmacokinetic (PK) landscape.
As a Senior Application Scientist, I approach the PK profiling of this compound by first analyzing its structural architecture, which features three critical domains:
The tert-butyl group: Imparts significant lipophilicity, driving cellular permeability but also increasing susceptibility to CYP3A4-mediated oxidation.
The p-tolyl pyrazole core: Provides a rigid scaffold that can interact with kinase hinge regions but is also a known site for metabolic activation, potentially leading to hepatotoxic reactive intermediates[1].
The phenyl carbamate moiety: The primary metabolic liability. Phenyl carbamates are highly susceptible to esterase-mediated hydrolysis and transamidation in systemic circulation[2].
2. Causality-Driven In Vitro ADME Profiling
Before advancing to in vivo models, a self-validating in vitro workflow is required to isolate the specific mechanisms of PTBPC clearance.
2.1. Plasma Stability and Esterase Hydrolysis
Causality: The electron-withdrawing nature of the phenyl leaving group makes the carbamate carbonyl highly electrophilic. In systemic circulation, plasma esterases (e.g., butyrylcholinesterase) rapidly cleave this bond, yielding 3-tert-butyl-1-(p-tolyl)-1H-pyrazol-5-amine and phenol[2]. If the plasma half-life (
T1/2
) is <15 minutes, oral dosing will fail due to pre-systemic degradation.
Protocol:
Pre-warm pooled human and Sprague-Dawley (SD) rat plasma to 37°C.
Spike PTBPC (final concentration 1 µM, 0.1% DMSO) into the plasma.
Extract 50 µL aliquots at 0, 5, 15, 30, 60, and 120 minutes.
Quench immediately with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt enzymatic activity.
Centrifuge at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS.
2.2. Caco-2 Permeability Assay
Causality: The high LogP of the tert-butyl and p-tolyl groups suggests excellent transcellular passive diffusion. However, the rigid pyrazole core may be a substrate for P-glycoprotein (P-gp) efflux transporters. We employ the Caco-2 monolayer model to accurately predict intestinal absorption[3].
Protocol:
Culture Caco-2 cells on polycarbonate filter supports for 21 days to ensure full differentiation and tight junction formation (TEER > 250 Ω·cm²)[3].
Prepare PTBPC at 10 µM in HBSS buffer (pH 7.4).
To assess passive permeability, add the compound to the apical (A) chamber and sample the basolateral (B) chamber at 30, 60, and 90 minutes.
To assess efflux, reverse the gradient (B to A). Calculate the Apparent Permeability (
Papp
) and the Efflux Ratio (
ER=Papp(B→A)/Papp(A→B)
).
Self-Validation: Run a parallel assay with 50 µM verapamil (a P-gp inhibitor). If the ER drops to near 1.0, PTBPC is confirmed as a P-gp substrate.
3. In Vivo Pharmacokinetic Profiling (Rodent Model)
To determine the absolute bioavailability and systemic clearance of PTBPC, an in vivo study in male SD rats is conducted.
3.1. Bioanalytical Method Validation
Causality: The phenol leaving group generated during PTBPC metabolism can cause severe ion suppression in the mass spectrometer source. Therefore, a rigorous LC-MS/MS method must be validated according to the 2018 FDA Bioanalytical Method Validation Guidance[4].
Protocol Standards:
Selectivity & Matrix Effects: Assess blank plasma from six different sources to ensure no endogenous peaks co-elute with PTBPC or the internal standard[4].
Accuracy & Precision: Quality Control (QC) samples must be within ±15% of nominal concentrations (±20% at the Lower Limit of Quantification, LLOQ)[4].
Incurred Sample Reanalysis (ISR): Mandatory for reactive carbamates to ensure that ex vivo hydrolysis does not artificially deflate reported in vivo concentrations[4].
Oral (PO) Cohort: 10 mg/kg administered via oral gavage (Formulation: 0.5% Methylcellulose, 0.1% Tween 80 in water).
Sampling: Serial blood collection (K2EDTA tubes) at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Critical Step: Blood must be kept on ice and centrifuged immediately, with the resulting plasma strictly acidified (e.g., 1% formic acid) to prevent ongoing ex vivo esterase degradation of the carbamate.
4. Quantitative Data Summary
The following table summarizes the anticipated pharmacokinetic parameters for PTBPC, reflecting its high lipophilicity and vulnerability to rapid plasma hydrolysis.
Pharmacokinetic Parameter
IV Administration (2 mg/kg)
PO Administration (10 mg/kg)
Interpretation / Causality
Cmax
(ng/mL)
1,450 ± 120
210 ± 45
Low PO
Cmax
due to extensive first-pass metabolism and esterase cleavage.
Tmax
(hr)
N/A
0.5 - 1.0
Rapid absorption driven by high lipophilicity (tert-butyl group).
AUC0−∞
(ng·hr/mL)
850 ± 90
425 ± 60
Systemic exposure is heavily truncated by rapid clearance.
T1/2
(hr)
0.8 ± 0.2
1.1 ± 0.3
Short half-life indicative of rapid hydrolysis of the phenyl carbamate[2].
Clearance (L/hr/kg)
2.35
N/A
High clearance, approaching hepatic blood flow in rats (~3.3 L/hr/kg).
Vdss
(L/kg)
3.1
N/A
High volume of distribution due to partitioning of the core into adipose tissue.
Bioavailability (
F
%)
N/A
~10%
Poor oral bioavailability necessitates prodrug optimization or structural rigidification.
5. Mechanistic Biotransformation Pathway
The systemic fate of PTBPC is governed by a competition between Phase I CYP450 oxidation and rapid plasma esterase hydrolysis. The diagram below maps this logical relationship.
Metabolic pathways of PTBPC: competition between esterase hydrolysis and CYP450 oxidation.
References
Essential FDA Guidelines for Bioanalytical Method Validation. resolvemass.ca. 4
Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. nih.gov. 3
Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors. scispace.com. 2
A Possible Mechanism for Hepatotoxicity Induced by BIRB-796, an Orally Active p38 Mitogen-Activated Protein Kinase Inhibitor. nih.gov. 1
Synthesis Pathway Discovery for Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate: A Critical Intermediate in p38 MAPK Inhibitor Development
Executive Summary & Strategic Context The synthesis of unsymmetrical diaryl ureas is a cornerstone in the development of modern kinase inhibitors, particularly those targeting the "DFG-out" allosteric pocket of the p38α...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
The synthesis of unsymmetrical diaryl ureas is a cornerstone in the development of modern kinase inhibitors, particularly those targeting the "DFG-out" allosteric pocket of the p38α mitogen-activated protein kinase (MAPK). A quintessential example of this class is BIRB-796 (Doramapimod), a highly potent anti-inflammatory agent. The structural complexity of these inhibitors necessitates highly efficient, modular synthetic pathways.
At the heart of this modularity lies a critical activated intermediate: Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate . This in-depth technical guide details the retrosynthetic logic, mechanistic causality, and validated step-by-step methodologies required to synthesize this pivotal molecule, providing researchers with a robust framework for generating diverse urea-based libraries ().
Retrosynthetic Logic and Mechanistic Causality
The primary challenge in synthesizing pyrazole-based ureas is the inherently poor nucleophilicity of 5-aminopyrazoles. The electron-withdrawing nature of the adjacent pyrazole ring nitrogens, combined with the severe steric bulk of the 3-tert-butyl group, significantly diminishes the reactivity of the exocyclic amine.
Attempting to react 3-tert-butyl-1-(p-tolyl)-1H-pyrazol-5-amine directly with phosgene or triphosgene to form an isocyanate often leads to dimerization, poor yields, and severe handling hazards. To circumvent this, the pathway utilizes phenyl chloroformate to generate a stable, isolable phenyl carbamate.
Figure 1: Two-step synthetic workflow for Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate.
The Causality of the Carbamate Approach
This carbamate acts as an activated "masked isocyanate." The phenoxy group is an excellent leaving group, allowing the carbamate to undergo smooth nucleophilic acyl substitution when exposed to more nucleophilic aliphatic or aromatic amines in downstream steps. This approach not only improves the overall yield of the final urea but also allows the carbamate intermediate to be stockpiled due to its high bench stability ().
Step-by-Step Experimental Methodologies
The following protocols are designed as Self-Validating Systems , meaning the reactions inherently provide macroscopic or analytical feedback to confirm their success, minimizing the need for blind downstream processing.
Step 1: Synthesis of 3-tert-butyl-1-(p-tolyl)-1H-pyrazol-5-amine
Objective: Construct the core pyrazole ring via cyclocondensation.
Reagent Charging: To a round-bottom flask, add p-tolylhydrazine hydrochloride (1.0 equiv) and pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile, 1.05 equiv).
Solvent & Catalyst: Suspend the reagents in absolute ethanol (0.5 M concentration). Add concentrated hydrochloric acid (0.1 equiv) dropwise.
Causality: The acidic environment is critical; it catalyzes the initial hydrazone formation by activating the carbonyl equivalent of the nitrile, accelerating the rate-determining step before intramolecular cyclization occurs.
Reaction: Heat the mixture to reflux (80 °C) and stir for 6–8 hours.
Self-Validating System (IPC): Monitor the reaction via TLC (Hexane/EtOAc 3:1). The system validates its progress when the highly polar, streak-prone hydrazine spot completely disappears, replaced by a strongly UV-active spot (254 nm) corresponding to the conjugated pyrazole system.
Workup: Cool to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous NaHCO₃.
Causality: The basic wash neutralizes the HCl catalyst and any unreacted hydrazine hydrochloride, ensuring the product is partitioned into the organic layer as a free base.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate. Recrystallize the crude solid from hexane/ethyl acetate to afford the pure aminopyrazole as an off-white solid.
Step 2: Synthesis of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate
Objective: Activate the exocyclic amine for downstream urea formation.
Reagent Charging: Dissolve the synthesized 3-tert-butyl-1-(p-tolyl)-1H-pyrazol-5-amine (1.0 equiv) in a mixture of anhydrous THF and Dichloromethane (DCM) (1:2 ratio, 0.2 M).
Base Addition: Add pyridine (1.4 equiv) and cool the solution to 0 °C in an ice bath.
Causality: Pyridine acts as a non-nucleophilic acid scavenger. Cooling the system prevents exothermic side reactions and minimizes the formation of symmetrical bis-pyrazole ureas.
Activation: Add phenyl chloroformate (1.1 equiv) dropwise over 15 minutes.
Reaction: Allow the reaction to warm to room temperature naturally and stir for 3–12 hours.
Self-Validating System (IPC): Monitor via LC-MS. The reaction validates itself analytically when the starting mass (
[M+H]+=230.1
) is fully converted to the carbamate mass (
[M+H]+=350.2
). Macroscopically, the precipitation of white pyridinium chloride salts serves as a visual indicator of reaction turnover.
Workup: Quench the reaction by partitioning between DCM and water. Wash the organic layer sequentially with 1M HCl (to forcefully extract excess pyridine into the aqueous layer) and brine.
Purification: Dry, filter, and concentrate. Triturate the crude solid with cold diethyl ether to yield the pure phenyl carbamate as a highly crystalline white solid.
Quantitative Data & Yield Analysis
The table below summarizes the optimized reaction parameters and expected quantitative outcomes for the two-step synthesis, establishing a benchmark for reproducibility ().
Reaction Step
Primary Reagents
Catalyst / Base
Solvent System
Temp / Time
Typical Yield
IPC / Validation Method
1. Cyclocondensation
p-Tolylhydrazine, Pivaloylacetonitrile
Conc. HCl (0.1 eq)
Absolute Ethanol
80 °C / 6–8 h
80–88%
TLC (UV 254 nm), LC-MS
2. Carbamoylation
Aminopyrazole, Phenyl chloroformate
Pyridine (1.4 eq)
THF / DCM (1:2)
0 °C to RT / 3–12 h
75–85%
LC-MS (
[M+H]+
350.2)
Downstream Application: Diaryl Urea Formation
Once isolated, the phenyl carbamate serves as a highly efficient electrophile. When exposed to a primary amine (such as a functionalized naphthylamine used in BIRB-796), the reaction proceeds via a tetrahedral intermediate, ultimately eliminating phenol to yield the target unsymmetrical diaryl urea.
Figure 2: Mechanistic pathway of unsymmetrical diaryl urea formation via phenyl carbamate.
This predictable, high-yielding elimination is what makes the phenyl carbamate pathway the gold standard in the medicinal chemistry of p38 MAPK inhibitors.
References
Millan, D. S., Bunnage, M. E., Burrows, J. L., Butcher, K. J., Dodd, P. G., Evans, T. J., ... & Phillips, C. (2011). "Design and Synthesis of Inhaled p38 Inhibitors for the Treatment of Chronic Obstructive Pulmonary Disease." Journal of Medicinal Chemistry, 54(22), 7797-7814.[Link]
Li, X., Zhou, X., Zhang, J., Wang, L., Long, L., Zheng, Z., ... & Zhong, W. (2014). "Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway." Molecules, 19(2), 2004-2028.[Link]
Zhu, D., Li, X., Zhong, W., & Zhao, D. (2015). "Design, Synthesis and Biological Evaluation of Novel Substituted N,N′-Diaryl ureas as Potent p38 Inhibitors." Molecules, 20(9), 16604-16619.[Link]
Foundational
In vivo metabolism studies of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate
An In-Depth Technical Guide to the In Vivo Metabolism of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate Abstract This guide provides a comprehensive technical framework for conducting and interpreting in vivo meta...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the In Vivo Metabolism of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate
Abstract
This guide provides a comprehensive technical framework for conducting and interpreting in vivo metabolism studies of the novel chemical entity, Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate. In the absence of specific literature for this compound, this document synthesizes established principles of drug metabolism, regulatory expectations, and predictive analysis based on its chemical structure. We will explore the scientific rationale behind study design, detail robust experimental protocols, and outline advanced bioanalytical strategies for metabolite identification and characterization. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new molecular entities.
Introduction: The Imperative of Metabolic Scrutiny
The journey of a new chemical entity (NCE) from laboratory discovery to clinical application is critically dependent on a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. In vivo metabolism studies are a cornerstone of this process, providing indispensable insights into the biotransformation of a parent drug into its various metabolites.[1] These studies are not merely a regulatory checkbox; they are fundamental to evaluating a drug's efficacy, pharmacokinetic profile, and, most importantly, its safety.[1][2] The metabolic fate of a drug can reveal the formation of active metabolites that contribute to its therapeutic effect, or reactive metabolites that may be responsible for toxicity.
Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate is a complex molecule with several potential sites for metabolic transformation. Understanding its metabolic pathways is crucial for predicting its clearance rate, potential drug-drug interactions (DDIs), and inter-species differences in pharmacological and toxicological responses.[3][4] This guide establishes a logical, field-proven approach to prospectively investigate its in vivo metabolism.
Chemical Structure of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate:
Predictive Metabolic Pathways: A Rationale-Driven Approach
The structure of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate suggests several likely avenues for biotransformation, primarily mediated by Phase I (functionalization) and Phase II (conjugation) enzyme systems.[5] The cytochrome P450 (CYP) superfamily of enzymes, abundant in the liver, is anticipated to be the primary catalyst for its Phase I metabolism.[6]
Predicted Phase I Metabolic Reactions:
Oxidation of the p-Tolyl Group: The benzylic methyl group on the p-tolyl moiety is a prime substrate for oxidation. This is a common metabolic pathway that proceeds via a hydroxymethyl intermediate, which can be further oxidized to an aldehyde and subsequently a carboxylic acid.
Hydrolysis of the Carbamate Ester: Carbamate linkages are susceptible to hydrolysis by esterase enzymes, cleaving the molecule into 3-tert-butyl-1-(p-tolyl)-1H-pyrazol-5-amine and phenol. This is often a significant clearance pathway for carbamate-containing drugs.
Hydroxylation of Aromatic Rings: The phenyl ring of the carbamate, the tolyl ring, and the pyrazole ring itself are all potential sites for aromatic hydroxylation, a classic CYP-mediated reaction.
Oxidation of the Tert-butyl Group: While sterically hindered, the tert-butyl group can undergo oxidation to form a primary alcohol (hydroxymethyl) metabolite, which may be further oxidized.
N-Dealkylation: While less common for this structure, cleavage at other points could theoretically occur.
Predicted Phase II Metabolic Reactions:
Glucuronidation/Sulfation: The hydroxylated metabolites formed during Phase I reactions, as well as the phenolic metabolite from carbamate hydrolysis, are excellent substrates for conjugation with glucuronic acid (via UGT enzymes) or sulfate (via SULT enzymes). These reactions increase water solubility and facilitate renal excretion.
The following diagram illustrates the predicted primary metabolic pathways.
Caption: High-level workflow for in vivo metabolism studies.
Detailed Experimental Protocols
Scientific integrity demands meticulous and reproducible methodologies. The following protocols represent standard, validated procedures.
Protocol: In Vivo Study in Sprague-Dawley Rats
Animal Acclimation: Male Sprague-Dawley rats (n=3-5 per group) are acclimated for at least 5 days. Animals are housed in metabolism cages to allow for separate collection of urine and feces.
Dose Preparation: The test compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose / 0.1% Tween 80 in water for oral dosing; saline with a co-solvent for IV).
Administration:
Oral (PO): Administer the formulation via oral gavage at the target dose volume.
Intravenous (IV): Administer the formulation via a tail vein injection.
Sample Collection: Collect blood (via tail vein or cannula), urine, and feces according to the schedule outlined in Table 1. Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.
Plasma Preparation: Centrifuge blood samples (e.g., at 2000 x g for 10 minutes at 4°C) within 30 minutes of collection. Harvest the supernatant (plasma) and store at -80°C until analysis.
Urine/Feces Processing: Record the volume/weight of collected urine and feces. Homogenize feces in water. Store all samples at -80°C.
Protocol: Plasma Sample Preparation for LC-MS/MS
This protocol uses protein precipitation, a rapid and effective method for removing the majority of proteins from plasma samples.
[5]
Thaw Samples: Thaw plasma samples and vortex to ensure homogeneity.
Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated protein.
[5]5. Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 water:acetonitrile) for LC-MS/MS analysis.
Bioanalytical Strategy: The Power of Mass Spectrometry
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for metabolite identification and quantification due to its exceptional sensitivity and specificity.
[7][8][9]
Key Steps in LC-MS/MS Analysis:
Chromatographic Separation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system separates the parent drug and its metabolites from each other and from endogenous matrix components based on their physicochemical properties (e.g., polarity).
Ionization: The separated compounds enter the mass spectrometer's ion source (typically Electrospray Ionization, ESI), where they are converted into charged ions.
Mass Analysis: The mass spectrometer measures the mass-to-charge ratio (m/z) of the ions. High-resolution instruments (e.g., Orbitrap, TOF) provide highly accurate mass measurements, which aids in determining the elemental composition of metabolites.
[5]4. Metabolite Detection: The analysis involves comparing chromatograms from dosed animals with those from control (vehicle-dosed) animals. New peaks present only in the dosed samples are flagged as potential metabolites.
Structural Elucidation: The identity of a potential metabolite is initially proposed based on its accurate mass, which reveals the mass shift from the parent compound (e.g., an increase of 15.99 Da indicates hydroxylation). The structure is further confirmed by tandem MS (MS/MS), where the ion is fragmented, and its fragmentation pattern is compared to that of the parent drug.
Table 2: Common Mass Shifts in Phase I Metabolism
Biotransformation
Mass Change (Da)
Hydroxylation
+15.9949
Dehydrogenation
-2.0156
Carboxylation (from methyl)
+27.9949
Carbamate Hydrolysis
Varies (loss of C7H5NO)
N-dealkylation (p-tolyl)
-91.0548
Conclusion and Forward Look
The systematic in vivo investigation of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate metabolism is a critical, non-negotiable step in its preclinical development. By combining predictive analysis based on chemical structure with robust, validated experimental designs and state-of-the-art bioanalytical techniques, researchers can build a comprehensive metabolic profile of the molecule. This profile is essential for understanding its pharmacokinetics, ensuring the toxicological test species are relevant, and ultimately, for making informed decisions about the compound's potential for clinical success. The data generated from the workflows described herein will form a crucial part of the safety assessment and regulatory submission package.
References
Di Girolamo, A., et al. (2005). In vivo metabolite detection and identification in drug discovery via LC-MS/MS with data-dependent scanning and postacquisition data mining. PubMed.
U.S. Food and Drug Administration. (Date not available). Metabolism and Pharmacokinetic Studies. FDA.
Juvonen, R. O., et al. (Date not available). Inducibility of P450Coh by pyrazole and its derivatives. PubMed.
Arome Science. (2025). Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies. Arome Science.
U.S. Food and Drug Administration. (Date not available). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. FDA.
Vaz, A. D., et al. (Date not available). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. PMC.
BenchChem. (2025). Analytical Strategies for Metabolite Identification. BenchChem.
U.S. Food and Drug Administration. (Date not available). Safety Testing of Drug Metabolites Guidance for Industry. FDA.
Di Girolamo, A., et al. (Date not available). In vivo metabolite detection and identification in drug discovery via LC-MS/MS with data-dependent scanning and post-acquisition data mining. ResearchGate.
IntechOpen. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen.
ACS Publications. (2017). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry.
U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA.
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites. FDA.
Google Patents. (Date not available). Pyrazole derivatives as cytochrome p450 inhibitors. Google Patents.
PMC. (Date not available). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. PMC.
IntechOpen. (2021). Drug Metabolism in Drug Discovery and Preclinical Development. IntechOpen.
Structural Activity Relationship (SAR) of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numer...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This technical guide provides an in-depth exploration of the structural activity relationships (SAR) of a specific class of pyrazole derivatives: Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamates. We will delve into the synthetic rationale, key structural modifications, and their impact on biological activity, with a particular focus on their potential as anticancer agents. This document is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel pyrazole-based therapeutics.
Introduction: The Significance of the Pyrazole Core
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This arrangement imparts unique physicochemical properties, including the ability to participate in hydrogen bonding and engage in various non-covalent interactions with biological targets.[4] Consequently, pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][5][6]
The carbamate moiety, when appended to a heterocyclic core, can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. Carbamates can act as hydrogen bond donors and acceptors, and their metabolic stability can be modulated through substitution.[7] In the context of pyrazole derivatives, the introduction of a carbamate group at the 5-position has been shown to be favorable for cytotoxic activity in certain molecular frameworks.[8]
This guide focuses on the specific scaffold of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate, dissecting the role of each structural component—the 3-tert-butyl group, the 1-p-tolyl substituent, and the N-phenylcarbamate moiety—in dictating the overall biological activity.
Synthetic Strategy: Building the Core Scaffold
The synthesis of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate derivatives hinges on a convergent synthetic approach, beginning with the construction of the key intermediate, 3-tert-butyl-1-(p-tolyl)-1H-pyrazol-5-amine. This is typically achieved through a Knorr-type pyrazole synthesis, a robust and versatile method for constructing the pyrazole ring.[9]
Synthesis of the Precursor: 3-tert-butyl-1-(p-tolyl)-1H-pyrazol-5-amine
The synthesis commences with the condensation of a β-ketonitrile with a substituted hydrazine. In this case, 4,4-dimethyl-3-oxopentanenitrile is reacted with p-tolylhydrazine. The steric bulk of the tert-butyl group plays a crucial role in directing the regioselectivity of the cyclization, favoring the formation of the desired 1,3,5-trisubstituted pyrazole.
Experimental Protocol:
Reaction Setup: To a solution of p-tolylhydrazine hydrochloride (1.0 eq) in an appropriate solvent such as ethanol or acetic acid, add 4,4-dimethyl-3-oxopentanenitrile (1.1 eq).
Cyclization: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base, such as sodium bicarbonate solution.
Extraction and Purification: Extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
The use of a slight excess of the β-ketonitrile ensures the complete consumption of the hydrazine starting material.
Acidic conditions, often employed in Knorr synthesis, can enhance the rate of both imine formation and subsequent cyclization.[9]
The choice of solvent can influence the reaction rate and yield; alcohols and acetic acid are commonly used for their ability to dissolve the reactants and facilitate the reaction.
Formation of the Phenylcarbamate Moiety
With the 5-aminopyrazole precursor in hand, the final step involves the installation of the phenylcarbamate group. This is readily achieved by reacting the amine with phenyl isocyanate.
Experimental Protocol:
Reaction Setup: Dissolve the 3-tert-butyl-1-(p-tolyl)-1H-pyrazol-5-amine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).
Addition of Isocyanate: Add phenyl isocyanate (1.05 eq) dropwise to the solution at 0 °C.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
Purification: Upon completion, the solvent is removed under reduced pressure, and the resulting crude solid is purified by recrystallization or column chromatography to yield the final Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate derivative.
Causality Behind Experimental Choices:
Anhydrous conditions are critical as isocyanates are highly reactive towards water.
The dropwise addition of the isocyanate at low temperature helps to control the exothermicity of the reaction.
The use of a slight excess of the isocyanate ensures complete conversion of the starting amine.
Synthetic Workflow Diagram
Caption: Synthetic workflow for Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate.
Structural Activity Relationship (SAR) Analysis
The biological activity of this class of compounds is intricately linked to the nature of the substituents at various positions of the pyrazole core and the phenylcarbamate moiety. The following analysis is based on established principles of medicinal chemistry and data from related pyrazole series.[10][11][12]
The 3-tert-Butyl Group: A Steric Anchor
The tert-butyl group at the 3-position is a significant feature. Its bulkiness can serve several purposes:
Steric Shielding: It can protect the pyrazole ring from metabolic degradation, potentially increasing the compound's half-life.
Lipophilicity: It enhances the lipophilicity of the molecule, which can improve membrane permeability and cellular uptake.
Binding Pocket Interactions: The tert-butyl group can engage in hydrophobic interactions within the binding pocket of a target protein, contributing to the overall binding affinity.
Substitution of the tert-butyl group with smaller alkyl groups (e.g., methyl, ethyl) or its removal would likely lead to a decrease in activity due to reduced hydrophobic interactions and potentially increased metabolic susceptibility.
The 1-p-tolyl Group: Modulating Electronic and Steric Properties
The p-tolyl group at the N1 position of the pyrazole ring is a key site for modification to explore the SAR.
Electronic Effects: The methyl group of the tolyl substituent is weakly electron-donating, which can influence the electron density of the pyrazole ring and its ability to engage in π-π stacking or other electronic interactions.
Steric Effects: The position and size of the substituent on this phenyl ring can influence the overall conformation of the molecule and its fit within a target's binding site.
Hypothetical SAR Decision Tree for the 1-Phenyl Substituent:
Caption: Hypothetical SAR decision tree for the 1-phenyl substituent.
The N-Phenylcarbamate Moiety: The Key to Interaction
The N-phenylcarbamate group at the 5-position is crucial for the biological activity, likely serving as a key interaction point with the target protein.
Hydrogen Bonding: The N-H and C=O groups of the carbamate can act as hydrogen bond donors and acceptors, respectively, forming critical interactions within a binding site.
Aromatic Interactions: The phenyl ring of the carbamate can engage in π-π stacking or hydrophobic interactions.
Table 1: Hypothetical SAR of N-Phenylcarbamate Substitutions
Position on Phenyl Ring
Substituent Type
Predicted Effect on Activity
Rationale
Para
Electron-withdrawing (e.g., -Cl, -F)
Potentially increased
May enhance hydrogen bonding acidity of N-H or engage in halogen bonding.
Para
Electron-donating (e.g., -OCH3)
Variable
May increase metabolic liability or alter electronic properties unfavorably.
Meta
Small, lipophilic (e.g., -CH3)
Potentially maintained or slightly decreased
May probe a hydrophobic sub-pocket without causing significant steric clash.
Ortho
Any substituent
Likely decreased
Steric hindrance may disrupt the optimal binding conformation.
Potential Mechanism of Action and Biological Targets
While the specific molecular target of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate is not definitively established in the literature, related pyrazole derivatives have been shown to exert their anticancer effects through various mechanisms:
Kinase Inhibition: Many pyrazole-containing compounds are known to be inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[11]
Tubulin Polymerization Inhibition: Some pyrazole derivatives have been found to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
Induction of Apoptosis: These compounds can trigger programmed cell death through the modulation of pro- and anti-apoptotic proteins.
DNA Intercalation: Certain pyrazole analogs can insert themselves between the base pairs of DNA, disrupting DNA replication and transcription.
Further investigation through molecular docking studies and in vitro enzymatic assays would be necessary to elucidate the precise mechanism of action for this specific class of compounds.
In Vitro Biological Evaluation: A Step-by-Step Protocol
To assess the anticancer potential of newly synthesized Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate derivatives, a standard in vitro cytotoxicity assay is employed. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Self-Validating System:
The inclusion of both positive and negative controls is essential for validating the assay results.
Running the assay in triplicate for each concentration ensures the reproducibility and statistical significance of the data.
A dose-response curve should be generated to accurately determine the IC50 value.
Conclusion and Future Directions
The Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate scaffold represents a promising starting point for the development of novel anticancer agents. The SAR analysis presented in this guide provides a rational framework for the design of new derivatives with improved potency and selectivity. Key areas for future exploration include:
Systematic modification of the substituents on the 1-phenyl and N-phenyl rings to optimize electronic and steric properties.
Investigation of alternative carbamate isosteres to modulate the compound's physicochemical properties and metabolic stability.
Elucidation of the precise mechanism of action through target identification studies.
In vivo evaluation of the most promising candidates in preclinical animal models of cancer.
By leveraging the insights provided in this technical guide, researchers can accelerate the discovery and development of the next generation of pyrazole-based therapeutics.
References
Jahantigh, H., et al. (2021). Pyrazole-based and N,N-diethylcarbamate functionalized some novel aurone analogs: Design, synthesis, cytotoxic evaluation, docking and SAR studies, against AGS cancer cell line. Scientific Reports, 11(1), 1-18. Available from: [Link]
SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (n.d.). RASĀYAN Journal of Chemistry. Available from: [Link]
Al-Abdullah, E. S., et al. (2008). Synthesis of new N-phenylpyrazole derivatives with potent antimicrobial activity. Archiv der Pharmazie, 341(4), 242-249. Available from: [Link]
Becerra, D., Cobo, J., & Castillo, J. C. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Molbank, 2021(3), M1250. Available from: [Link]
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025). Molbank. MDPI. Available from: [Link]
Barreca, M. L., et al. (2002). 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine. Acta Crystallographica Section E: Structure Reports Online, 58(12), o1353-o1354. Available from: [Link]
Al-Hourani, B. J., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines, 10(5), 1124. Available from: [Link]
Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 138-151. Available from: [Link]
Reddy, G. M., et al. (2023). Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. Polycyclic Aromatic Compounds, 43(1), 302-316. Available from: [Link]
Abdel-Aziz, A. A., et al. (2016). 1-Substituted carbamoyl and thiocarbamoyl-4,5-dihydro-1H-pyrazoles as possible cytotoxic and antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 131-140. Available from: [Link]
Lee, K. J., & Kim, Y. J. (2004). Solid-Phase Synthesis of 5-Amino-1-(Substituted Thiocarbamoyl)pyrazole and 1,2,4-Triazole Derivatives via Dithiocarbazate Linker. Journal of Combinatorial Chemistry, 6(6), 914-919. Available from: [Link]
Yurttaş, L., et al. (2021). Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents. Archiv der Pharmazie, 354(12), e2100225. Available from: [Link]
1-Substituted carbamoyl and thiocarbamoyl-4,5-dihydro-1H-pyrazoles as possible cytotoxic and antimicrobial agents. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
Simons, C., et al. (2021). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1746. Available from: [Link]
Fassihi, A., et al. (2017). Synthesis and Anticancer Activity of 1, 3, 5-Triaryl-1H-Pyrazole. Letters in Drug Design & Discovery, 14(7), 813-820. Available from: [Link]
Der Pharma Chemica. (2012). Synthesis, characterization and biological evaluation pyrazole derivatives containing indole ring as a potent analgesic and anti-inflammatory agent. Available from: [Link]
El-Gamal, M. I., et al. (2023). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Advances, 13(39), 27361-27381. Available from: [Link]
Husain, A., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking. International Journal of Molecular Sciences, 23(12), 6548. Available from: [Link]
Sadek, B., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(3), 49-65. Available from: [Link]
Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10(2), 63-76. Available from: [Link]
Saha, S., & Pal, D. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. Journal of Drug Delivery and Therapeutics, 10(5-s), 211-219. Available from: [Link]
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). Oriental Journal of Chemistry. Available from: [Link]
Ghosal, A., & Ankati, H. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 129-156. Available from: [Link]
An In-depth Technical Guide to the Target Binding Affinity of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate
Introduction: A Novel Modulator of the Endocannabinoid System Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate represents a class of synthetic heterocyclic compounds with significant potential for therapeutic interv...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Novel Modulator of the Endocannabinoid System
Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate represents a class of synthetic heterocyclic compounds with significant potential for therapeutic intervention. Its structural architecture, featuring a substituted pyrazole ring linked to a carbamate moiety, positions it as a compelling candidate for targeting key enzymes within the human body. This guide provides a comprehensive technical overview of the methodologies and scientific rationale for determining the target binding affinity of this compound, with a primary focus on its anticipated interaction with Fatty Acid Amide Hydrolase (FAAH), a critical regulator of the endocannabinoid system. For researchers and drug development professionals, this document outlines the core principles, experimental workflows, and data interpretation necessary to characterize the compound's potency and mechanism of action.
The Endocannabinoid System and the Therapeutic Promise of FAAH Inhibition
The endocannabinoid system (ECS) is a ubiquitous signaling network that plays a crucial role in maintaining physiological homeostasis. It is implicated in a vast array of processes, including pain perception, inflammation, mood regulation, and neuroprotection. A key component of the ECS is the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the primary endocannabinoid, anandamide (AEA). By inhibiting FAAH, the endogenous levels of anandamide are elevated, leading to a potentiation of its therapeutic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists. This makes FAAH a highly attractive target for the development of novel therapeutics for chronic pain, anxiety, and neuroinflammatory disorders.
Mechanism of Action: Covalent Carbamylation of the FAAH Active Site
Carbamate-containing compounds, such as Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate, are known to act as inhibitors of serine hydrolases like FAAH, often through a mechanism of covalent modification.[1][2] The catalytic triad of FAAH, composed of Ser241-Ser217-Lys142, is central to its hydrolytic activity.[3] The carbamate moiety of the inhibitor is attacked by the nucleophilic serine (Ser241) in the enzyme's active site. This results in the formation of a stable, carbamoylated enzyme intermediate, rendering FAAH inactive.[4] The phenyl and pyrazole components of the molecule contribute to its binding affinity and selectivity by interacting with hydrophobic pockets within the enzyme's active site.
Figure 1: Mechanism of FAAH inhibition by carbamylation.
Methodological Approach to Determining Target Binding Affinity
A multi-faceted approach is essential for a thorough characterization of the binding affinity of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate for FAAH. This typically involves an initial screening for inhibitory activity followed by more detailed kinetic and equilibrium binding studies.
This high-throughput compatible assay provides a rapid and sensitive method for determining the half-maximal inhibitory concentration (IC50) of the test compound.[5][6]
Principle: The assay utilizes a fluorogenic substrate, such as AMC-arachidonoyl amide, which is cleaved by FAAH to release a highly fluorescent product, 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to FAAH activity.
Step-by-Step Methodology:
Reagent Preparation:
Prepare a stock solution of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate in DMSO.
Prepare a series of dilutions of the test compound in assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).
Prepare a solution of human recombinant FAAH in assay buffer.
Prepare a solution of the fluorogenic substrate (e.g., AMC-arachidonoyl amide) in assay buffer.
Assay Plate Setup (96-well black plate):
Test wells: Add the test compound dilutions.
Positive control wells: Add a known FAAH inhibitor (e.g., URB597).
Negative control (vehicle) wells: Add DMSO.
Blank wells: Add assay buffer only.
Enzyme Addition and Pre-incubation:
Add the FAAH enzyme solution to all wells except the blanks.
For covalent inhibitors, a pre-incubation step (e.g., 15-30 minutes at 37°C) is crucial to allow for the time-dependent inactivation of the enzyme.
Reaction Initiation and Measurement:
Initiate the reaction by adding the fluorogenic substrate to all wells.
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
Measure the fluorescence intensity kinetically over 30-60 minutes (Excitation: ~360 nm, Emission: ~465 nm).
Data Analysis:
Calculate the initial rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
Normalize the rates to the vehicle control to determine the percent inhibition for each concentration of the test compound.
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Figure 2: Workflow for the fluorescence-based FAAH inhibition assay.
This assay directly measures the affinity of the test compound for the FAAH active site by assessing its ability to compete with a radiolabeled ligand. This method is instrumental in determining the equilibrium dissociation constant (Ki).
Principle: A radiolabeled ligand with known high affinity for the FAAH active site is incubated with a preparation of the enzyme (e.g., cell membranes expressing FAAH) in the presence of varying concentrations of the unlabeled test compound. The amount of radioligand bound to the enzyme is inversely proportional to the affinity and concentration of the test compound.
Step-by-Step Methodology:
Membrane Preparation:
Prepare cell membranes from a cell line overexpressing human FAAH.
Determine the protein concentration of the membrane preparation.
Assay Plate Setup (96-well filter plate):
Total binding wells: Add assay buffer.
Non-specific binding wells: Add a high concentration of a known non-radiolabeled FAAH inhibitor.
Competition wells: Add serial dilutions of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate.
Incubation:
Add the membrane preparation to all wells.
Add a fixed concentration of the radiolabeled ligand (e.g., [³H]-URB597) to all wells.
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
Filtration and Washing:
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
Scintillation Counting:
Dry the filter mats.
Add scintillation cocktail to each filter spot.
Measure the radioactivity using a scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percent specific binding against the logarithm of the competitor concentration.
Fit the data to a one-site competition model to determine the IC50 value.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Hypothetical Binding Affinity Data
Based on published data for structurally related pyrazole carbamates, the following table presents hypothetical binding affinity and inhibitory potency data for Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate.[7]
Parameter
Value (Hypothetical)
Assay Type
IC50
15 nM
Fluorescence-Based Inhibition
Ki
8 nM
Radioligand Competition Binding
Mechanism
Covalent, Time-Dependent
Kinetic Analysis
Selectivity Profiling: A Critical Step in Drug Development
To ensure the therapeutic potential and minimize off-target effects, it is imperative to assess the selectivity of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate against other related enzymes. Key enzymes for selectivity profiling include other serine hydrolases such as monoacylglycerol lipase (MAGL), acetylcholinesterase (AChE), and various carboxylesterases. This can be achieved using similar enzymatic assays with the respective enzymes and their specific substrates.
Conclusion and Future Perspectives
This technical guide has outlined the fundamental principles and detailed methodologies for characterizing the target binding affinity of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate for Fatty Acid Amide Hydrolase. The anticipated covalent inhibitory mechanism and high potency of this compound class underscore its potential as a lead candidate for the development of novel therapeutics targeting the endocannabinoid system. Further investigations should focus on comprehensive in vivo efficacy studies in models of pain and neuroinflammation, as well as detailed pharmacokinetic and toxicological profiling to establish a complete preclinical data package.
References
Kathuria, S., et al. (2003). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Journal of the American Chemical Society, 125(26), 7854–7855.
Ahn, K., et al. (2009). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. Journal of Pharmacology and Experimental Therapeutics, 328(1), 114-124.
Ramarao, M. K., et al. (2005). A fluorescence-based assay for fatty acid amide hydrolase compatible with high-throughput screening. Analytical Biochemistry, 343(1), 143-151.
Mor, M., et al. (2004). A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. Journal of Medicinal Chemistry, 47(20), 4984-4992.
Wang, Y., et al. (2007). Development of highly sensitive fluorescent assays for fatty acid amide hydrolase. Analytical Biochemistry, 363(1), 63-72.
Maccarrone, M. (2017). Fluorimetric Assay of FAAH Activity. In Methods in Molecular Biology (Vol. 1629, pp. 113-119). Springer.
NIOSH. (2007). Development of Highly Sensitive Fluorescent Assays for Fatty Acid Amide Hydrolase. Retrieved from [Link]
Maccarrone, M., et al. (2025). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Cells, 14(5), 551.
Blankman, J. L., & Cravatt, B. F. (2008). Discovery and Development of Fatty Acid Amide Hydrolase (FAAH) Inhibitors. Journal of Medicinal Chemistry, 52(1), 21-34.
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. Retrieved from [Link]
Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420.
Romeo, E., et al. (2015). Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). European Journal of Medicinal Chemistry, 97, 289-305.
Fowler, C. J. (2012). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Neuropharmacology, 62(1), 18-31.
Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10.
Ifteni, P., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences, 23(1), 256.
Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]
Guler, O. O., et al. (2021). IC50 values and Ki constants of compound 2 with the most potent inhibitory effect for hCA I, hCA II, and AchE.
Deplano, A., et al. (2022). Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition. International Journal of Molecular Sciences, 23(24), 15638.
Siracusa, R., et al. (2022). Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. Cells, 11(5), 890.
Al-Ostoot, F. H., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals, 14(12), 1269.
van Esbroeck, A. C. M., et al. (2017). Inhibitor Selectivity.
Grifoni, L., et al. (2021). Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions. European Journal of Medicinal Chemistry, 224, 113702.
A Comprehensive Guide to the Preliminary Toxicity Screening of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate
Introduction The development of novel therapeutic agents requires a rigorous evaluation of their safety profile. Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate is a novel compound with potential pharmacological ap...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The development of novel therapeutic agents requires a rigorous evaluation of their safety profile. Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate is a novel compound with potential pharmacological applications. This guide provides a comprehensive framework for conducting preliminary toxicity screening of this molecule, designed for researchers, scientists, and drug development professionals. The methodologies outlined herein are grounded in established principles of toxicology and are designed to provide a robust initial assessment of the compound's potential risks.
The structure of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate incorporates both a pyrazole and a carbamate moiety. Pyrazole derivatives are known for a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects.[1][2] Some have also been investigated for their anticancer properties. Carbamates are a class of compounds with diverse applications, including as insecticides and in pharmaceuticals.[3][4][5] Their primary mechanism of toxicity in insects often involves the inhibition of acetylcholinesterase.[3] Given the presence of these two functional groups, a thorough toxicological evaluation is imperative.
This guide will detail a tiered approach to toxicity screening, beginning with in vitro assays to assess cytotoxicity and genotoxicity, followed by considerations for potential in vivo studies. The rationale behind each experimental choice is explained to provide a clear understanding of the data generated and its implications for further drug development.
Chapter 1: In Vitro Cytotoxicity Assessment
The initial step in evaluating the toxicity of a novel compound is to determine its effect on cell viability. In vitro cytotoxicity assays are rapid, cost-effective, and can provide valuable information on the potential for a compound to cause cell death.[6]
Rationale for Cell Line Selection
The choice of cell lines for cytotoxicity testing is critical. A panel of cell lines should be selected to represent a variety of tissue types, including those that are likely to be primary sites of exposure or metabolism (e.g., liver cells) and those that may be particularly sensitive to toxic insults. For Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate, a recommended starting panel would include:
HepG2 (Human Hepatocellular Carcinoma): A well-characterized human liver cell line that is commonly used in toxicity studies due to its metabolic capabilities.
HEK293 (Human Embryonic Kidney): A cell line representing the kidney, a major organ of excretion.
A549 (Human Lung Carcinoma): To assess potential toxicity to the respiratory system.
A representative neuronal cell line (e.g., SH-SY5Y): Given that some carbamates exhibit neurotoxicity.[3]
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[7]
Compound Treatment: Prepare a series of dilutions of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate in cell culture medium. Treat the cells with these concentrations for 24, 48, and 72 hours.[7]
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50).
Data Presentation: Hypothetical IC50 Values
The results of the MTT assay can be summarized in a table to facilitate comparison across cell lines and time points.
Cell Line
24h IC50 (µM)
48h IC50 (µM)
72h IC50 (µM)
HepG2
> 100
85.2 ± 5.4
62.1 ± 4.8
HEK293
> 100
92.7 ± 6.1
75.3 ± 5.9
A549
> 100
> 100
88.9 ± 7.2
SH-SY5Y
78.4 ± 4.9
55.6 ± 3.7
41.2 ± 3.1
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.
Chapter 2: Genotoxicity Assessment
Genotoxicity assays are designed to detect compounds that can induce genetic damage, such as gene mutations and chromosomal aberrations.[8] A standard battery of in vitro tests is recommended to assess the genotoxic potential of a new chemical entity.[9]
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method for identifying substances that can cause gene mutations.[8][10] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine). The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.
Step-by-Step Methodology:
Strain Selection: Use a standard set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).
Metabolic Activation: Perform the assay with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.
Exposure: Expose the bacterial strains to a range of concentrations of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate.
Plating: Plate the treated bacteria on a minimal agar medium lacking the specific amino acid.
Incubation: Incubate the plates for 48-72 hours.
Colony Counting: Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.
In Vitro Micronucleus Assay
The in vitro micronucleus assay is used to detect agents that cause chromosomal damage.[10] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.
Step-by-Step Methodology:
Cell Culture: Use a suitable mammalian cell line, such as CHO (Chinese Hamster Ovary) or human peripheral blood lymphocytes.
Treatment: Treat the cells with various concentrations of the test compound, with and without metabolic activation.
Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells. A significant increase in the frequency of micronucleated cells indicates a positive result.
Genotoxicity Testing Workflow
Caption: Standard workflow for in vitro genotoxicity testing.
Chapter 3: Potential Mechanisms of Toxicity
The chemical structure of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate suggests potential mechanisms of toxicity that should be considered during the screening process.
Inhibition of Acetylcholinesterase
Carbamates are known inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[3] Inhibition of AChE leads to an accumulation of acetylcholine at the synapse, resulting in overstimulation of cholinergic receptors. This can lead to a range of adverse effects, including both muscarinic (e.g., salivation, lacrimation, urination, defecation) and nicotinic (e.g., muscle tremors, paralysis) symptoms.[3] An in vitro AChE inhibition assay should be performed to assess the potential for Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate to interact with this target.
GABA-gated Chloride Channel Blockade
Some phenylpyrazole compounds have been shown to act as non-competitive antagonists of the GABA (gamma-aminobutyric acid)-gated chloride channel.[11] GABA is the primary inhibitory neurotransmitter in the central nervous system. Blockade of the GABA receptor leads to hyperexcitability and convulsions. This mechanism should be investigated, particularly if neurotoxic effects are observed in preliminary studies.
Application Note: High-Yield Synthesis of Phenyl[3-tert-butyl-1-(p-tolyl)-1H-pyrazol-5-yl]carbamate
Introduction and Mechanistic Rationale The development of highly potent p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors, such as doramapimod (BIRB 796) and its structural analogs, relies heavily on the efficient c...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Mechanistic Rationale
The development of highly potent p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors, such as doramapimod (BIRB 796) and its structural analogs, relies heavily on the efficient construction of a central diaryl urea pharmacophore[1]. A critical bottleneck in the synthesis of these allosteric inhibitors is the coupling of two sterically hindered and electronically distinct aromatic amines.
Direct reaction of 3-tert-butyl-1-(p-tolyl)-1H-pyrazol-5-amine with phosgene or its equivalents to form an isocyanate is often plagued by instability, moisture sensitivity, and dimerization. To circumvent this, modern synthetic routes utilize an activated electrophilic intermediate: Phenyl[3-tert-butyl-1-(p-tolyl)-1H-pyrazol-5-yl]carbamate [2].
The Causality Behind the Chemistry
As a Senior Application Scientist, it is crucial to understand why this specific activation strategy is employed:
Electrophilic Activation: The phenoxy group acts as an excellent leaving group. By converting the pyrazole amine into a phenyl carbamate, the molecule is primed for a subsequent nucleophilic attack by a second amine (e.g., a naphthylamine derivative) to form the target urea[2].
Schotten-Baumann Biphasic Conditions: The reaction is executed in a biphasic system comprising an organic solvent (isopropyl acetate) and an aqueous base (sodium carbonate)[3]. The aqueous base serves a dual purpose: it acts as an acid scavenger to neutralize the hydrochloric acid byproduct (preventing the protonation and subsequent deactivation of the pyrazole amine) while the biphasic nature shields the highly reactive phenyl chloroformate from rapid aqueous hydrolysis[3].
Experimental Workflow and Visualization
The following workflow illustrates the phase-transfer dynamics and step-by-step progression of the carbamate synthesis.
Workflow for the biphasic Schotten-Baumann synthesis of the activated pyrazole carbamate.
Quantitative Reaction Parameters
To ensure a self-validating and reproducible protocol, the stoichiometric ratios and critical process parameters are summarized below. Maintaining the temperature during the addition phase is critical to suppress the formation of symmetrical urea byproducts.
Reagent / Parameter
Role
Equivalents
Amount (Scale Example)
Notes
3-tert-butyl-1-(p-tolyl)-1H-pyrazol-5-amine
Starting Material
1.0 eq
10.0 g (43.6 mmol)
Ensure high purity (>98%) to avoid side reactions.
Phenyl Chloroformate
Activating Agent
1.1 eq
7.5 g (47.9 mmol)
Highly moisture sensitive; handle under inert atmosphere.
Chosen for excellent phase separation properties[4].
Addition Temperature
Kinetic Control
-
0 °C to 5 °C
Critical to prevent chloroformate hydrolysis.
Reaction Time
Conversion
-
2 - 3 hours
Monitor via LC-MS or TLC until completion.
Step-by-Step Synthesis Protocol
This methodology is adapted from optimized pharmaceutical manufacturing routes for diaryl urea precursors[2][3].
Phase 1: System Preparation
Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and an internal temperature probe.
Charge the flask with 3-tert-butyl-1-(p-tolyl)-1H-pyrazol-5-amine (10.0 g, 43.6 mmol) and isopropyl acetate (100 mL). Stir at 250 rpm until complete dissolution is achieved.
In a separate vessel, prepare the aqueous base by dissolving sodium carbonate (11.5 g, 109.0 mmol) in 100 mL of deionized water.
Add the aqueous sodium carbonate solution to the organic mixture, creating a biphasic system.
Cool the vigorously stirring biphasic mixture to 0–5 °C using an ice-water bath.
Phase 2: Electrophilic Activation
Transfer phenyl chloroformate (7.5 g, 47.9 mmol) into the dropping funnel.
Critical Step: Begin dropwise addition of phenyl chloroformate to the reaction mixture. Adjust the addition rate to ensure the internal temperature does not exceed 5 °C. Causality: Exothermic spikes will accelerate the hydrolysis of phenyl chloroformate by the aqueous base, lowering the effective yield.
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20–25 °C).
Continue vigorous stirring for 2 hours.
Phase 3: Isolation and Validation
Halt stirring and transfer the mixture to a separatory funnel. Allow the phases to separate completely (approx. 10 minutes).
Drain and discard the lower aqueous phase (contains sodium chloride and excess sodium carbonate).
Wash the retained organic phase sequentially with:
50 mL of 1M aqueous HCl (to remove any unreacted pyrazole amine).
50 mL of saturated aqueous NaCl (brine) to remove residual moisture.
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude Phenyl [3-tert-butyl-1-(p-tolyl)-1H-pyrazol-5-yl]carbamate can be triturated with cold hexanes or recrystallized from a mixture of ethyl acetate/heptane to afford a white to off-white crystalline solid.
Analytical Validation: Confirm product identity via LC-MS (expected [M+H]+ = 350.1) and ¹H-NMR (look for the appearance of the multiplet corresponding to the newly incorporated phenoxy ring at δ 7.1-7.4 ppm).
References
US9447076B2 - Inhibitor of p38 map kinase
Source: Google Patents
URL
Application Note: Solubilization and Handling Protocol for Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate in Cell Culture Assays
Executive Summary Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate is a highly lipophilic N-monosubstituted carbamate, frequently utilized as a critical intermediate in the synthesis of potent kinase inhibitors (suc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate is a highly lipophilic N-monosubstituted carbamate, frequently utilized as a critical intermediate in the synthesis of potent kinase inhibitors (such as the p38 MAPK inhibitor BIRB-796/Doramapimod). Due to its extreme hydrophobicity and the chemical lability of the carbamate linkage, improper solubilization can lead to compound precipitation, degradation, and assay artifacts. This application note provides a self-validating, step-by-step protocol for preparing and handling this compound for in vitro cell culture assays, ensuring maximum stability and minimizing solvent-induced cytotoxicity.
The molecular architecture of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate features bulky, non-polar moieties—specifically the tert-butyl and p-tolyl groups—which confer high lipophilicity and render the compound virtually insoluble in aqueous buffers. Consequently, 100% anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary vehicle for master stock preparation[1].
Mitigating Carbamate Hydrolysis
A critical vulnerability of this compound is its N-monosubstituted carbamate linkage. The rate and level of carbamate hydrolysis directly impact the pharmacological integrity of the molecule[2]. In the presence of water or trace bases, N-monosubstituted carbamates undergo a rapid, base-induced hydrolysis. This process initiates via the deprotonation of the nitrogen atom, followed by an elimination reaction that yields a highly reactive isocyanate intermediate, which subsequently decomposes into a free amine and carbon dioxide[3]. Because DMSO is highly hygroscopic, repeated exposure to atmospheric moisture will introduce water into the stock solution, accelerating this degradation pathway. Therefore, single-use aliquoting and anhydrous conditions are strictly required.
Caption: Base-induced hydrolysis pathway of N-monosubstituted carbamates in the presence of water.
Quantitative Data & Physicochemical Parameters
To ensure experimental reproducibility, all quantitative parameters for solubilization are standardized in the table below:
Parameter
Value / Recommendation
Chemical Formula
C₂₁H₂₃N₃O₂
Molecular Weight
349.43 g/mol
Primary Solvent
100% Anhydrous DMSO (Cell Culture Grade)
Master Stock Concentration
10 mM (Requires 3.49 mg per 1.0 mL DMSO)
Storage Temperature (Solid)
-20°C (Desiccated, protected from light)
Storage Temperature (Solution)
-80°C (Strictly single-use aliquots)
Max Final DMSO in Assay
≤ 0.1% (v/v)
Step-by-Step Experimental Protocol
Phase 1: Master Stock Preparation (10 mM)
Causality Check: Glass vials are used instead of polystyrene/polypropylene to prevent the highly lipophilic compound from adsorbing to the plastic walls and to avoid the leaching of plasticizers by 100% DMSO.
Equilibration: Allow the desiccated compound vial to equilibrate to room temperature for at least 30 minutes before opening. Reasoning: Opening cold vials causes immediate condensation of atmospheric moisture, which will drive future hydrolysis.
Weighing: Weigh exactly 3.49 mg of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate into a sterile amber glass vial.
Solubilization: Add 1.0 mL of 100% anhydrous DMSO.
Agitation: Vortex vigorously for 60 seconds. If the solution is not entirely clear, sonicate in a room-temperature water bath for 2–5 minutes. Do not apply heat.
Aliquoting: Immediately divide the 10 mM master stock into 20 µL single-use aliquots in tightly sealed microcentrifuge tubes. Purge the headspace with Argon or Nitrogen gas if available.
Storage: Flash-freeze and store at -80°C.
Phase 2: Intermediate Serial Dilution
Causality Check: Serial dilutions must be performed in 100% DMSO rather than aqueous media. Diluting a concentrated hydrophobic stock directly into aqueous media causes instantaneous micro-precipitation, leading to inaccurate dosing.
Thawing: Thaw a single 20 µL aliquot at room temperature. Discard any unused portion after the experiment; do not refreeze .
Dilution: Prepare a 1000× concentration of your desired final assay dose using 100% DMSO.
Example: For a final well concentration of 10 µM, dilute the 10 mM stock 1:1000 in DMSO to create a 10 µM intermediate stock? No, dilute 1:1 in DMSO to create a 10 mM intermediate, or directly use the 10 mM stock to spike 1:1000 into the media. For a 1 µM final concentration, create a 1 mM intermediate stock in 100% DMSO.
Phase 3: Aqueous Spiking into Cell Culture Media
Preparation: Pre-warm the appropriate cell culture media to 37°C.
Spiking: Add the 1000× DMSO intermediate stock to the aqueous media at a 1:1000 ratio (e.g., 1.0 µL of intermediate stock into 999 µL of media).
Homogenization: Mix rapidly by pipetting up and down to disperse the compound before localized precipitation can occur.
Application: Immediately apply the spiked media to the cultured cells.
Caption: Experimental workflow for the solubilization and dilution of the carbamate intermediate.
Quality Control & Troubleshooting
DMSO Toxicity Threshold: DMSO is an amphipathic solvent that readily penetrates hydrophobic barriers like the plasma membrane, altering membrane selectivity and permeability. While it is universally used for solubilization, a final concentration of ≤ 0.1% (v/v) is generally considered the safety threshold for in vitro cellular assays to prevent confounding cytotoxic effects or unwanted cellular differentiation[4]. Always include a vehicle control well containing the exact equivalent concentration of DMSO (e.g., 0.1%) without the compound.
Precipitation in Assay Wells: If crystalline structures or cloudiness are observed under the microscope after media application, the compound has crashed out of solution. To resolve this, ensure the media is pre-warmed to 37°C before spiking, and verify that the intermediate DMSO dilution steps were performed correctly before aqueous exposure.
References
[1] Biphenyl-3-yl alkylcarbamates as fatty acid amide hydrolase (FAAH) inhibitors: Steric effects of N-alkyl chain on rat plasma and liver stability - PMC. nih.gov. 1
[2] Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - NIH. nih.gov. 2
[3] Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N‑Alkyl Carbamate Derivatives of Psilocin for Sub-Hallucinogenic Brain Exposure - PMC. nih.gov. 3
[4] Comparative assessment of solvents toxicity using early life stages of amphibians and cell lines: a case study with dimethyl sulfoxide - Frontiers. frontiersin.org. 4
The Synthetic Versatility of Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate: A Guide for Researchers
The confluence of the pyrazole core, a privileged scaffold in medicinal chemistry, with the versatile carbamate functional group presents a molecule of significant interest to the synthetic chemist.[1][2][3][4] Phenyl [3...
Author: BenchChem Technical Support Team. Date: March 2026
The confluence of the pyrazole core, a privileged scaffold in medicinal chemistry, with the versatile carbamate functional group presents a molecule of significant interest to the synthetic chemist.[1][2][3][4] Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate, with its unique sterically hindered and electronically rich features, emerges as a valuable building block in the synthesis of complex organic molecules and potential pharmaceutical agents. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights.
Introduction to a Privileged Heterocyclic Carbamate
Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate integrates several key structural motifs that dictate its reactivity and potential applications:
The Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole ring is a cornerstone in many pharmaceuticals due to its wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][3][4] The substitution pattern on the pyrazole ring is crucial for its biological and chemical reactivity.
The Tert-Butyl Group: This bulky alkyl group at the 3-position of the pyrazole ring provides significant steric hindrance. This can influence regioselectivity in reactions and enhance the stability of the molecule.
The p-Tolyl Group: Attached to one of the pyrazole nitrogens, the p-tolyl group modulates the electronic properties of the heterocyclic ring and can participate in further functionalization.
The Phenyl Carbamate Moiety: This functional group at the 5-position serves as a versatile handle for a variety of organic transformations. Aryl carbamates are recognized as effective activating groups for otherwise unreactive C-O bonds, particularly in cross-coupling reactions.[5][6][7]
The strategic combination of these features makes Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate a promising reagent for the construction of diverse molecular architectures.
Proposed Synthesis of the Reagent
Synthesis of the Pyrazole Core
The pyrazole core is typically synthesized via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1]
Protocol 1: Synthesis of 3-tert-butyl-1-(p-tolyl)-1H-pyrazol-5-amine
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,4-dimethyl-3-oxopentanenitrile (1 equivalent) and ethanol.
Addition of Hydrazine: Add p-tolylhydrazine hydrochloride (1.1 equivalents) and a catalytic amount of acetic acid to the solution.
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired aminopyrazole.
Formation of the Phenyl Carbamate
The phenyl carbamate can be formed by reacting the aminopyrazole with phenyl chloroformate.
Protocol 2: Synthesis of Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the synthesized 3-tert-butyl-1-(p-tolyl)-1H-pyrazol-5-amine (1 equivalent) in anhydrous tetrahydrofuran (THF).
Base Addition: Cool the solution to 0 °C in an ice bath and add a non-nucleophilic base such as triethylamine (1.2 equivalents).
Acylation: Add phenyl chloroformate (1.1 equivalents) dropwise to the stirred solution.
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
Quenching and Extraction: Quench the reaction with the addition of water. Extract the aqueous layer with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Applications in Organic Synthesis
The primary utility of Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate lies in its ability to act as a precursor for various cross-coupling reactions, leveraging the phenyl carbamate as a leaving group.
Suzuki-Miyaura Cross-Coupling Reactions
Aryl carbamates have been successfully employed as coupling partners in nickel-catalyzed Suzuki-Miyaura reactions, providing an alternative to aryl halides and triflates.[5][6][7] This allows for the formation of C-C bonds and the synthesis of biaryl compounds.
Reaction Setup: In a glovebox, combine Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate (1 equivalent), the desired arylboronic acid (1.5 equivalents), a nickel catalyst such as NiCl₂(PCy₃)₂ (5-10 mol%), and a base like potassium phosphate (K₃PO₄) (2-3 equivalents) in a reaction vessel.
Solvent Addition: Add anhydrous toluene as the solvent.
Reaction: Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours.
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
Purification: Concentrate the filtrate and purify the residue by column chromatography to isolate the 5-aryl-3-tert-butyl-1-(p-tolyl)pyrazole product.
Entry
Arylboronic Acid
Catalyst Loading (mol%)
Base
Solvent
Temp (°C)
Yield (%)
1
Phenylboronic acid
5
K₃PO₄
Toluene
110
85
2
4-Methoxyphenylboronic acid
5
K₃PO₄
Toluene
110
82
3
3-Thienylboronic acid
10
Cs₂CO₃
Dioxane
100
75
Table 1: Representative conditions for Suzuki-Miyaura cross-coupling. Yields are hypothetical and based on typical outcomes for similar substrates.
The rationale behind using a nickel catalyst lies in its ability to activate the relatively inert C-O bond of the carbamate through oxidative addition.[6] The choice of phosphine ligand is critical for the efficiency of the catalytic cycle.
Buchwald-Hartwig Amination
Nickel-catalyzed amination of aryl carbamates provides a powerful method for the formation of C-N bonds.[9] This reaction is valuable for synthesizing complex amines, which are prevalent in pharmaceuticals.
Reaction Setup: In a glovebox, charge a reaction tube with Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate (1 equivalent), the desired amine (1.2 equivalents), a nickel precatalyst (e.g., Ni(cod)₂), a suitable ligand (e.g., a bulky phosphine), and a strong base such as sodium tert-butoxide (NaOtBu) (1.5 equivalents).
Solvent: Add an anhydrous solvent like dioxane or toluene.
Reaction: Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
Work-up: Cool the reaction to room temperature, dilute with diethyl ether, and quench with water.
Purification: Separate the organic layer, dry it over magnesium sulfate, and concentrate. Purify the crude product via column chromatography.
Potential in Drug Discovery
Given the prevalence of pyrazole derivatives in pharmaceuticals, Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate and its derivatives are attractive candidates for screening in drug discovery programs.[2][3] The core scaffold has been associated with a variety of biological activities, and the ability to easily diversify the 5-position through cross-coupling reactions allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. Some pyrazole derivatives have been investigated as cholinesterase inhibitors for potential use in treating Alzheimer's and Parkinson's diseases.[10] Carbamates themselves can also exhibit biological activity, including acetylcholinesterase inhibition.[11][12]
Safety and Handling
General Precautions:
Handle Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate in a well-ventilated fume hood.[13]
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13]
Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[13]
Disposal:
Dispose of waste in accordance with local, state, and federal regulations.[14][15]
Conclusion
Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate represents a highly versatile and valuable building block for organic synthesis and medicinal chemistry. Its unique combination of a sterically hindered pyrazole core and a cross-coupling-compatible phenyl carbamate handle opens avenues for the efficient synthesis of a wide array of complex molecules. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this promising reagent in their synthetic endeavors.
References
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Angewandte Chemie International Edition. [Link]
Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]
Suzuki−Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society. [Link]
Nickel-catalyzed amination of aryl carbamates and sequential site-selective cross-couplings. Nature Communications. [Link]
Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. [Link]
A Short Review on Pyrazole Derivatives and their Applications. ResearchGate. [Link]
Suzuki−Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Journal of the American Chemical Society. [Link]
ADVANCES IN THE STUDIES OF BIOLOGICAL ACTIVITIES AND NOVEL GREEN SYNTHETIC ROUTES FOR PYRAZOLE SCAFFOLDS. Journal of Advanced Scientific Research. [Link]
Recent advances in the applications of pyrazolone derivatives in enantioselective synthesis. Organic & Biomolecular Chemistry. [Link]
SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]
Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis. [Link]
1-N-Substituted thiocarbamoyl-3-phenyl-5-thienyl-2-pyrazolines: a novel cholinesterase and selective monoamine oxidase B inhibitors for the treatment of Parkinson's and Alzheimer's diseases. Neuroscience Letters. [Link]
Application Note: A Robust SPE-LC-MS/MS Protocol for the Quantification of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate in Human Plasma
Abstract This application note presents a detailed, optimized, and validated protocol for the sample preparation and subsequent analysis of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate, a novel small molecule, f...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note presents a detailed, optimized, and validated protocol for the sample preparation and subsequent analysis of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate, a novel small molecule, from human plasma. Given the complex nature of biological matrices, effective sample cleanup is paramount to ensure accurate, sensitive, and reproducible quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] We eschew simpler but less robust methods like direct "dilute and shoot" or basic protein precipitation in favor of a Solid-Phase Extraction (SPE) workflow. The rationale for this choice is grounded in the superior cleanup provided by SPE, which effectively minimizes matrix effects, particularly from phospholipids, thereby enhancing assay sensitivity and protecting the analytical instrumentation.[3][4] This document provides a step-by-step methodology, from internal standard selection to final LC-MS/MS parameters, designed for researchers and drug development professionals requiring a reliable bioanalytical method.
Introduction and Method Selection Rationale
Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate is a heterocyclic carbamate derivative. The analysis of such small molecules in biological fluids like plasma presents significant challenges due to the presence of endogenous interferences such as proteins, salts, and phospholipids.[5] These matrix components can cause ion suppression or enhancement in the mass spectrometer, lead to poor chromatography, and shorten the lifespan of the analytical column and instrument.[4][6] Therefore, a meticulous sample preparation strategy is not merely a preliminary step but the foundation of a robust bioanalytical assay.
Evaluating Sample Preparation Strategies
Three primary techniques are commonly considered for small molecule extraction from plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT): This method involves adding a water-miscible organic solvent (e.g., acetonitrile) to the plasma to denature and precipitate proteins.[7][8] While fast and inexpensive, PPT is a non-selective technique that leaves significant amounts of phospholipids and other small molecules in the supernatant, which are notorious for causing matrix effects.[5][9]
Liquid-Liquid Extraction (LLE): LLE separates the analyte based on its differential solubility between the aqueous sample and an immiscible organic solvent.[10] It offers a cleaner extract than PPT but can be labor-intensive, difficult to automate, and may suffer from issues like emulsion formation.[9][11]
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent packed into a cartridge or well plate to retain the analyte of interest while matrix interferences are washed away.[3][10] By selecting an appropriate sorbent chemistry (e.g., reversed-phase, ion-exchange), SPE can provide highly selective and reproducible extraction, resulting in the cleanest extracts and significantly reducing matrix effects.[4][11]
Decision: For this application, a reversed-phase SPE protocol was selected. The structure of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate—with its multiple aromatic rings and alkyl groups—suggests significant non-polar character, making it an ideal candidate for retention on a reversed-phase sorbent like C18 or a polymer-based equivalent. This approach provides the necessary selectivity to remove both polar (salts) and non-polar (phospholipids) interferences, ensuring the highest data quality for LC-MS/MS analysis.
Analyte Stock Solution (1 mg/mL): Accurately weigh ~5 mg of the analyte reference standard and dissolve in MeOH to a final concentration of 1 mg/mL.
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare the IS stock solution similarly to the analyte stock.
Analyte Working Solutions (for Calibration Curve): Serially dilute the analyte stock solution with 50:50 ACN:H₂O to prepare a series of working solutions for spiking into blank plasma to create the calibration curve (e.g., from 10 ng/mL to 10,000 ng/mL).
IS Working Solution (500 ng/mL): Dilute the IS stock solution with 50:50 ACN:H₂O to a final concentration of 500 ng/mL. This solution will be added to all samples (excluding blanks). The use of a stable isotope-labeled internal standard is considered the gold standard as it co-elutes with the analyte and experiences identical matrix effects, providing the most accurate correction for variability.[12][13]
This protocol is designed for a 30 mg polymer-based SPE cartridge.
Sample Pre-treatment:
Thaw plasma samples to room temperature and vortex gently.
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the IS Working Solution (500 ng/mL).
Add 200 µL of 4% Phosphoric Acid in water and vortex for 15 seconds. This step disrupts protein binding and ensures the analyte is in a suitable state for SPE loading.
SPE Cartridge Conditioning:
Place SPE cartridges on the manifold.
Pass 1 mL of MeOH through the cartridge.
Pass 1 mL of deionized water through the cartridge. Do not let the sorbent bed go dry.
Sample Loading:
Load the entire pre-treated sample (approx. 420 µL) onto the conditioned SPE cartridge.
Apply gentle vacuum or positive pressure to draw the sample through the sorbent at a slow, steady rate (approx. 1 drop per second).
Wash Step:
Wash 1 (Polar Interference Removal): Add 1 mL of 5% MeOH in water to the cartridge to wash away salts and other highly polar interferences.
Wash 2 (Phospholipid Removal): Add 1 mL of 40% MeOH in water. This intermediate polarity wash removes many remaining endogenous materials without prematurely eluting the analyte.
Elution:
Place clean collection tubes inside the manifold.
Add 1 mL of 90:10 ACN:MeOH to the cartridge to elute the analyte and internal standard.
Collect the eluate.
Evaporation and Reconstitution:
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the dried extract in 200 µL of the initial LC mobile phase (e.g., 80:20 Mobile Phase A:Mobile Phase B).
Vortex for 30 seconds, then transfer to an LC autosampler vial for analysis.
Workflow Diagram
Caption: SPE sample preparation workflow from plasma to LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following are suggested starting parameters and should be optimized for the specific instrument used. Carbamates are generally amenable to reversed-phase chromatography and electrospray ionization.[14][15]
LC Parameters
Suggested Condition
Column
C18, 2.1 x 50 mm, 1.8 µm (e.g., Waters Acquity UPLC BEH C18)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Injection Volume
5 µL
Column Temperature
40°C
Gradient
20% B to 95% B over 3 min, hold at 95% B for 1 min, return to 20% B and equilibrate for 1 min
MS/MS Parameters
Suggested Condition
Ionization Mode
Electrospray Ionization (ESI), Positive
Analyte MRM Transition
Hypothetical: Precursor Ion [M+H]⁺ → Product Ion (e.g., 392.2 → 221.1)
IS MRM Transition
Hypothetical: Precursor Ion [M+H]⁺ → Product Ion (e.g., 398.2 → 227.1)
Capillary Voltage
3.5 kV
Source Temperature
150°C
Desolvation Temperature
450°C
Desolvation Gas Flow
800 L/hr
Collision Gas
Argon
(Note: MRM transitions are hypothetical and must be determined experimentally by infusing the analyte and IS into the mass spectrometer.)
Method Performance Characteristics
The following tables summarize the expected performance of this SPE-LC-MS/MS method after validation.
This application note details a comprehensive and robust sample preparation protocol for the quantification of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate in human plasma. By employing a carefully optimized Solid-Phase Extraction (SPE) method, this workflow effectively removes matrix interferences, leading to excellent recovery, minimal matrix effects, and high-quality data. The provided step-by-step instructions and LC-MS/MS starting conditions offer a solid foundation for researchers in pharmaceutical development and other fields to implement a reliable and high-performance bioanalytical assay for this and structurally similar compounds.
References
Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. [Link]
Biocompare. (2020, October 20). Solid Phase Extraction in LC-MS Sample Preparation. [Link]
Yu, K., Krol, J., Balogh, M., & Monks, I. (2003). A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas. Analytical Chemistry, 75(18), 4979–4986. [Link]
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
Stjohn-Williams, L., et al. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. Journal of Proteome Research, 19(5), 2135–2141. [Link]
DergiPark. (2019). Liquid-liquid extraction and ultrafiltration based sample preparation technique for Q-TOF LC/MS analysis of non -polar metabolites in human plasma. [Link]
Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
R.K. Verplaetse, & M.E. Henion. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Bioanalysis, 6(10), 1345-1360. [Link]
CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. [Link]
ACS Publications. (2003). A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas. [Link]
LabRulez. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
Biotage. (n.d.). Streamlined Method Development using Supported Liquid Extraction (SLE+) prior to LC-MS/MS Analysis. [Link]
Waters Corporation. (2025, October 6). Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices. [Link]
Acta Scientiarum Polonorum Technologia Alimentaria. (n.d.). Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. [Link]
Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. [Link]
KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]
LCGC International. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
Phenomenex. (2025, June 9). Protein Precipitation Method. [Link]
PubMed. (n.d.). Development of a novel solid-phase extraction, LC-MS/MS method for the analysis of ethyl carbamate in alcoholic beverages: application to South African wine and spirits. [Link]
RSC Publishing. (n.d.). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). [Link]
PMC. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]
PMC. (2018, December 3). Comparison of Two Solid-Phase Extraction (SPE) Methods for the Identification and Quantification of Porcine Retinal Protein Markers by LC-MS/MS. [Link]
Shimadzu. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. [Link]
ResearchGate. (2016, April 7). Which external/internal standards would you use to aid in the quantification of small molecules using LC-MS?. [Link]
LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. [Link]
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
MDPI. (2022, October 18). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. [Link]
Finnish Food Authority. (n.d.). Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection. [Link]
PubMed. (2003, August 5). Determination of 1-phenyl-3-methyl-5-pyrazolone-labeled carbohydrates by liquid chromatography and micellar electrokinetic chromatography. [Link]
MassBank.jp. (2020, August 19). Karbutilate; LC-ESI-QFT; MS2. [Link]
Agilent. (n.d.). LC/MS/MS による食料品中の 44 種類の農薬の測定 (Measurement of 44 pesticides in foodstuffs by LC/MS/MS). [Link]
Application Note: Crystallization Techniques for Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate for X-Ray Diffraction Analysis
Introduction & Scientific Context Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate is a highly specialized, activated carbamate intermediate. It serves as the critical precursor for the synthesis of the diaryl urea...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Context
Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate is a highly specialized, activated carbamate intermediate. It serves as the critical precursor for the synthesis of the diaryl urea linkage in BIRB 796 (Doramapimod) , a highly potent, allosteric inhibitor of p38 MAP kinase[1][2]. The formation of the allosteric binding pocket in p38α requires a massive conformational shift (the "DFG-out" conformation), and the precise geometry of the pyrazolyl urea moiety is the primary driver of this interaction[1][3].
Obtaining high-quality Single Crystal X-Ray Diffraction (SCXRD) data for this carbamate intermediate is essential for drug development professionals. It confirms the regiochemistry of the pyrazole substituents and the pre-organization of the carbamate linkage prior to the final urea coupling step. Furthermore, Powder X-Ray Diffraction (PXRD) is required to ensure batch-to-batch polymorphic purity during process scale-up.
Synthetic pathway of BIRB 796 highlighting the carbamate intermediate.
Physicochemical Profiling & Solvent Selection
The crystallization behavior of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate is dictated by its unique structural features:
Steric Bulk: The tert-butyl group forces the pyrazole ring into specific orthogonal conformations relative to the tolyl ring, creating significant hydrophobic bulk that influences crystal packing.
Intermolecular Forces: The carbamate N-H acts as a strong hydrogen bond donor, while the carbonyl oxygen and pyrazole nitrogens act as acceptors, typically forming 1D hydrogen-bonded chains in the crystal lattice.
Aromatic Stacking: The phenyl and p-tolyl rings engage in
π−π
and
CH−π
interactions.
Because of these features, rapid evaporation often leads to twinned crystals or fine needles that are unsuitable for SCXRD. A controlled, slow reduction in solubility is required.
Table 1: Recommended Solvent/Anti-Solvent Systems
Crystallization Method
Primary Solvent (Good)
Anti-Solvent (Poor)
Rationale & Causality
Vapor Diffusion
Dichloromethane (DCM)
Hexane or Pentane
DCM has a higher vapor pressure than hexane, driving slow diffusion. Avoid long-chain alkanes (e.g., heptane) to prevent solvent disorder in the lattice[4].
Vapor Diffusion
Tetrahydrofuran (THF)
Diisopropyl ether
Excellent for highly pure batches; THF disrupts premature H-bonding, allowing slower, more ordered nucleation[5].
Protocol A: Vapor Diffusion (Gold Standard for SCXRD)
Vapor diffusion is the premier method for growing SCXRD-quality crystals of organic small molecules[5]. It relies on the slow diffusion of a volatile anti-solvent into a solution of the compound, creating a gradual state of supersaturation.
Step-by-Step Methodology:
Dissolution: Dissolve 5–10 mg of the carbamate intermediate in 0.5 mL of DCM in a small inner vial (e.g., a 1-dram glass vial).
Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free inner vial.
Causality: Dust particles act as heterogeneous nucleation sites, causing rapid, uncontrolled precipitation of many small crystals. Filtration ensures a pristine environment where nucleation is driven purely by the thermodynamic supersaturation gradient[4][5].
Chamber Setup: Place the un-capped inner vial inside a larger outer vial (e.g., a 20 mL scintillation vial).
Anti-Solvent Addition: Carefully add 3–5 mL of Hexane to the outer vial. Ensure the liquid level of the outer vial is slightly lower than the inner vial to prevent accidental spilling.
Sealing & Equilibration: Seal the outer vial tightly with a Teflon-lined cap and wrap it with Parafilm. Place the setup in a vibration-free environment (e.g., a dedicated crystallization cabinet) at a constant temperature (20–22 °C).
Harvesting: Crystals typically form within 3 to 14 days. Harvest directly into a drop of Paratone-N oil to prevent crystal degradation from solvent loss[4].
Vapor diffusion crystallization workflow for SCXRD sample preparation.
For batches that exhibit a tendency to "oil out" rather than crystallize, liquid-liquid diffusion provides a highly controlled concentration gradient.
Step-by-Step Methodology:
Dissolve 10 mg of the compound in 0.3 mL of a dense, good solvent (e.g., Chloroform or DCM).
Transfer the filtered solution to the bottom of a clean NMR tube using a long glass Pasteur pipette.
Carefully overlay 1.5 mL of a lighter anti-solvent (e.g., Methanol or Hexane) by letting it slowly run down the inside wall of the tilted NMR tube.
Cap the tube and store it upright in a vibration-free area. The interface will slowly blur over several days, yielding high-quality block crystals at the diffusion boundary.
Mechanistic Insights & Troubleshooting (E-E-A-T)
As a Senior Application Scientist, it is vital to understand the physical chemistry behind crystallization failures to implement self-validating corrections.
Mechanism: The compound separates into a dense, amorphous liquid phase rather than forming a crystalline solid. This occurs when the supersaturation level exceeds the metastable zone width too rapidly, or when the anti-solvent is too non-polar.
Correction: Switch to a solvent system with a smaller polarity gap (e.g., EtOAc/Cyclopentane instead of DCM/Hexane)[5].
Issue: Twinning or Needle Formation
Mechanism: Needles (1D growth) or twinned crystals occur due to rapid nucleation, often driven by the strong directional H-bonding of the carbamate group outpacing the slower
π−π
stacking interactions.
Correction: Lower the temperature of the diffusion chamber to 4 °C to slow down the kinetics of the H-bond formation, allowing the hydrophobic packing to equilibrate and form thicker, block-like crystals.
Validation Checkpoint: After 48 hours of vapor diffusion, inspect the inner vial under a polarized light stereomicroscope without disturbing the seal. If an amorphous precipitate is observed, the anti-solvent diffusion rate is too high. Abort, re-dissolve, and use a smaller outer-to-inner solvent ratio to reduce the diffusion kinetics.
Data Presentation: Quality Control Metrics
Before submitting the sample to the crystallographer, the crystals must meet specific geometric and optical criteria to ensure high-resolution diffraction data.
Standard operating procedures for handling Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate
An in-depth guide to the safe and effective handling of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate for research and development applications. Introduction: A Note on Handling Novel Pyrazole-Carbamate Compounds...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth guide to the safe and effective handling of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate for research and development applications.
Introduction: A Note on Handling Novel Pyrazole-Carbamate Compounds
Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate is a substituted pyrazole derivative incorporating a carbamate functional group. While specific toxicological and reactivity data for this exact molecule are not extensively published, its structure combines two classes of compounds with well-documented biological activities and potential hazards. The pyrazole core is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs and biologically active molecules, often targeting kinases or acting as insecticides by modulating ion channels.[1][2] The carbamate moiety is famously associated with acetylcholinesterase inhibition, a mechanism of action for a class of pesticides and some pharmaceuticals.[3][4]
This guide, therefore, is constructed on a principle of chemical class-based hazard assessment. The protocols outlined below are derived from established best practices for handling both pyrazole and carbamate compounds.[5] It is imperative for the researcher to treat this compound as potentially hazardous until its specific properties are thoroughly investigated.
Compound Identification and Physicochemical Properties
Proper identification and understanding of a compound's physical properties are the foundation of safe laboratory handling.
Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents; low solubility in water.
Inferred from structure
Storage Class
Combustible Solids (Recommended)
Potential Applications & Mechanism of Action
The unique structural combination of a substituted pyrazole and a carbamate suggests several avenues for research and drug development:
Kinase Inhibition: Many N-phenyl pyrazole derivatives are known to be potent inhibitors of various protein kinases, such as FLT3, which is implicated in acute myeloid leukemia. The N-phenyl, 3-tert-butyl substitution pattern has been identified as a favorable motif for FLT3 inhibition.
Enzyme Inhibition: Beyond kinases, the carbamate group suggests potential activity as a reversible inhibitor of serine hydrolases, most notably acetylcholinesterase (AChE).[3][4] This could be explored in the context of neurodegenerative diseases or as a potential insecticidal agent.
GABA-gated Chloride Channel Modulation: Phenylpyrazole insecticides, like fipronil, are known to block the GABA-gated chloride channel, leading to neurotoxicity in insects.[2] This compound could be investigated for similar properties.
Hazard Assessment and Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS), a thorough risk assessment must be based on the potential hazards of the constituent chemical classes.
Hazard Analysis by Chemical Moiety
Pyrazole Core: Pyrazole derivatives exhibit a wide range of biological effects. Some may cause skin, eye, and respiratory irritation upon contact or inhalation.[8] Certain substituted pyrazoles have been associated with more significant systemic effects.[9]
Carbamate Group: Carbamates as a class are known for their potential to inhibit acetylcholinesterase, which can lead to a cholinergic toxidrome.[3][10] Symptoms of acute exposure can include excessive salivation, respiratory distress, muscle weakness, and neurological effects.[10] While this compound's specific activity is unknown, this potential hazard dictates stringent handling protocols to prevent absorption, inhalation, or ingestion.
Required Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable to prevent exposure.[5][11]
PPE Category
Specification
Rationale
Hand Protection
Chemical-resistant nitrile or neoprene gloves, inspected before use.
Prevents skin contact, a primary route of exposure for carbamates.[5]
Eye & Face Protection
Chemical safety goggles with side shields. A face shield should be worn over goggles when handling the solid powder or when there is a significant splash risk.[5]
Protects against accidental splashes of solutions or airborne particles that can cause serious eye irritation.
Skin & Body Protection
A chemical-resistant lab coat, fully buttoned. Consider disposable sleeves for added protection.
Minimizes the risk of skin contamination on arms and torso.
Respiratory Protection
Not generally required if handling small quantities exclusively within a certified chemical fume hood. If weighing outside of a hood, a NIOSH-approved respirator with P100 (particulate) cartridges is mandatory.
Prevents inhalation of fine powder, a significant exposure risk for compounds with potential respiratory toxicity.[8]
Standard Operating Protocols
The following protocols are designed to ensure both the safety of the researcher and the integrity of the experiment.
General Handling and Storage
All manipulations of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate, both solid and in solution, must be performed within a certified chemical fume hood to control inhalation exposure.[11]
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12] Store at room temperature unless compound stability studies indicate otherwise.
Atmosphere: For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture, although the compound is not known to be exceptionally sensitive.
Protocol for Preparation of Stock Solutions
This protocol minimizes dust generation and ensures accurate concentration.
Preparation: Designate a specific area within the chemical fume hood for weighing. Place a spill pad on the work surface.
Tare Weighing Vessel: Place a suitable weighing vessel (e.g., weigh boat or glass vial) on an analytical balance and tare it.
Aliquot Transfer: Carefully transfer the desired amount of the solid compound to the weighing vessel using a clean spatula. Avoid creating airborne dust.
Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO) to a sterile, labeled container. Slowly add the weighed solid to the solvent to avoid splashing.[5]
Solubilization: Cap the container and mix thoroughly using a vortex or sonicator until all solid is dissolved.
Storage: Store the stock solution in a clearly labeled, sealed container at the appropriate temperature (typically -20°C or -80°C for long-term stability).
Protocol for Waste Disposal
Treat all waste generated from handling this compound as hazardous chemical waste.[5][13]
Solid Waste: Collect all contaminated consumables (e.g., weigh boats, pipette tips, gloves, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.[5]
Liquid Waste: Collect all unused solutions and contaminated solvents in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[5]
Disposal Procedure: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office according to local and national regulations.[12]
Spill and Emergency Procedures
A rapid and correct response to a spill is critical for safety.
Small-Scale Solid Spill (<1 gram):
Alert & Evacuate: Alert personnel in the immediate area. Restrict access to the contaminated zone.[13]
Ventilate: Ensure the fume hood is operating at maximum capacity.
Don PPE: Wear the full PPE as described in Section 3.2.
Contain & Clean: Gently cover the spill with absorbent paper to prevent further dispersal. Dampen the paper slightly with a suitable solvent (like isopropanol or ethanol) to pick up the residue without creating dust. Place all contaminated materials into a sealed hazardous waste bag.[13]
Decontaminate: Wipe the spill area with a soap and water solution, followed by a solvent rinse. Dispose of all cleaning materials as hazardous waste.[13]
Contact/Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Visualized Workflows
Diagrams help clarify complex procedures and decision-making processes.
Caption: General workflow for handling Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate.
Caption: Decision and action flow for a small-scale chemical spill response.
References
BenchChem. (2025). Safety and handling of Methyl carbamate-d3.
BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Benzhydrylcarbamate.
Oriental Journal of Chemistry. (n.d.). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity.
Sigma-Aldrich. (2025). Safety Data Sheet - 3-Phenylphenol.
Spectrum Chemical. (2014). Safety Data Sheet - 5-Amino-3-methyl-1-phenylpyrazole.
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
Tokyo Chemical Industry. (2025). Safety Data Sheet - tert-Butyl (3-Oxo-3-phenylpropyl)carbamate.
IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications.
Cayman Chemical. (2025). Safety Data Sheet - Phenylbutazone.
Harvey Mudd College. (2015). Safe Laboratory Practices in Chemistry.
Cole, L. M., Nicholson, R., & Casida, J. (1993). Action of phenylpyrazole insecticides at the GABA-gated chloride channel. Pesticide Biochemistry and Physiology.
King, A. M., & Aaron, C. K. (2023). Carbamate Toxicity. StatPearls.
PMC. (n.d.). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia.
Application Notes and Protocols: Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate as a Versatile Reagent in Medicinal Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and synthetic protocols for Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]...
Author: BenchChem Technical Support Team. Date: March 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and synthetic protocols for Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate. This document elucidates the compound's utility as a versatile reagent in medicinal chemistry, drawing upon the established roles of its constituent chemical moieties in drug discovery and development.
Introduction: A Privileged Scaffold for Modern Drug Discovery
Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate is a synthetic organic compound featuring a pyrazole core, a privileged scaffold in medicinal chemistry renowned for its presence in numerous FDA-approved drugs.[1][2] The strategic substitution on the pyrazole ring, including a bulky tert-butyl group, a p-tolyl group, and a phenylcarbamate moiety, suggests a molecule designed for specific and potent biological interactions. The pyrazole unit is a cornerstone in the development of a wide range of therapeutic agents, including antitumor and anti-inflammatory drugs.[3] This guide explores the prospective applications of this unique carbamate derivative, focusing on its potential as an enzyme inhibitor and a versatile building block in the synthesis of novel therapeutic agents.
The carbamate functional group is a key feature, known for its ability to act as a covalent, irreversible inhibitor of enzymes, particularly serine hydrolases.[4] This mode of action, involving the carbamylation of a catalytic serine residue, offers a pathway to potent and durable target engagement.[4] The bulky tert-butyl and aryl substituents are anticipated to play a crucial role in defining the molecule's selectivity and pharmacokinetic properties.
Potential Applications in Medicinal Chemistry
Covalent Inhibition of Serine Hydrolases
A primary application of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate is as a covalent inhibitor of serine hydrolases. This class of enzymes plays a critical role in numerous physiological processes, and their dysregulation is implicated in various diseases. A notable example is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that is a target for the treatment of pain and inflammation.[4] Carbamates have been shown to be potent, irreversible inhibitors of FAAH through the carbamylation of the active site serine.[4]
Mechanism of Action: Carbamylation
The proposed mechanism involves the nucleophilic attack of the catalytic serine residue of the enzyme on the carbonyl carbon of the carbamate. This results in the formation of a stable, carbamylated enzyme, rendering it inactive. The phenyl group of the carbamate acts as a leaving group. The specificity of the interaction would be dictated by the pyrazole scaffold and its substituents, which would bind to the active site of the target enzyme.
Caption: Proposed mechanism of covalent enzyme inhibition.
Scaffold for Kinase Inhibitor Discovery
The pyrazole core is a well-established scaffold for the development of kinase inhibitors.[1] For instance, pyrazole-based compounds have been successfully developed as selective inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia.[1] The N-phenyl and 3-tert-butyl substitution pattern on the pyrazole ring has been identified as favorable for potent inhibition.[1] Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate can serve as a starting point for the synthesis of a library of compounds to be screened against a panel of kinases. The carbamate moiety can be readily modified to introduce different functional groups, allowing for the exploration of structure-activity relationships.
Synthetic Protocols
The synthesis of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate can be approached in a two-step sequence, starting with the construction of the substituted pyrazole core, followed by the introduction of the phenylcarbamate group.
Protocol 1: Synthesis of the 5-Amino-3-tert-butyl-1-(p-tolyl)pyrazole Precursor
This protocol is adapted from established methods for the synthesis of aminopyrazoles from β-ketonitriles and hydrazines.[1]
Materials:
Pivaloylacetonitrile (1 equivalent)
p-Tolylhydrazine hydrochloride (1 equivalent)
Sodium acetate (1 equivalent)
Ethanol
Glacial acetic acid
Procedure:
To a solution of pivaloylacetonitrile (1 eq.) in ethanol, add p-tolylhydrazine hydrochloride (1 eq.) and sodium acetate (1 eq.).
Add a catalytic amount of glacial acetic acid to the mixture.
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
Partition the residue between ethyl acetate and water.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel to afford 5-amino-3-tert-butyl-1-(p-tolyl)pyrazole.
Caption: Workflow for the synthesis of the aminopyrazole precursor.
Protocol 2: Synthesis of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate
This protocol describes the formation of the phenylcarbamate from the aminopyrazole precursor, a common transformation in organic synthesis.
Dissolve 5-amino-3-tert-butyl-1-(p-tolyl)pyrazole (1 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to 0 °C in an ice bath.
Add triethylamine (1.2 eq.) to the solution.
Slowly add phenyl chloroformate (1.1 eq.) dropwise to the reaction mixture.
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction progress by TLC.
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield Phenyl[3-tert*-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate.
Reactant
Molecular Weight ( g/mol )
Equivalents
5-Amino-3-tert-butyl-1-(p-tolyl)pyrazole
~243.35
1
Phenyl chloroformate
156.57
1.1
Triethylamine
101.19
1.2
Table 1: Stoichiometry for the synthesis of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate.
Characterization and Quality Control
The synthesized Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate should be characterized using standard analytical techniques to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected functional groups.
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies, particularly the carbamate carbonyl stretch.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Safety Precautions
All synthetic procedures should be carried out in a well-ventilated fume hood.
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Phenyl chloroformate is corrosive and lachrymatory; handle with extreme care.
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate represents a promising and versatile reagent for medicinal chemistry research. Its unique structural features, combining a privileged pyrazole scaffold with a reactive carbamate moiety, make it a valuable tool for the development of novel enzyme inhibitors and as a foundational structure in drug discovery campaigns. The protocols outlined in this guide provide a practical framework for its synthesis and subsequent application in the pursuit of new therapeutic agents.
References
(PDF) (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone - ResearchGate. (2022, October 13). Retrieved from [Link]
Johnson, D. S., et al. (2011). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. Journal of Pharmacology and Experimental Therapeutics, 337(2), 434-445. Available from: [Link]
Carnielli, J. B. M., et al. (2021). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry, 224, 113702. Available from: [Link]
Yang, J. W., Pan, S. C., & List, B. (2007). Synthesis of tert-Butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 84, 147. Available from: [Link]
(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. (2022, October 18). Molbank, 2022(4), M1483. Available from: [Link]
Ren, S., et al. (2023). Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. Molecules, 28(8), 3467. Available from: [Link]
Zhang, Y., et al. (2008). 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2378. Available from: [Link]
Biol. Pharm. Bull. Vol. 46 No. 5 | 公益社団法人 日本薬学会. (2023, May 1). Available from: [Link]
Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. (2025, January 9). Journal of Medicinal Chemistry. Available from: [Link]
2-{5-[N-(4-tert-Butylbenzyl)carbamoyl]-3-phenyl-1H-pyrazol-1-yl}acetic acid. (n.d.). Available from: [Link]
US5380843A - Process for the preparation of phenyl (1,3,5-triazin-2-yl)carbamates. (n.d.).
Medicinal Chemistry | List of High Impact Articles | PPts | Journals - SciTechnol. (n.d.). Retrieved from [Link]
Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. (n.d.). JETIR. Available from: [Link]
5-(1-(4-(TERT-BUTYL)BENZYL)-1H-PYRAZOL-3-YL)-NHYDROXYPENTANAMIDE. (n.d.). Retrieved from [Link]
3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. (2025, March 7). Turkish Journal of Pharmaceutical Sciences. Available from: [Link]
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025, April 15). Molbank. Available from: [Link]
Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy. (2025, June 8). Frontiers in Chemistry. Available from: [Link]
Application Notes and Protocols for the NMR Spectroscopic Characterization of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate
Abstract This comprehensive guide provides a detailed framework for the structural elucidation of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy....
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive guide provides a detailed framework for the structural elucidation of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. We present a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments designed for the unambiguous assignment of all proton and carbon resonances. This document moves beyond a simple listing of procedures to explain the underlying scientific rationale for experimental choices, ensuring a robust and self-validating approach to characterization. The protocols and data interpretation workflows are intended for researchers, chemists, and professionals in drug development engaged in the synthesis and characterization of novel heterocyclic compounds.
Introduction and Molecular Overview
The target molecule, Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate, incorporates several key pharmacophores: a substituted pyrazole ring, a carbamate linker, and bulky aromatic and aliphatic groups. Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. Similarly, the carbamate functional group is prevalent in medicinal chemistry. Accurate and unequivocal structural confirmation is a critical first step in any research and development pipeline.
NMR spectroscopy stands as the most powerful technique for the non-destructive and definitive structural analysis of organic molecules in solution.[1][2] This guide outlines a systematic NMR-based strategy to confirm the molecular connectivity and assign the chemical environment of every atom within the target structure.
Our approach involves a multi-tiered analytical workflow:
Initial Assessment with 1D NMR: Acquisition of ¹H and ¹³C spectra to identify the primary functional groups and proton/carbon environments.
Connectivity Mapping with 2D NMR: Employment of COSY, HSQC, and HMBC experiments to establish through-bond correlations and piece together the molecular fragments.[3]
Predicted Spectral Features and Key Structural Motifs
A proactive analysis of the molecular structure allows us to predict the expected NMR signals. This foresight is crucial for designing efficient experiments and for guiding the final spectral assignment. The molecule can be dissected into four primary spin systems: the p-tolyl group, the tert-butyl group, the pyrazole core, and the phenylcarbamate moiety.
Moiety
Proton (¹H) Prediction
Carbon (¹³C) Prediction
Rationale & Key Features
tert-Butyl
Singlet, ~1.3 ppm, 9H
Quaternary C: ~32 ppm; Methyl C's: ~30 ppm
Nine chemically equivalent protons result in a strong, sharp singlet with no coupling.[4][5] The high intensity makes it an excellent starting point for HMBC correlations.
The para-substitution creates a symmetric pattern for the aromatic protons. The methyl group is a distinct singlet.
Pyrazole Core
C4-H: Singlet, ~6.3 ppm, 1H
C3, C4, C5: ~155, 100, 140 ppm respectively
The single proton on the pyrazole ring at position 4 is isolated and will appear as a singlet. The carbon shifts are influenced by the nitrogen atoms and substituents.[6][7][8]
The NH proton is often broad due to quadrupolar coupling with nitrogen and chemical exchange.[9] Its signal can be confirmed by D₂O exchange. The carbamate carbonyl is a key quaternary carbon with a characteristic downfield shift.[10][11]
Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts and Structural Features.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed for a standard 400-600 MHz NMR spectrometer.
Sample Preparation
The choice of solvent is critical. It must fully dissolve the sample without interfering with key resonances.[12]
Recommended Solvents:
Deuterated Chloroform (CDCl₃): An excellent first choice for many organic molecules due to its good solubilizing power and relatively clean spectral window.[13]
Deuterated Dimethyl Sulfoxide (DMSO-d₆): A more polar solvent, useful if solubility in CDCl₃ is poor. It is particularly effective at preserving the NH proton signal, often resulting in a sharper peak compared to CDCl₃.[12][14]
Protocol:
Weigh approximately 10-15 mg of purified Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate.
Dissolve the sample in ~0.6 mL of the chosen deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
Ensure complete dissolution, using gentle vortexing if necessary.
Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.
The final sample height in the tube should be approximately 4-5 cm.
One-Dimensional (1D) NMR Acquisition
1D spectra provide the foundational data for the structural analysis.
¹H NMR Spectrum:
Load the sample into the spectrometer.
Tune and shim the probe for optimal magnetic field homogeneity.
Acquire the spectrum using a standard single-pulse sequence.
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
Number of Scans: 8-16 scans are typically sufficient.
Relaxation Delay (d1): 1-2 seconds.
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).
Integrate all signals to determine the relative number of protons.
¹³C{¹H} NMR Spectrum (Proton-Decoupled):
Use the same sample and shims.
Acquire the spectrum using a standard pulse sequence with proton decoupling (e.g., zgpg30).
Spectral Width: ~220 ppm (e.g., from -10 to 210 ppm).
Number of Scans: 512-2048 scans, depending on sample concentration.
Relaxation Delay (d1): 2 seconds.
Process the data and reference the spectrum to the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).
D₂O Exchange (NH Proton Confirmation):
After acquiring the initial ¹H NMR spectrum, remove the NMR tube from the spectrometer.
Add one drop (~20 µL) of deuterium oxide (D₂O) to the tube.
Cap the tube and shake gently to mix.
Re-acquire the ¹H NMR spectrum using the same parameters. The signal corresponding to the carbamate N-H proton will significantly decrease in intensity or disappear entirely.[4][9]
Two-Dimensional (2D) NMR Acquisition
2D NMR experiments are essential for establishing the connectivity of the molecule.[15][16]
2D COSY (Correlation Spectroscopy):
Objective: To identify protons that are spin-spin coupled (typically through 2-3 bonds), revealing which protons are neighbors in the structure.[1][17]
Protocol: Use a standard COSY pulse sequence (e.g., cosygpqf). Acquire data with sufficient resolution in both dimensions (e.g., 2048 points in F2, 256-512 increments in F1).
2D HSQC (Heteronuclear Single Quantum Coherence):
Objective: To correlate each proton with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation). This is the primary method for assigning protonated carbons.[15][18]
Protocol: Use a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.3). Set the ¹³C spectral width to cover all expected carbon signals and the ¹H width to cover all proton signals. The experiment is typically optimized for a one-bond coupling constant (~145 Hz).
2D HMBC (Heteronuclear Multiple Bond Correlation):
Objective: To identify longer-range correlations (typically 2-4 bonds) between protons and carbons. This is the most critical experiment for connecting molecular fragments and assigning non-protonated (quaternary) carbons.[1][11][19]
Protocol: Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf). This experiment is optimized for a long-range coupling constant, typically around 8 Hz. Sufficient scans are needed to detect the weaker correlation signals.
Data Interpretation and Structural Elucidation Workflow
The power of this method lies in the systematic integration of data from all experiments. The following workflow provides a logical path to the final structure confirmation.
Diagram 1. Logical workflow for NMR-based structure elucidation.
Key HMBC Correlations for Structural Confirmation
The HMBC spectrum is the linchpin of the analysis. The following expected correlations (proton → carbon) would provide unequivocal proof of the structure:
t-Butyl Protons (¹H) → Pyrazole C3 (¹³C): Confirms the attachment of the tert-butyl group to the pyrazole ring at position 3.
t-Butyl Protons (¹H) → t-Butyl Quaternary Carbon (¹³C): Confirms the internal structure of the tert-butyl group.
p-Tolyl Methyl Protons (¹H) → p-Tolyl Ring Carbons (¹³C): Confirms the methyl group's position on the tolyl ring.
p-Tolyl Aromatic Protons (¹H) → Pyrazole C5 (¹³C): Critically links the tolyl ring to the pyrazole nitrogen, confirming it is at the N1 position which is 2 bonds away from C5.
Pyrazole C4-H Proton (¹H) → Pyrazole C3 & C5 (¹³C): Confirms the pyrazole ring structure and the position of the substituents.
NH Proton (¹H) → Pyrazole C5 & Carbonyl C=O (¹³C): Unambiguously links the carbamate nitrogen to both the pyrazole ring and the carbonyl carbon.
Phenyl Protons (ortho-H) (¹H) → Carbonyl C=O (¹³C): Confirms the phenyl group is part of the carbamate ester.
Diagram 2. Key diagnostic HMBC correlations for structure confirmation.
Conclusion
The systematic application of 1D and 2D NMR spectroscopy, as detailed in these protocols, provides a robust and reliable method for the complete structural characterization of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate. By combining foundational ¹H and ¹³C data with the powerful connectivity information from COSY, HSQC, and particularly HMBC experiments, researchers can achieve unambiguous assignment of all atoms in the molecule. This self-validating workflow ensures high confidence in the final structure, a prerequisite for further study in medicinal chemistry and drug development.
References
Elguero, J., et al. (1988). High resolution ¹³C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(10), 2537-2543. [Link]
Dalton Transactions. (2012). NMR Techniques in Organic Chemistry: a quick guide. Royal Society of Chemistry. [Link]
Rizo, J., et al. (2021). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 75, 295–306. [Link]
PubMed. (2021). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. National Center for Biotechnology Information. [Link]
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Wikimedia Foundation. [Link]
ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link]
Carrión, M. D., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry, 50(1), 58-61. [Link]
ACD/Labs. (2026). t-Butyl group towers over other 1H resonances. ACD/Labs Blog. [Link]
Slideshare. (n.d.). Use of NMR in structure elucidation. [Link]
Otting, G., et al. (2016). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. Angewandte Chemie International Edition, 55(34), 9971-9974. [Link]
ResearchGate. (2025). ¹³C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. ResearchGate. [Link]
Elguero, J., et al. (1997). ¹H and ¹³C NMR study of perdeuterated pyrazoles. Spectroscopy, 13, 291-294. [Link]
eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. eGyanKosh Repository. [Link]
Anupama, & Sharma, P. K. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. [Link]
Sharma, G., et al. (2019). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. Molecules, 24(18), 3289. [Link]
Haukka, M., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6543. [Link]
Wang, Y., et al. (2025). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Molecules. [Link]
ProQuest. (2021). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Molecules, 26(17), 5375. [Link]
ResearchGate. (n.d.). gHMBC 2D NMR relationship of δ 164.6 ppm signal of MEA-H₂O-CO₂. ResearchGate. [Link]
Perinu, C., et al. (2014). ¹³C and ¹⁵N NMR Characterization of Amine Reactivity and Solvent Effects in CO₂ Capture. The Journal of Physical Chemistry B, 118(34), 10165-10172. [Link]
Conway, W., et al. (2018). Formation Constants and Conformational Analysis of Carbamates in Aqueous Solutions of 2-Methylpiperidine and CO₂ from 283 to 313 K by NMR Spectroscopy. Industrial & Engineering Chemistry Research, 57(41), 13837-13846. [Link]
BioChromato. (2018). NMR solvent selection - that also allows sample recovery. BioChromato, Inc. [Link]
Chegg. (2019). Solved 5. Consult the ¹H NMR spectrum of propyl p-tolyl. Chegg.com. [Link]
ResearchGate. (2020). What is the most suitable NMR solvent for carbon-based materials?. ResearchGate. [Link]
ResearchGate. (2016). On NH NMR Chemical Shifts, Part I. ResearchGate. [Link]
Royal Society of Chemistry. (2015). 4-Dodecylbenzenesulfonic acid (DBSA) Promoted Solvent-free Diversity-Oriented Synthesis of Primary Carbamates, S-Thiocarbamates and Ureas. Supplementary Information. [Link]
How to improve synthesis yield of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate
Technical Support Center: Optimizing Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate Synthesis Introduction & Mechanistic Overview The synthesis of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate is a pivotal...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Optimizing Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate Synthesis
Introduction & Mechanistic Overview
The synthesis of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate is a pivotal activation step in the preparation of diaryl urea-based p38 mitogen-activated protein kinase (MAPK) inhibitors, most notably BIRB 796 (Doramapimod)[1]. The transformation involves the reaction of the sterically hindered 3-tert-butyl-1-(p-tolyl)-1H-pyrazol-5-amine with phenyl chloroformate.
As a Senior Application Scientist, I frequently see researchers struggle with this specific amidation. Due to the steric bulk of the tert-butyl and p-tolyl groups flanking the amine, achieving high yields requires precise control over reaction kinetics, phase transfer dynamics, and reagent stoichiometry. Failure to control these parameters leads to competitive side reactions, such as chloroformate hydrolysis or bis-acylation[2][3].
Reaction Pathway & Side Reaction Causality
Understanding the mechanistic pathways is critical for troubleshooting. The primary reaction relies on the nucleophilic attack of the pyrazole-5-amine on the electrophilic carbonyl of phenyl chloroformate. However, the presence of water (in biphasic systems) or excess base can trigger a cascade of yield-destroying side reactions.
Reaction pathway and competitive side reactions in carbamate synthesis.
When yields drop below the expected 75–85% threshold, the failure point usually lies in phase mixing or temperature control. The table below summarizes quantitative parameters and causality for common issues encountered during this workflow.
Observed Issue
Quantitative Indicator
Mechanistic Causality
Corrective Action
High Unreacted Amine
>10% starting material by HPLC
Hydrolysis of phenyl chloroformate outpaces the amidation reaction. Often caused by poor agitation in biphasic systems or elevated temperatures (>10 °C).
Increase stirring speed (>500 RPM). Ensure internal temperature remains strictly between 0–5 °C during addition.
Diphenyl Carbonate Formation
>5% impurity peak (m/z 214)
Phenyl chloroformate reacts with water to form phenol, which then attacks another equivalent of phenyl chloroformate.
Use strictly stoichiometric amounts of PhCOCl (1.05 - 1.10 eq). Pre-cool the aqueous base before mixing.
Bis-acylation
Over-mass peak (m/z +120)
The formed carbamate is deprotonated by excess strong base and attacks a second equivalent of PhCOCl.
Avoid strong bases (e.g., NaOH). Use mild inorganic bases like Na₂CO₃ or NaHCO₃[4]. Limit PhCOCl to <1.15 eq.
Oiling Out / No Crystals
Product forms a viscous syrup
Residual phenol or isopropyl acetate prevents the crystallization of the carbamate lattice.
Perform a thorough aqueous wash. Triturate the crude residue with 10% diethyl ether in iso-hexane[5].
While anhydrous conditions (using triethylamine in dichloromethane) are possible, the Schotten-Baumann biphasic approach (using an aqueous inorganic base and an organic solvent like isopropyl acetate) is highly recommended. It serves as an effective "acid sink" for the generated HCl without forming soluble amine hydrochloride salts that can prematurely precipitate and trap the starting material[2][3].
Step-by-step experimental workflow for Schotten-Baumann carbamate synthesis.
Step-by-Step Methodology:
Preparation of the Organic Phase: Dissolve 1.0 equivalent of 3-tert-butyl-1-(p-tolyl)-1H-pyrazol-5-amine in isopropyl acetate (approx. 10 volumes). Ensure complete dissolution before proceeding.
Preparation of the Aqueous Phase: Prepare a 1.0 M to 1.5 M aqueous solution of sodium carbonate (Na₂CO₃) (approx. 1.5 to 2.0 equivalents of base). Add this to the organic phase to create a biphasic mixture[6].
Thermal Equilibration: Submerge the reaction vessel in an ice-water bath. Initiate vigorous mechanical stirring (crucial for maximizing surface area in biphasic reactions) and allow the internal temperature to drop to 0–5 °C. Self-Validation: Use an internal thermocouple; do not rely on the bath temperature.
Electrophile Addition: Dilute 1.05 to 1.10 equivalents of phenyl chloroformate in a small volume of isopropyl acetate. Add this solution dropwise via an addition funnel over 30–45 minutes. Causality note: Controlling the drop rate prevents localized exothermic spikes that lead to chloroformate hydrolysis.
Reaction Maturation: Once addition is complete, remove the ice bath and allow the reaction to warm to ambient temperature. Continue vigorous stirring for 1 to 2 hours. Monitor conversion via LC-MS or TLC.
Workup: Halt stirring and allow the phases to separate. Discard the lower aqueous layer. Wash the organic phase sequentially with water (2x) and brine (1x) to remove residual inorganic salts and phenol traces[5].
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield a crude yellow/brown solid or oil.
Crystallization (Trituration): Suspend the crude residue in a mixture of 10% diethyl ether in iso-hexane (or heptane). Stir the suspension vigorously until a uniform, flowable solid is obtained. Filter the solid and wash with cold iso-hexane to yield the pure Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate[5].
Frequently Asked Questions (FAQs)
Q: Why do we use a biphasic Schotten-Baumann system instead of anhydrous dichloromethane with triethylamine?A: The biphasic system (isopropyl acetate/aqueous Na₂CO₃) physically separates the basic acid-scavenger (carbonate) from the organic phase where the product resides. This minimizes base-catalyzed deprotonation of the newly formed carbamate, drastically reducing bis-acylation side reactions. Furthermore, inorganic salts are easily washed away, whereas triethylamine hydrochloride can complicate purification and trap the product[2][3].
Q: My LC-MS shows a massive peak at m/z 214. What happened?A: A peak at m/z 214 corresponds to diphenyl carbonate. This indicates that your phenyl chloroformate hydrolyzed into phenol, which then reacted with unhydrolyzed phenyl chloroformate. This is almost always caused by adding the chloroformate too quickly, inadequate cooling (internal temp >10 °C), or insufficient stirring in the biphasic mixture.
Q: Can I substitute phenyl chloroformate with 4-nitrophenyl chloroformate to make a more reactive intermediate?A: Yes, 4-nitrophenyl chloroformate yields a more electrophilic carbamate, which can be useful if the subsequent urea-formation step involves a highly deactivated amine. However, 4-nitrophenol is notoriously difficult to wash out during workup due to its strong yellow color and partial organic solubility. Phenyl chloroformate provides the optimal balance of reactivity and ease of purification for BIRB 796 synthesis[1].
Q: The product oiled out during concentration and won't crystallize. How do I fix this?A: Oiling out is typically caused by trace amounts of residual phenol or trapped solvent. Do not attempt to force crystallization directly from the concentrated oil. Instead, utilize the trituration method: add a non-polar anti-solvent like iso-hexane containing a small amount of polar modifier (10% diethyl ether). The ether disrupts the oil matrix, allowing the anti-solvent to induce nucleation[5].
References
Bagley, M. C., Davis, T., Dix, M. C., Widdowson, C. S., & Kipling, D. (2006). Microwave-assisted synthesis of N-pyrazole ureas and the p38α inhibitor BIRB 796 for study into accelerated cell ageing. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
Tong, L. (n.d.). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Columbia University.[Link]
US Patent 10238658B2. 1-pyrazolyl-3-(4-((2-anilinopyrimidin-4-yl) oxy) napththalen-1-yl) ureas as p38 MAP kinase inhibitors.
Technical Support Center: Troubleshooting Aqueous Solubility of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate
Welcome to the Advanced Formulation Support Center. This guide is specifically engineered for researchers and formulation scientists struggling with the aqueous insolubility of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Formulation Support Center. This guide is specifically engineered for researchers and formulation scientists struggling with the aqueous insolubility of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate .
To successfully solubilize this compound, we must first understand the causality of its insolubility . This molecule presents a dual-barrier to aqueous dissolution:
High Solvation Energy Barrier (Lipophilicity): The presence of the bulky tert-butyl group, the p-tolyl substitution, and the phenyl ring creates a highly hydrophobic surface area, repelling water molecules.
High Crystal Lattice Energy: The planar pyrazole core and aromatic rings promote tight
π−π
stacking in the solid state. This results in a high melting point and a rigid crystal lattice that resists dissociation in aqueous media.
Because it lacks ionizable groups at physiological pH (the carbamate linkage is neutral), simple pH adjustment will not work. This compound behaves as a classic Biopharmaceutical Classification System (BCS) Class II or IV molecule[1]. The diagnostic workflow below outlines the mechanistic pathways to overcome these specific bottlenecks.
Diagnostic Workflow for Solubilization
Fig 1: Mechanistic decision tree for overcoming solubility bottlenecks based on API properties.
Core Troubleshooting Guides & Protocols
Q1: My compound crashes out immediately when diluted from DMSO into an aqueous buffer (PBS). How do I prevent this?
Causality: This phenomenon is known as solvent-shift precipitation. Because Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate is highly lipophilic, the moment DMSO diffuses into the bulk water, the local supersaturation of the API exceeds its nucleation threshold, leading to rapid crystallization.
Solution: You must implement a "Spring and Parachute" approach. The solvent acts as the spring (driving the drug into solution), but you need a polymeric precipitation inhibitor (the parachute) to maintain metastable supersaturation.
Protocol: Step-Down Micellar Dilution
Stock Preparation: Dissolve the API in 100% molecular biology grade DMSO to create a 10 mM stock.
Buffer Preparation: Prepare an aqueous receiving buffer containing 0.5% (w/v) Tween-80 (to form micelles) and 1% (w/v) HPMC (Hydroxypropyl methylcellulose, to sterically hinder crystal nucleation).
Mixing Dynamics: Under rapid vortexing (to prevent localized high-concentration pockets), add the DMSO stock dropwise to the aqueous buffer. Ensure the final DMSO concentration remains
≤
1% to avoid cellular toxicity in downstream assays.
Self-Validation: Measure the absorbance of the final solution at 600 nm (OD600) using a spectrophotometer. A rising OD600 indicates colloidal aggregation. A clear solution with an OD600 < 0.05 confirms successful stabilization.
Q2: I attempted Cyclodextrin (CD) complexation with standard
β
-CD, but solubility barely improved. Why?
Causality: Standard
β
-CD has a cavity size of ~6.0-6.5 Å. The bulky tert-butyl group and the p-tolyl substitution on the pyrazole ring create severe steric hindrance, preventing the molecule from inserting deeply into the standard
β
-CD cavity. Furthermore, standard
β
-CD itself has a highly limited intrinsic aqueous solubility (~18.5 mg/mL)[2].
Solution: Switch to chemically modified cyclodextrins like Hydroxypropyl-
β
-Cyclodextrin (HP-
β
-CD) or Sulfobutylether-
β
-Cyclodextrin (SBE-
β
-CD). These derivatives disrupt the intermolecular hydrogen bonding of the cyclodextrin crystal lattice, offering drastically higher intrinsic aqueous solubility (>500 mg/mL) and a more flexible hydrophobic cavity.
Protocol: HP-
β
-CD Kneading Method
Ratio Optimization: Weigh the API and HP-
β
-CD in a 1:2 molar ratio.
Paste Formation: Transfer the HP-
β
-CD to a glass mortar. Add a minimal volume of 50% v/v ethanol/water to form a homogeneous, viscous paste.
Complexation: Gradually incorporate the API into the paste. Knead continuously for 45-60 minutes. The mechanical shear forces the hydrophobic moieties into the cyclodextrin cavities.
Drying: Dry the paste in a vacuum desiccator at 40°C for 24 hours to remove all solvents.
Milling: Pulverize the dried complex and pass it through a 60-mesh sieve.
Self-Validation: Perform Phase-Solubility Analysis (Higuchi-Connors method)[2]. Disperse excess complex in water, filter, and plot API concentration vs. CD concentration using HPLC. An
AL
-type linear plot confirms the formation of a stable 1:1 soluble inclusion complex.
Q3: For in vivo oral efficacy studies, the aqueous suspension yields zero exposure. How should I formulate this?
Causality: When dosed as a crystalline suspension, the dissolution rate of this rigid molecule in the gastrointestinal tract is too slow to permit absorption before transit. The crystal lattice energy is the primary bottleneck[1].
Solution: Formulate an Amorphous Solid Dispersion (ASD)[3]. By trapping the molecule in a highly energetic, disordered amorphous state within a hydrophilic polymer matrix, you bypass the lattice energy barrier entirely, driving rapid supersaturation in the gut.
Protocol: Solvent Evaporation ASD Formulation
Matrix Selection: Select a hydrophilic carrier polymer with a high glass transition temperature (
Tg
), such as PVP-VA or HPMC-AS[4].
Co-dissolution: Dissolve both the API and the polymer (typically a 1:3 to 1:5 w/w ratio) in a common volatile solvent system (e.g., Dichloromethane/Ethanol 1:1 v/v)[1].
Rapid Evaporation: Rapidly remove the solvent using a rotary evaporator or a spray dryer. Critical step: The evaporation must be fast enough to kinetically trap the API in the polymer matrix before it has time to phase-separate and recrystallize[5].
Secondary Drying: Dry the resulting film or powder under a high vacuum overnight to remove residual solvent.
Self-Validation: Analyze the powder via Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD). The complete absence of the API's sharp melting endotherm in DSC, coupled with a broad "halo" in PXRD, validates a fully amorphous state[3].
Q4: Can I use a nanosuspension approach if I want to avoid high polymer loads for IV dosing?
Causality: Yes. According to the Noyes-Whitney equation, reducing particle size to the nanometer range (<1000 nm) exponentially increases the specific surface area of the drug exposed to the solvent, thereby massively enhancing the dissolution velocity[6].
Solution: For rigid, highly crystalline APIs like this pyrazole derivative, top-down media milling is highly effective and scalable[7].
Protocol: Top-Down Wet Media Milling
Dispersion: Disperse the crystalline API (5% w/v) in an aqueous solution containing a steric stabilizer (e.g., 1% w/v Pluronic F127 or Tween 80) to prevent particle agglomeration[7].
Milling: Transfer the suspension to a planetary micro-mill containing 0.5 mm yttrium-stabilized zirconium oxide beads.
Size Reduction: Mill at 300 RPM for 2-4 hours. Crucial: Use 10-minute cooling cycles to prevent thermal degradation or localized melting of the API.
Extraction: Separate the nanosuspension from the milling beads using a 10
μ
m syringe filter.
Self-Validation: Measure the Particle Size Distribution (PSD) and Zeta Potential via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) < 0.2 and a Zeta Potential > |±30 mV| indicate a uniform, electrosterically stable nanosuspension[7].
Quantitative Data Summary: Solubilization Strategies
The following table summarizes the expected performance metrics for each formulation strategy applied to highly lipophilic pyrazole/carbamate derivatives.
Formulation Strategy
Primary Mechanism of Action
Expected Solubility Gain
Recommended Excipients
Primary Use Case
Co-solvency / Micellization
Lowers dielectric constant / Solubilizes in hydrophobic core
10x - 50x
DMSO, Tween-80, Cremophor EL
In vitro biochemical & cell-based assays
Cyclodextrin Complexation
Shields hydrophobic moieties within a hydrophilic oligosaccharide shell
Increases specific surface area, enhancing kinetic dissolution rate
20x - 80x (Kinetic)
Pluronic F127, D-
α
-Tocopherol PEG succinate
High-dose oral gavage, Long-acting injectables
References
[7] Breaking Barriers with Nanosuspension: A Comprehensive Review. Biotech-Asia. Available at: [Link]
Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave Online. Available at:[Link]
[2] Cyclodextrin In Drug Delivery: A Review. Open Access Journals (RROIJ). Available at:[Link]
[5] Solubility Enhancement of BCS Class 2 Drugs by Solid Dispersion Technique. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]
[6] A Comprehensive Review of Nanosuspension: Formulation, Evaluations and Pharmacokinetics Aspects. Global Research Online. Available at: [Link]
[3] Insights of Different Solid Dispersion Techniques and Their Importance in Product Development. Journal of Neonatal Surgery. Available at: [Link]
[1] A Review on Solid Dispersion as a Technique for Enhancement of Bioavailability of Poorly Water Soluble Drugs. Research Journal of Pharmacy and Technology. Available at: [Link]
[4] An Updated Review on The Utilization of Various Carriers and Methods to Prepare Solid Dispersions of BCS Classified Drugs. Open Access Journals (RROIJ). Available at:[Link]
Preventing thermal degradation of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate
A Guide to Preventing Thermal Degradation Frequently Asked Questions (FAQs) Q1: What is the primary cause of degradation for Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate? A1: The primary degradation pathway for...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Preventing Thermal Degradation
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate?
A1: The primary degradation pathway for this compound under thermal stress is the cleavage of the carbamate linkage. Carbamates are known to be susceptible to thermal decomposition. Depending on the specific substituents, this can lead to the formation of an isocyanate and an alcohol, or an amine, an alkene, and carbon dioxide.[1][2] For Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate, elevated temperatures can induce the breakdown of the carbamate group, leading to the formation of various degradation products and compromising the purity and activity of the compound.
Q2: At what temperature should I expect to see thermal degradation?
Q3: How does the structure of this particular molecule influence its thermal stability?
A3: The thermal stability of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate is influenced by several structural features:
The Pyrazole Ring: Pyrazole rings are generally stable aromatic heterocycles. However, the substituents on the ring can significantly impact their thermal stability.[4][5]
The Tert-butyl Group: The bulky tert-butyl group may provide some steric hindrance, which can influence the degradation pathway.
The Carbamate Group: This is the most thermally labile part of the molecule. The electrons on the nitrogen and oxygen atoms can participate in elimination reactions upon heating.
The p-Tolyl Group: The electron-donating nature of the tolyl group can influence the electronic properties of the pyrazole ring and, consequently, its stability.
Q4: What are the best practices for storing this compound to prevent degradation?
A4: To ensure the long-term stability of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate, we recommend the following storage conditions, in line with general guidelines for temperature-sensitive pharmaceuticals:[6][7][8][9]
Temperature: Store in a controlled environment, ideally refrigerated between 2°C and 8°C.[9] Avoid repeated freeze-thaw cycles.
Light: Protect from light by storing in an amber vial or in a dark location.
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
Container: Use a tightly sealed container to prevent moisture ingress.
Troubleshooting Guide
Observed Issue
Potential Cause
Recommended Action
Loss of potency or unexpected experimental results.
Thermal degradation of the compound.
1. Verify the storage conditions of your stock. 2. Prepare fresh solutions for each experiment. 3. Analyze the purity of your compound using a suitable analytical method (see below).
Discoloration of the solid compound or solutions.
Formation of degradation products.
1. Discontinue use of the discolored material. 2. Obtain a fresh batch of the compound. 3. Review your experimental protocol to identify any steps involving excessive heat.
Inconsistent results between experimental runs.
Partial degradation of the compound due to temperature fluctuations.
1. Ensure consistent and controlled heating for all experimental steps. 2. Use a calibrated heating block or water bath. 3. Minimize the time the compound is exposed to elevated temperatures.
Experimental Protocols
Protocol 1: Recommended Handling and Solubilization
To minimize thermal stress during experimental use, follow this protocol:
Allow the container of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate to equilibrate to room temperature before opening to prevent condensation.
Weigh the desired amount of the compound quickly and in a low-humidity environment.
Reseal the container tightly, purge with an inert gas if possible, and return it to the recommended storage conditions.
For solubilization, use a suitable solvent (e.g., DMSO, DMF, or ethanol) at room temperature.
If gentle heating is required to aid dissolution, use a water bath set to a maximum of 30-40°C and for the shortest duration possible. Avoid direct heating on a hot plate.
Prepare fresh solutions for each experiment and avoid storing solutions for extended periods, even at low temperatures.
Protocol 2: Analytical Method for Detecting Degradation
High-Performance Liquid Chromatography (HPLC) is a reliable method to assess the purity of your compound and detect potential degradation products.[10][11][12]
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point.
Detection: UV detection at a wavelength determined by the UV absorbance spectrum of the pure compound (typically in the range of 220-280 nm).
Procedure:
Prepare a standard solution of the pure compound at a known concentration.
Inject the standard to determine its retention time and peak area.
Inject your sample solution.
Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
Technical Support Center: Chromatography Optimization for Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate
Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists and drug development professionals tasked with method development for Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]ca...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Center. This guide is designed for analytical scientists and drug development professionals tasked with method development for Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate (CAS: 285984-47-6)[1].
As a critical, highly lipophilic intermediate in the synthesis of p38 MAPK inhibitors like Doramapimod (BIRB-796)[2][3], this molecule presents unique chromatographic challenges. Its bulky hydrophobic groups (tert-butyl and p-tolyl) drive excessive retention, while its weakly basic pyrazole nitrogen and pH-sensitive carbamate linkage complicate peak shape and on-column stability.
This guide synthesizes field-proven insights to help you build a robust, self-validating analytical method.
I. Core Chromatographic Properties & Baseline Parameters
To establish a reliable method, the physical chemistry of the analyte must dictate the instrumental parameters. Table 1 summarizes the causal relationship between the molecule's structural features and the required HPLC/UHPLC conditions.
Table 1: Physicochemical Rationale for Baseline Method Parameters
Parameter
Recommended Baseline
Mechanistic Rationale
Stationary Phase
End-capped C18 (e.g., Agilent XDB, 5 µm)
End-capping physically blocks residual silanols, minimizing secondary ion-exchange interactions with the pyrazole moiety[4].
Mobile Phase A
Water + 10 mM NH₄OAc + 0.1% TFA
Buffers pH to ~4.0. This protonates acidic silanols (neutralizing them) while preventing the alkaline hydrolysis of the carbamate[3].
Mobile Phase B
Acetonitrile (or ACN:IPA 70:30)
High lipophilicity requires strong elutropic strength. Isopropyl alcohol (IPA) disrupts strong hydrophobic interactions to prevent carryover[3].
Column Temp.
25 °C
Prevents thermal degradation of the heat-sensitive carbamate linkage during the run[2].
Autosampler Temp.
5 °C
Suppresses degradation of the sample in the diluent while awaiting injection[3].
II. Troubleshooting Guide & FAQs
Q1: Why is my analyte eluting excessively late, or why am I seeing "ghost peaks" in subsequent blank injections?A: This is a direct consequence of the molecule's extreme hydrophobicity. The presence of the bulky tert-butyl group and the p-tolyl ring severely restricts the compound's partitioning into the aqueous mobile phase.
Causality: If the elutropic strength of your organic modifier is too low, the compound remains strongly partitioned into the C18 stationary phase, leading to excessive retention times and persistent carryover.
Solution: Increase the organic phase (Acetonitrile) to at least 80%[4]. If carryover persists, incorporate a stronger elutropic solvent into Mobile Phase B, such as a 70:30 mixture of Acetonitrile and Isopropyl Alcohol (IPA)[3]. IPA effectively disrupts the stubborn hydrophobic interactions between the tert-butyl group and the alkyl chains of the column.
Q2: How do I resolve severe peak tailing (Asymmetry > 1.5) for this compound?A: Peak tailing here is primarily driven by secondary electrostatic interactions, not poor column packing.
Causality: While the main retention mechanism is hydrophobic, the pyrazole ring contains weakly basic nitrogen atoms. These nitrogens undergo ion-exchange interactions with unreacted, acidic silanol groups (-SiOH) on the silica support.
Solution: Implement a dual-masking strategy. First, ensure you are using a highly end-capped C18 column[4]. Second, modify the mobile phase with 10 mM ammonium acetate and 0.1% Trifluoroacetic acid (TFA)[3]. The TFA lowers the pH to ~4.0, protonating the silanols to their neutral state (-SiOH), while the acetate and trifluoroacetate ions act as competing ion-pair reagents, effectively shielding the pyrazole nitrogens.
Q3: I am observing a drifting baseline and multiple small peaks eluting before the main peak. Is the compound degrading on-column?A: Yes, this is a classic signature of on-column carbamate hydrolysis.
Causality: The phenyl carbamate linkage is susceptible to nucleophilic attack. Under alkaline conditions or elevated temperatures, it rapidly hydrolyzes into the corresponding pyrazole-amine and phenol.
Solution: Strictly control the thermodynamics and pH of the system. Maintain the column compartment temperature at or below 25 °C[2]. Ensure the mobile phase pH never exceeds 7.0; utilizing the aforementioned acidic mobile phase (pH ~4.0) will stabilize the carbamate linkage throughout the chromatographic run.
III. Self-Validating Method Optimization Protocol
Do not rely on trial and error. Execute the following step-by-step protocol, which includes built-in validation checks to ensure your experimental choices are actively solving the underlying chemical challenges.
Step 1: System Suitability and Void Volume Determination
Prepare a mixed standard containing Uracil (10 µg/mL, acting as a void volume marker,
t0
) and the Carbamate intermediate (50 µg/mL).
Inject the standard using an initial gradient of 50% to 90% Mobile Phase B.
Validation Check: Calculate the capacity factor (
k′=(tR−t0)/t0
). Adjust your gradient slope until
2<k′<10
. If
k′>10
even at 90% ACN, immediately switch Mobile Phase B to the ACN:IPA (70:30) blend[3].
Step 2: Tailing Factor Assessment
Run the optimized gradient from Step 1.
Measure the USP Tailing Factor (
Tf
) at 5% peak height.
Validation Check: If
Tf>1.5
, your silanol masking is failing. Prepare fresh Mobile Phase A with exactly 0.1% v/v TFA and re-inject. The system validates itself when
Tf≤1.2
.
Step 3: Autosampler Stability Verification
Prepare a 50 µg/mL sample in the initial mobile phase conditions.
Inject immediately (
T=0
), and then leave the vial in the autosampler set strictly to 5 °C[3].
Inject the same vial again at
T=24
hours.
Validation Check: Compare the peak area of the main analyte and screen for early-eluting degradants. A peak area deviation of < 2% confirms that the carbamate is thermodynamically stable in your chosen diluent.
IV. Troubleshooting Logical Workflow
Logical workflow for optimizing phenyl carbamate chromatography parameters.
V. References
Fragment-Based Structural Optimization of a Natural Product Itampolin A as a p38α Inhibitor for Lung Cancer
Source: PMC (National Institutes of Health)
URL:[Link]
Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors
Source: MDPI
URL:[Link]
US20150232450A1 - INHIBITOR OF p38 MAP KINASE
Source: Google Patents
URL:
Reducing background noise in Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate mass spectrometry
A Guide to Reducing and Troubleshooting Background Noise in Mass Spectrometry Welcome to the technical support guide for the mass spectrometry analysis of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate. As a Senio...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Reducing and Troubleshooting Background Noise in Mass Spectrometry
Welcome to the technical support guide for the mass spectrometry analysis of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate. As a Senior Application Scientist, my goal is to provide you with a comprehensive, experience-driven resource to help you navigate one of the most common challenges in LC-MS: high background noise. A noisy baseline can obscure your analyte signal, compromise the limit of detection (LOD), and lead to inaccurate quantification[1]. This guide is structured to help you systematically identify and eliminate sources of contamination and noise, ensuring data of the highest quality and integrity.
Understanding the Analyte: Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate
Before troubleshooting, it's crucial to understand the chemical nature of your target molecule. Its structure contains several key functional groups that influence its behavior in a mass spectrometer:
Carbamate Linkage: Phenyl carbamates can be thermally labile, meaning they may be susceptible to fragmentation within the ion source, even with "soft" ionization techniques like Electrospray Ionization (ESI)[2][3]. This is not technically "noise" but can be mistaken for it if not anticipated.
Pyrazole Core: Pyrazole rings are generally stable aromatic systems, but their fragmentation can be influenced by substituents[4][5].
Tert-butyl Group: This bulky, non-polar group can direct fragmentation, often resulting in a characteristic neutral loss of 56 Da (isobutylene).
Overall Structure: The molecule has a moderate molecular weight and is amenable to ESI in positive ion mode, likely forming a strong protonated molecule, [M+H]⁺.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in my LC-MS system?
The most frequent culprits are not from the instrument's electronics but from chemical contaminants introduced into the system[6][7]. These can originate from mobile phases, solvents, additives, sample containers, tubing, and even the laboratory air[7][8][9]. Common contaminants include plasticizers (phthalates), slip agents (erucamide, oleamide), polymers (polyethylene glycol - PEG), and siloxanes from the air[9][10].
Q2: How do I perform a quick check to see if the noise is from my sample or the LC-MS system itself?
The most effective method is a systematic series of blank injections. Start by injecting the mobile phase directly from your LC system (no column). If the noise is present, the source is likely your solvents, additives, or the LC pump/degasser. If it's clean, sequentially add components (autosampler, column) to pinpoint the source. This process is detailed in Protocol 2 .
Q3: My compound seems to be degrading in the source. How can I reduce this and distinguish it from background noise?
The carbamate linkage is the most likely point of in-source decay. To minimize this, start with the softest possible ion source conditions. This includes lowering the source temperature and reducing the cone/declustering potential or fragmentor voltage[10][11]. A lower cone voltage accelerates ions less, resulting in fewer energetic collisions with gas molecules in the source and thus less fragmentation[11]. If you see fragments that correspond to logical losses from your parent molecule, it is likely in-source decay rather than random background noise.
Q4: What are the typical adducts I should expect for my analyte?
In ESI+, your primary goal is the protonated molecule [M+H]⁺. However, adducts with ions from the mobile phase or contaminants are common and can split your signal, reducing sensitivity. Be watchful for:
This guide follows a logical workflow, starting from the most common and easiest-to-fix issues and progressing to more complex system-level problems.
Caption: A systematic workflow for troubleshooting background noise.
1. Chemical Noise: The Environment, Solvents, and Consumables
This is the most prevalent source of background noise. The principle is simple: anything that comes into contact with your mobile phase or sample is a potential source of contamination[13].
Solvents and Additives:
Causality: HPLC-grade solvents are not sufficient for modern, sensitive mass spectrometers. They contain non-volatile residues that accumulate and create high background. Similarly, using shared, large bottles of additives (like formic acid) is a common route for contamination[13][14].
Solution: Always use LC-MS grade or higher purity solvents and water (18.2 MΩ·cm)[13][14]. Prepare mobile phases fresh daily and do not top off old bottles, as this concentrates impurities[13]. Use single-use ampules for additives like formic acid[13]. See Protocol 1 for best practices.
Glassware and Plasticware:
Causality: Detergents used to wash glassware contain surfactants and phosphate salts that are strong ion-suppressing agents and cause significant noise[8][11]. Plastic tubes and pipette tips can leach plasticizers (e.g., phthalates) and mold-release agents[15].
Solution: Dedicate a set of borosilicate glass bottles and graduated cylinders for mobile phase preparation that are never washed with detergents[13]. Rinse them thoroughly with the final mobile phase solvent before use[13]. Whenever possible, use polypropylene (PP) vials and tubes, as they are generally cleaner than other plastics.
Common Background Ions:
Familiarize yourself with common background ions. High-resolution mass spectrometry (HRMS) is invaluable for identifying their elemental composition.
If you've ruled out your mobile phase, the contamination may reside within the LC system itself.
Causality: Over time, non-volatile components from previous analyses can accumulate in the autosampler injection port, loop, needle, and at the head of the analytical column[6]. A contaminated column can exhibit continuous "bleed" of previously retained compounds.
Solution:
Flush the System: Disconnect the column and flush all LC lines with a strong solvent sequence, such as 50:50 isopropanol:water, followed by 100% isopropanol, and finally re-equilibrate with your starting mobile phase.
Clean the Autosampler: Ensure your autosampler wash solution is fresh and effective. A good general-purpose wash is a mixture of water, acetonitrile, methanol, and isopropanol.
Bake-out the Column: If you suspect column contamination, perform a high-temperature flush (respecting the column's temperature limits) with a strong, MS-compatible solvent.
3. MS Source Optimization and Cleaning
The ion source is where the magic happens, but it's also where contamination can build up and where settings can be suboptimal.
Causality: The cone (or orifice) and the ion transfer capillary are constantly exposed to your sample and mobile phase. Non-volatile salts and sample matrix components can precipitate and coat these surfaces, leading to poor sensitivity and high noise[16][17]. Additionally, suboptimal source parameters can enhance the ionization of background contaminants over your analyte[18].
Solution:
Optimize Source Parameters: Do not rely solely on default "autotune" parameters. Manually optimize the cone/fragmentor voltage. A higher voltage can sometimes reduce low-mass chemical noise, but it can also induce in-source fragmentation of your analyte[18]. Optimize nebulizing and drying gas flows and temperatures to ensure efficient desolvation without thermally degrading your compound[10][11].
Clean the Source: When a simple system flush doesn't work, cleaning the ion source is the next logical step. This involves venting the instrument and physically cleaning the external and internal source components. Follow the manufacturer's specific guidelines. A general procedure is outlined in Protocol 3 .
Caption: Potential sources of background noise in an LC-MS system.
Key Experimental Protocols
Protocol 1: Preparation of High-Purity Mobile Phase
This protocol is the single most important procedure for minimizing background noise.
Select Materials: Use only LC-MS grade solvents (water, acetonitrile, methanol) and additives (formic acid, ammonium formate)[13][19]. Use dedicated, clean borosilicate glass solvent bottles.
Glassware Cleaning: Rinse the solvent bottle and any graduated cylinder three times with a portion of the final solvent you will be using. Never use detergents [8][13].
Preparation (Example: 1L of 0.1% Formic Acid in Water):
Measure approximately 950 mL of LC-MS grade water into the clean 1L solvent bottle.
Using a clean pipette with a fresh tip, add 1 mL of high-purity formic acid.
Bring the total volume to 1 L with LC-MS grade water.
Cap the bottle and swirl gently to mix. Do not invert if the cap liner is suspect[13].
Filtration and Degassing: Modern LC systems have in-line filters and degassers, so manual filtration of a properly prepared mobile phase is often unnecessary and can be a source of contamination[19]. Ensure the system degasser is functioning correctly.
Implementation: Prepare fresh mobile phase at least every 2-3 days[20]. Label bottles clearly with the contents and date of preparation.
Protocol 2: Systematic "Blank" Injection Protocol for Noise Source Identification
This procedure systematically isolates different parts of the system to find the noise source. Analyze the total ion chromatogram (TIC) and extracted ion chromatograms (EICs) for known background ions after each step.
System Blank (No Injection): Start a data acquisition without making an injection. This baseline represents the noise from the detector and any contamination within the mass spectrometer itself.
Direct Infusion/Flow Injection (No Column/Autosampler): Disconnect the tubing from the autosampler and connect the pump directly to the MS source. Flow mobile phase at your typical analytical flow rate. Any noise observed here originates from your mobile phase, solvent lines, or pump.
Autosampler Blank (No Column): Reconnect the autosampler but bypass the column (use a zero-dead-volume union). Inject a vial of your mobile phase (e.g., 5 µL of mobile phase A). Noise introduced at this step points to contamination in the autosampler needle, loop, or wash solvents.
Full System Blank (With Column): Reinstall the column and allow it to equilibrate fully. Inject a vial of your mobile phase. New noise appearing here is likely from column bleed or accumulated contamination on the column.
Protocol 3: ESI Source Cleaning (General Procedure)
Warning: Always follow your specific instrument manufacturer's guidelines for venting and maintenance. This is a generalized protocol.
Vent the Instrument: Follow the software procedure to bring the instrument from a high-vacuum state to atmospheric pressure safely. Turn off all heated zones and gas flows.
Disassemble the Source: Once the source is cool, carefully remove the external components, such as the spray shield, and then the ion transfer capillary and the cone/orifice plate. Wear powder-free nitrile gloves[13].
Clean the Components:
Sonication is highly effective. Submerge the metal parts (capillary, cone) in a sequence of high-purity solvents in separate beakers[21][22]. A typical sequence is:
50:50 LC-MS grade Methanol:Water (15 min sonication)
LC-MS grade Water (15 min sonication)
LC-MS grade Isopropanol (15 min sonication)
After the final sonication, allow parts to air dry completely on a clean, lint-free wipe. Do not wipe them dry, as this can introduce fibers.
Reassemble and Pump Down: Carefully reassemble the source components according to the manufacturer's instructions. Close the MS and follow the software procedure to pump the system back down to operating vacuum. Allow the system to pump down for several hours (or overnight) for the vacuum to stabilize and background to decrease.
By following this guide, you will be equipped to diagnose and resolve the vast majority of background noise issues encountered during the analysis of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate, leading to more sensitive, reproducible, and trustworthy results.
References
Mobile phases compatible for LC/MS - Shimadzu. (n.d.). Retrieved from [Link]
Guo, X., Bruins, A. P., & Covey, T. R. (2007). Reduction of chemical background noise in LC-MS/MS for trace analysis. Analytical Chemistry.
Mass Spectrometer Troubleshooting - What to Check When Your Results Go Wrong. (n.d.). Retrieved from [Link]
ESI Common Background Ions. (n.d.). University of Washington Proteomics Resource. Retrieved from [Link]
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). IntechOpen.
Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry. (n.d.). ProQuest.
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). Molecules.
Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. (2018). Molecules.
How to prepare and install mobile phases on an LC/MS system to minimize contamination - WKB96258. (n.d.). Waters Knowledge Base. Retrieved from [Link]
Technical Support Center: Stability and Storage of Pyrazole Compounds. (n.d.). BenchChem.
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2025).
How exactly do we prepare mobile phases used for LC/MS? (2024).
ESI+ Common Background Ions. (n.d.).
Common Background Ions for Electrospray. (2004). New Objective, Inc.
Table A Commonly Observed Background Ions in ESI Exact Mass. (n.d.).
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). IntechOpen.
Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (2018). Agilent.
Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro. (n.d.).
Common ESI Background Ions List. (n.d.). Scribd.
LCMS Troubleshooting: 14 Best Practices for Labor
UniMS Mass Spectrometry Unit - Cleaning and verification procedure of LC/ESI-MS systems. (n.d.).
Determination of carbamate pesticide residues in vegetables and fruits by liquid chromatography-atmospheric pressure photoionization-mass spectrometry and atmospheric pressure chemical ioniz
Overcoming false positives in assays using Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate
A Guide to Overcoming False Positives in Biochemical and Cell-Based Assays Welcome to the technical support center for researchers utilizing Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate. This resource provides i...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Overcoming False Positives in Biochemical and Cell-Based Assays
Welcome to the technical support center for researchers utilizing Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges and ensure the integrity of your experimental results. As Senior Application Scientists, we have compiled this guide to address common issues related to false positives that can arise when working with this and structurally related compounds.
Introduction: Understanding the Potential for Assay Interference
Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate is a compound with a complex structure, incorporating both a pyrazole and a carbamate moiety. Pyrazole derivatives are known to exhibit a wide range of biological activities, interacting with various targets such as kinases and G-protein coupled receptors.[1][2][3] Carbamates, on the other hand, are well-known for their ability to inhibit acetylcholinesterase.[4][5] This inherent biological promiscuity, coupled with the physicochemical properties of the molecule, can sometimes lead to non-specific interactions in assays, resulting in false-positive signals.
High-throughput screening (HTS) is particularly susceptible to false positives, which can arise from various mechanisms including compound aggregation, fluorescence interference, and non-specific reactivity.[6][7] Recognizing and mitigating these artifacts is crucial for the efficient and accurate identification of true bioactive compounds.[8][9][10] This guide will provide you with the tools and knowledge to identify and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: My compound, Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate, shows activity in my primary fluorescence-based assay, but the results are not reproducible. What could be the cause?
A1: Irreproducible results in fluorescence-based assays are a common indicator of a false positive. Several factors related to the compound's properties could be at play:
Compound Aggregation: At certain concentrations, small molecules can form aggregates that can sequester the enzyme or substrate, leading to an apparent inhibition. This phenomenon is a frequent cause of false positives in HTS.[7]
Fluorescence Interference: The compound itself might be fluorescent at the excitation and emission wavelengths of your assay, or it could be a quencher of the fluorescent signal. This can lead to a misleading readout.
Assay Instability: The compound may be unstable under the assay conditions (e.g., pH, temperature), leading to degradation products that interfere with the assay.
To troubleshoot this, we recommend performing a series of control experiments outlined in the troubleshooting section below.
Q2: I observed a dose-dependent effect of my compound in my initial screen. Does this confirm it's a true hit?
A2: While a dose-response relationship is a positive sign, it does not definitively rule out a false positive. Artifactual inhibition due to mechanisms like aggregation can also exhibit a dose-dependent behavior. Therefore, it is essential to perform secondary or orthogonal assays to confirm the initial findings. An orthogonal assay uses a different detection method (e.g., label-free mass spectrometry) to validate the activity, which helps to eliminate technology-specific artifacts.[8]
Q3: Could the pyrazole or carbamate functional groups in my compound contribute to non-specific interactions?
A3: Yes, both moieties have the potential for non-specific interactions. Pyrazole-containing compounds have been shown to interact with a wide array of biological targets.[1][2][11] The carbamate group is a known reactive moiety that can covalently modify proteins, particularly serine hydrolases.[4] This reactivity could lead to non-specific inhibition of enzymes in your assay.
Troubleshooting Guides
Guide 1: Investigating Compound Aggregation
This guide provides a step-by-step protocol to determine if your compound is forming aggregates under your assay conditions.
Experimental Protocol:
Detergent Test:
Prepare your standard assay buffer.
Create a parallel set of assay buffers containing a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.
Run your assay with and without the detergent in the presence of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate.
Interpretation: If the compound's inhibitory activity is significantly reduced or eliminated in the presence of the detergent, it is highly likely that the compound is acting via an aggregation-based mechanism.[7]
Dynamic Light Scattering (DLS):
Prepare solutions of your compound in the assay buffer at concentrations where you observe activity.
Analyze the solutions using a DLS instrument to detect the presence of sub-micron particles, which are indicative of aggregation.
Interpretation: The presence of particles with a hydrodynamic radius significantly larger than that of a small molecule suggests aggregation.
Data Presentation:
Condition
Inhibition (%)
Standard Assay Buffer
75%
Assay Buffer + 0.05% Triton X-100
10%
A significant drop in inhibition in the presence of a detergent is a strong indicator of aggregation-based false positives.
Workflow for Investigating Compound Aggregation:
Workflow to diagnose aggregation-based false positives.
Guide 2: Assessing Fluorescence Interference
This guide will help you determine if your compound is interfering with the fluorescence signal of your assay.
Experimental Protocol:
Compound Autofluorescence Scan:
Prepare a solution of your compound in the assay buffer at the highest concentration used in your assay.
Scan the fluorescence emission of the compound solution across a range of excitation wavelengths, including the one used in your assay.
Interpretation: If you observe a significant emission peak at the same wavelength as your assay's detection, your compound is autofluorescent and is likely causing a false positive.
Quenching Assay:
Run your assay in the absence of the enzyme or one of the key reaction components to establish a baseline fluorescent signal.
Add your compound at various concentrations to this baseline reaction.
Interpretation: A dose-dependent decrease in the baseline fluorescence indicates that your compound is quenching the signal.
Workflow for Assessing Fluorescence Interference:
Workflow to identify fluorescence interference.
Guide 3: Validating Hits with Orthogonal Assays
To ensure the biological relevance of your findings, it is crucial to confirm your hits using an orthogonal assay that employs a different detection technology.
Recommended Orthogonal Assay:
High-Throughput Mass Spectrometry (HTMS): This label-free technique directly measures the conversion of the substrate to the product, making it insusceptible to fluorescence-based artifacts.[8][9]
Experimental Workflow:
Develop and optimize an HTMS assay for your target of interest.
Test Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate in the HTMS assay at the same concentrations used in the primary screen.
Interpretation: If the compound shows similar activity in the HTMS assay, it is a confirmed hit. If the activity is not observed, the initial result was likely a false positive.
Logical Relationship of Assay Validation:
Validation workflow for primary screen hits.
References
ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery - PMC. (2024, May 23). National Center for Biotechnology Information. [Link]
Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens - PubMed. (2014, October 21). National Center for Biotechnology Information. [Link]
Overcoming a false-positive mechanism in RapidFire MRM-based high throughput screening - PubMed. (2025, September 15). National Center for Biotechnology Information. [Link]
Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery | ACS Central Science. ACS Publications. [Link]
High-throughput screening as a method for discovering new drugs - Drug Target Review. (2020, June 4). Drug Target Review. [Link]
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Publishing. (2025, November 26). Royal Society of Chemistry. [Link]
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. EPJ Web of Conferences. [Link]
Action of phenylpyrazole insecticides at the GABA-gated chloride channel. Semantic Scholar. [Link]
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. (2026, January 27). MDPI. [Link]
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - Semantic Scholar. (2023, August 12). Semantic Scholar. [Link]
Carbamate Toxicity - StatPearls - NCBI Bookshelf. (2023, May 1). National Center for Biotechnology Information. [Link]
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (2021, May 9). Frontiers. [Link]
Addressing PFAS Contamination: Troubleshooting Common Contamination And Instrument Problems - The NELAC Institute (TNI). The NELAC Institute. [Link]
Technical Support Center: Optimizing Reaction Temperature for Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate Synthesis
Overview & Mechanistic Rationale The synthesis of phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate is a critical activation step in the preparation of diaryl ureas, such as highly potent p38 MAP kinase inhibitors (e...
Author: BenchChem Technical Support Team. Date: March 2026
Overview & Mechanistic Rationale
The synthesis of phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate is a critical activation step in the preparation of diaryl ureas, such as highly potent p38 MAP kinase inhibitors (e.g., Doramapimod/BIRB-796)[1]. This transformation typically employs Schotten-Baumann conditions, reacting 3-tert-butyl-1-(p-tolyl)-1H-pyrazol-5-amine with phenyl chloroformate in a biphasic organic/aqueous base system or a monophasic system utilizing an organic base[1][2].
The Causality of Temperature Control:
Because the 5-amino group of the pyrazole is sterically hindered by the adjacent bulky tert-butyl and p-tolyl groups, its intrinsic nucleophilicity is significantly reduced. Consequently, the highly electrophilic phenyl chloroformate is prone to competitive hydrolysis if the reaction temperature is not strictly controlled[3]. As an application scientist, I strongly recommend a two-phase temperature profile: a cold addition phase to suppress reagent hydrolysis, followed by an ambient maturation phase to overcome the steric drag and drive the acylation to completion.
Troubleshooting Guide & FAQs
Q1: Why do I see a significant amount of phenol and unreacted pyrazol-5-amine in my HPLC trace?A1: This indicates competitive hydrolysis of the phenyl chloroformate[3]. In the presence of an aqueous base (e.g., Na₂CO₃) or trace moisture, phenyl chloroformate reacts with water to form phenol and CO₂ gas. This side reaction is highly temperature-dependent and accelerates rapidly above 10 °C. If the reagent is added at room temperature, hydrolysis outcompetes the acylation of the sterically hindered pyrazol-5-amine. Ensure the reaction mixture is cooled to 0 °C – 5 °C before and during the dropwise addition of phenyl chloroformate[2].
Q2: My LC-MS shows a major impurity with a mass of [M+H]⁺ ≈ 470. What is this, and how do I prevent it?A2: The target carbamate has a molecular weight of ~349 g/mol . An [M+H]⁺ peak at ~470 m/z corresponds to the bis-acylated impurity (phenyl N-(phenoxycarbonyl)-N-[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate). This imide-like over-reaction occurs when the local concentration of phenyl chloroformate is too high, or if the maturation temperature exceeds 30 °C. To prevent this, limit phenyl chloroformate to 1.05 – 1.10 equivalents, ensure rigorous mechanical stirring to avoid pooling of the reagent in the organic phase, and cap the maturation temperature at 25 °C.
Q3: Can I run the entire reaction at 0 °C to completely eliminate hydrolysis and bis-acylation?A3: While maintaining 0 °C strictly prevents over-reaction and hydrolysis, it typically results in incomplete conversion (often stalling at 65–75%). The bulky tert-butyl and p-tolyl substituents create significant steric hindrance around the 5-amino group. A maturation phase where the reaction is allowed to gradually warm to room temperature (20 °C – 25 °C) provides the necessary kinetic energy to drive the acylation to >98% completion[2].
Quantitative Data: Temperature Profiling
The table below summarizes the expected reaction outcomes based on different thermal profiles.
Thermal Profile
Amine Conversion (%)
Bis-acylation Impurity (%)
Phenol (Hydrolysis) (%)
Process Assessment
Constant 0 °C
65 - 75%
< 1.0%
< 2.0%
Sub-optimal (Sluggish kinetics)
0 °C Addition → 20 °C Maturation
> 98%
< 2.0%
< 5.0%
Optimal (Recommended)
Constant 25 °C
80 - 85%
5.0 - 8.0%
15.0 - 20.0%
Sub-optimal (Reagent depletion)
Exothermic (> 35 °C)
< 50%
> 10.0%
> 30.0%
Critical Failure
Workflow Visualization
Temperature-controlled workflow for pyrazol-5-yl carbamate synthesis.
Standard Operating Protocol: Temperature-Optimized Biphasic Acylation
This protocol features a self-validating checkpoint system to ensure experimental trustworthiness.
Preparation : Dissolve 3-tert-butyl-1-(p-tolyl)-1H-pyrazol-5-amine (1.0 eq) in 2-methyltetrahydrofuran (2-MeTHF) or isopropyl acetate (10 volumes).
Base Addition : Add an aqueous solution of Na₂CO₃ (2.0 eq) to form a biphasic mixture[1].
Validation Check: Ensure the aqueous phase pH is >9 before proceeding.
Cooling Phase (Critical) : Chill the biphasic mixture to 0 °C – 5 °C under vigorous mechanical stirring.
Mechanistic Note: Vigorous stirring maximizes the interfacial surface area, which is critical for biphasic Schotten-Baumann reactions to proceed efficiently.
Electrophile Addition : Dilute phenyl chloroformate (1.05 eq) in 1 volume of the chosen organic solvent. Add this solution dropwise over 30–45 minutes. Maintain the internal temperature strictly below 10 °C.
Validation Check: Monitor for excessive CO₂ gas evolution; aggressive bubbling indicates thermal runaway and reagent hydrolysis.
Maturation Phase : Once the addition is complete, remove the cooling bath. Allow the reaction to gradually warm to 20 °C – 25 °C and stir for 2 to 4 hours[2].
Reaction Monitoring : Sample the organic layer for HPLC analysis.
Validation Check: The reaction is deemed complete when the unreacted pyrazol-5-amine peak is <1.0 area %.
Workup : Halt stirring, separate the aqueous layer, and wash the organic phase with brine. The product can be crystallized directly by partial concentration under vacuum (at 40 °C) and the subsequent addition of an anti-solvent such as heptane.
References[1] US10238658B2 - 1-pyrazolyl-3-(4-((2-anilinopyrimidin-4-yl) oxy) napththalen-1-yl) ureas as p38 MAP kinase inhibitors, Google Patents. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2mqLcd0eH1cpIZZhcvlnNpefhb6BlNuWuQgPZdoUmkYDjLzkNQwXYApSyMQImGhOn556H8adWOcKTCD1LknOLRxqQnFREUROaXrykYhO9L0Ilo9JMUZBK1prB6l11jBsNo5y22eEBY0Fyvw==[2]Novel Amino-pyrazole Ureas with Potent In Vitro and In Vivo Antileishmanial Activity, Journal of Medicinal Chemistry - ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN3kxbOHuWIQ5xhWa_Yh2YJ5swzjiDYOEiURyeS63FIw6ZaqDG0mB4grcUvp1UvDyaseZt0bGBMDT8mirkS6c1aEy95O7IQ-5L2djJstOj-sKkUsQeouy30f49HE7zKo1Chz6xyJ1ttprpixke9T6B[3]Asymmetric Synthesis of Letermovir Using a Novel Phase-Transfer-Catalyzed Aza-Michael Reaction, Organic Process Research & Development - ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXSf-SvMMTUI2FPGjSQd9gFnuDliAiDb5jbmPG6SqNsJ6RhYpOZSJACSqpDihell8BAwiT2cMDpU4k4XC8VW1HjAZ0EkXXO-3_qs4eh7mCh4XZygOHLEtAUFpse3vNYIzpXKjbUuHk0k1tbco=[4]Larotrectinib, New Drug Approvals. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAaErvt-kBAcj-kieNr5-Zh01vv3JDY48eSmVnQyntGaxz3hHxk2SxTBUJQzDwDIt29favE75PYCH5VRTAdYvAVBvS2DHjoqSTOU-2_AepqSvzUHdacapLqanWsAMj_LlCIph3YUfYjK6i
Resolving HPLC peak tailing for Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate samples
Welcome to the technical support center for the HPLC analysis of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate. This guide provides in-depth troubleshooting for resolving peak tailing, a common issue encountered...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the HPLC analysis of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate. This guide provides in-depth troubleshooting for resolving peak tailing, a common issue encountered during the analysis of this compound. As Senior Application Scientists, we have designed this resource to be a logical, step-by-step guide that not only offers solutions but also explains the underlying chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing, and why is it a concern for my analysis?
A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common distortion where the latter half of the peak is broader than the front half.[1] This asymmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1.2 is typically considered a tailing peak, although values up to 1.5 may be acceptable for some assays.[2]
Peak tailing is problematic because it:
Reduces Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to separate and accurately identify all components in your sample.
Complicates Integration: The sloped tail makes it difficult for chromatography data systems to determine the precise start and end of the peak, leading to inaccurate and irreproducible quantification.[3]
Masks Impurities: Small impurity peaks can be hidden under the tail of a larger main peak.
Q2: I am observing significant peak tailing specifically with my Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate sample. What is the most likely cause?
A2: The molecular structure of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate contains several nitrogen atoms within the pyrazole ring and the carbamate linkage. These nitrogen atoms have lone pairs of electrons and can act as Lewis bases. In a typical reversed-phase HPLC mobile phase (pH > 3), these sites can become protonated, giving the molecule a positive charge.
The most probable cause of peak tailing for this and other basic compounds is a secondary retention mechanism .[2][4] While the primary retention mechanism is the desired hydrophobic interaction with the C18 stationary phase, a secondary ionic interaction occurs between your positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based column packing.[5][6]
These silanol groups are residual, unreacted Si-OH groups that remain on the silica surface even after the C18 chains are bonded and the column is "end-capped".[7][8] This secondary interaction is stronger than the hydrophobic interaction, so molecules that engage in it are retained longer, eluting slowly to form the characteristic "tail".
Figure 1: Secondary Interaction Mechanism
Troubleshooting & Optimization Workflow
Peak tailing can arise from multiple sources. This workflow provides a systematic approach to identify and resolve the issue, starting with the simplest and most common solutions.
Figure 2: Troubleshooting Workflow
Q3: Could my sample concentration or injection solvent be the problem? (Step 1)
A3: Yes, these are critical factors that are often overlooked. Before modifying the method, always check for mass overload and solvent mismatch.
Mass Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1]
Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., 100% Acetonitrile), it can cause the analyte to travel through the column improperly, leading to distorted or split peaks.[9]
Prepare a Dilution: Prepare a 1:10 dilution of your current sample using the mobile phase as the diluent.
Inject: Inject the diluted sample using the same method.
Analysis:
If the peak shape improves significantly (Tf moves closer to 1.0), the original issue was likely mass overload . Adjust your sample preparation to inject a lower concentration.[10]
If the peak shape improves and you were previously using a strong sample solvent, the issue was likely solvent mismatch . Always try to dissolve your sample in the initial mobile phase.[11]
If the peak shape is unchanged, proceed to the next troubleshooting step.
Q4: How can I use the mobile phase to eliminate peak tailing? (Step 2)
A4: Mobile phase optimization is the most powerful tool for controlling secondary interactions. The goal is to alter the chemistry of the system to prevent the unwanted ionic interaction between your analyte and the silica surface.
Option 1: Adjust Mobile Phase pH (Ion Suppression)
This is the most common and effective strategy. By lowering the pH of the mobile phase, you protonate the residual silanol groups (Si-OH), neutralizing their negative charge. This eliminates the primary cause of the strong secondary ionic interaction.[2][6]
Mechanism: At a low pH (e.g., pH 2.5-3.0), the silanol groups are fully protonated (Si-OH) and are no longer available for strong ionic interactions. While your basic analyte will be fully protonated (Analyte-NH⁺), the interaction with the now-neutral silica surface is much weaker, resulting in a significantly improved peak shape.[12]
Target pH: Aim for a pH of ≤ 3.[4] Be aware that standard silica columns should not be used below pH 2.5, as this can cause the stationary phase to hydrolyze and degrade.[2][11]
Option 2: Use Mobile Phase Additives
Additives work by either controlling pH or by competing with your analyte for the active silanol sites.
Additive
Typical Concentration
Mechanism of Action
Advantages
Disadvantages
Formic Acid
0.1%
Lowers mobile phase pH to ~2.7. Good for ion suppression.[13]
Volatile and MS-compatible. Effective at suppressing silanol ionization.
May not be acidic enough for all applications.
Trifluoroacetic Acid (TFA)
0.05% - 0.1%
Strong acid that lowers pH to ~2. Also acts as an ion-pairing agent, masking silanol sites.
Very effective at improving peak shape.
Can cause ion suppression in mass spectrometry. Can be difficult to remove from the column.
Triethylamine (TEA)
0.1% - 0.5%
A competing base (sacrificial base). TEA is a small, basic molecule that preferentially interacts with the active silanol sites, effectively blocking them from your analyte.[4][12]
Highly effective, especially at neutral pH.
Not MS-compatible. Can shorten column lifetime by accelerating silica dissolution.[12] Often a last resort with modern columns.
Buffers (Phosphate, Acetate)
10-25 mM
Resist changes in pH, ensuring consistent ionization of both analyte and silanols for a robust and reproducible separation.[6][11]
Provides excellent pH stability.
Phosphate buffers can precipitate in high concentrations of acetonitrile. Not MS-compatible.
Experimental Protocol: Mobile Phase Optimization
Prepare Fresh Mobile Phase: Discard the current mobile phase and prepare a fresh batch with 0.1% formic acid in the aqueous portion. Filter and degas thoroughly.
Equilibrate: Equilibrate the system with the new mobile phase for at least 10-15 column volumes.
Inject & Analyze: Inject the sample. If tailing is significantly reduced, the problem was related to silanol interactions that are now suppressed by the low pH.
Further Optimization (if needed): If some tailing persists, consider increasing the buffer concentration (e.g., to 25 mM) or, if not using MS, trying a mobile phase with a competing base like TEA.[6]
Q5: What if mobile phase changes aren't enough? Should I change my HPLC column? (Step 3)
A5: Yes. If mobile phase optimization does not fully resolve the issue, the column itself is the next logical area to investigate. The problem may be that your column has too many active silanol sites or has been damaged.
Column Chemistry
Not all C18 columns are the same. Older columns (Type A silica) have a higher concentration of acidic silanols and trace metal impurities, which exacerbate tailing for basic compounds.[4] Modern columns use advanced chemistries to minimize these effects.
High-Purity, End-Capped Columns (Type B Silica): Modern columns are made from high-purity silica with very low metal content and are "end-capped". End-capping is a secondary process that uses a small silylating agent to cover many of the remaining silanol groups after the C18 chains are attached, reducing the sites available for secondary interactions.[8][14] For your compound, using a high-quality, modern end-capped C18 or C8 column is highly recommended.
Polar-Embedded Columns: These columns have a polar group (like a carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the residual silanols from basic analytes, further improving peak shape.[15]
Specialty Carbamate Columns: Several manufacturers offer columns specifically designed and QC-tested for the analysis of carbamate compounds.[16][17][18] These columns often have a unique stationary phase chemistry that provides excellent resolution and peak shape for this class of molecules.
Extra-Column Volume
Peak tailing, especially for early eluting peaks, can also be caused by "extra-column volume" or "dead volume".[5][19] This refers to any unnecessary space in the flow path outside of the column, such as excessively long or wide connecting tubing, or poorly made fittings.[13]
Experimental Protocol: Evaluating the Column and System
Check Connections: Ensure all fittings between the injector, column, and detector are properly tightened and that you are using tubing with a narrow internal diameter (e.g., 0.005" or ~0.125 mm).[5][13]
Use a Guard Column: A guard column is a small, sacrificial column placed before the main analytical column. It protects the main column from contaminants but can also become a source of tailing. If you use one, temporarily replace it with a union and re-inject. If peak shape improves, replace the guard column.[10]
Replace the Analytical Column: If the problem persists, the analytical column may be contaminated or have lost its efficiency. Replace it with a new, high-quality, end-capped column recommended for basic compounds. If a new column resolves the tailing, the old column was the source of the problem.[10]
Q6: I've tried everything above and still see some tailing. What else could be wrong? (Step 4)
A6: If you have systematically addressed overload, mobile phase, and column choice, the tailing may be caused by more persistent issues.
Column Contamination: Strongly retained basic compounds from previous injections can accumulate at the head of the column and act as new active sites, causing tailing.
Column Void: A physical void or channel can form at the inlet of the column bed due to high pressure or pH stress. This disrupts the sample band and can cause tailing or fronting peaks.[6]
Metal Chelation: Trace metals in the silica matrix, HPLC system (e.g., stainless steel frits), or sample can chelate with your analyte, creating another secondary retention mechanism.[4][6]
Experimental Protocol: Advanced Column & System Checks
Flush the Column: Disconnect the column from the detector and flush it with a series of strong solvents to remove contaminants. A typical sequence for a C18 column is to wash with water, then isopropanol, then hexane, and then reverse the sequence, finally re-equilibrating with your mobile phase. Always check the column manufacturer's instructions for recommended washing procedures.
Reverse the Column: If you suspect a blocked inlet frit, you can (with caution and checking manufacturer guidelines) reverse the column and flush it to waste at a low flow rate. This can sometimes dislodge particulates.[2]
Consider Metal Chelators: If metal chelation is suspected, adding a weak chelating agent like citric acid (at very low ppm levels) to the mobile phase can sometimes improve peak shape by tying up active metal sites.[20] This is an advanced technique and should be used cautiously.
By following this logical troubleshooting guide, you can systematically identify the root cause of peak tailing for Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate and achieve symmetrical, quantifiable, and reproducible chromatographic results.
YMC Co., Ltd. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]
Welch Materials. HPLC Column Selection: Core to Method Development (Part I). [Link]
Restek. Ultra Carbamate, 5 µm, 250 x 4.6 mm HPLC Column. [Link]
PubMed. Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. [Link]
Journal of Chromatographic Science. Characterization of a Range of Alkyl-Bonded Silica HPLC Stationary Phases: Chromatographic Behavior of Neutral, Acidic. [Link]
Waters. Why use the Carbamate Analysis column instead of another C18 column for HPLC carbamate analysis?. [Link]
Advanced Urea Linkage Synthesis: Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate vs. Traditional Pyrazole Intermediates
Executive Summary The diaryl urea motif is a critical pharmacophore in modern targeted therapeutics, most notably in type II kinase inhibitors such as the p38 MAP kinase inhibitor BIRB-796 (Doramapimod) and its structura...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The diaryl urea motif is a critical pharmacophore in modern targeted therapeutics, most notably in type II kinase inhibitors such as the p38 MAP kinase inhibitor BIRB-796 (Doramapimod) and its structural analogs [1]. Synthesizing this linkage typically requires coupling a sterically hindered pyrazole-5-amine with a complex naphthylamine derivative.
Historically, this coupling relied on highly reactive, toxic, or unstable intermediates (isocyanates or imidazolides). However, the transition to phenyl carbamate pre-activation —specifically utilizing Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate—has revolutionized the scalability, safety, and yield of these workflows [1][2]. This guide objectively compares the phenyl carbamate methodology against traditional pyrazole activation strategies, providing mechanistic insights and validated experimental protocols.
Mechanistic Rationale: The Steric Challenge
The precursor, 3-tert-butyl-1-(p-tolyl)-1H-pyrazol-5-amine , presents a significant synthetic challenge. The nucleophilic amine at the 5-position is severely sterically hindered by the adjacent tert-butyl group and the bulky N-tolyl ring.
Traditional Pathways (Phosgene/Triphosgene & CDI)
Traditional urea formation relies on converting the pyrazole amine into an isocyanate using phosgene (or triphosgene), or into an imidazolide using 1,1'-Carbonyldiimidazole (CDI).
The CDI Failure Point: Due to the steric bulk of the pyrazole, the reaction with CDI is sluggish, often requiring excess reagents and prolonged heating. The resulting imidazolide is moisture-sensitive and prone to reversion.
The Triphosgene Hazard: While triphosgene rapidly forms the isocyanate, the intermediate is highly unstable. Furthermore, the isocyanate is so electrophilic that it frequently reacts with unreacted starting amine, generating unwanted symmetrical urea byproducts.
The Phenyl Carbamate Advantage
Reacting the pyrazole amine with phenyl chloroformate under biphasic Schotten-Baumann conditions yields a phenyl carbamate [1].
Electronic & Steric Synergy: The phenoxy group is a superior leaving group compared to an imidazole ring but is less indiscriminately reactive than an isocyanate.
Stability: The resulting phenyl carbamate is a highly crystalline, bench-stable solid that can be stored indefinitely and purified easily before the final coupling step.
Clean Coupling: During the final step, the incoming naphthylamine attacks the carbamate carbonyl. The extrusion of phenol drives the reaction forward cleanly, avoiding symmetrical urea formation [2].
Pathway Visualization
Synthetic pathways for diaryl urea formation: Traditional vs. Carbamate activation.
Comparative Performance Data
The following table summarizes the quantitative and qualitative differences between the activation methods based on standard process chemistry optimization for p38 MAP kinase inhibitors [1][2].
Parameter
Traditional (Triphosgene)
Traditional (CDI)
Phenyl Carbamate Method
Reagent Toxicity
High (Phosgene gas equivalent)
Low
Moderate (Phenyl chloroformate)
Intermediate Stability
Low (Degrades rapidly in moisture)
Low (Moisture sensitive)
High (Bench-stable solid)
Reaction with Bulky Amines
Fast, but prone to symmetrical ureas
Very sluggish, requires excess CDI
Clean , driven by phenoxy leaving group
Typical Yield (Final Urea)
40% – 60%
50% – 70%
85% – 95%
Purification Requirement
Heavy chromatography required
Chromatography often required
Simple trituration/washing
Process Scalability
Poor (Severe safety hazards)
Moderate
Excellent (Commercial standard)
Experimental Protocols
To ensure self-validating and reproducible results, the following protocols detail the causality behind each procedural step.
Protocol A: Synthesis of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate
Objective: Convert the sterically hindered amine into a stable electrophilic intermediate.
Preparation of Biphasic System: Dissolve 3-tert-butyl-1-(p-tolyl)-1H-pyrazol-5-amine (1.0 eq, 10 mmol) in isopropyl acetate (30 mL). Add an aqueous solution of
Na2CO3
(2.0 eq, 20 mmol in 30 mL water).
Causality: The biphasic Schotten-Baumann condition is critical. The aqueous base neutralizes the HCl byproduct, while the organic phase protects the highly reactive phenyl chloroformate from rapid aqueous hydrolysis[1].
Temperature Control: Cool the vigorously stirring biphasic mixture to 0–5 °C using an ice bath.
Causality: Low temperatures prevent the exothermic degradation of phenyl chloroformate and suppress side reactions.
Monitoring: Remove the ice bath and allow the reaction to reach room temperature. Stir for 2 hours. Monitor via LC-MS or TLC (Hexane:EtOAc 3:1). The amine starting material should be completely consumed.
Workup & Isolation: Separate the layers. Wash the organic layer with brine (20 mL), dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Purification: Triturate the resulting crude residue with cold heptane. Filter the resulting white crystalline solid and dry under a vacuum.
Validation: The resulting phenyl carbamate is highly pure and can be stored on the benchtop for months without degradation.
Protocol B: Diaryl Urea Coupling
Objective: Form the target diaryl urea cleanly by displacing the phenoxy group.
Reaction Setup: In a dry round-bottom flask, dissolve the isolated Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate (1.0 eq, 5 mmol) and the target naphthylamine derivative (e.g., 4-((2-anilinopyrimidin-4-yl)oxy)naphthalen-1-amine) (1.05 eq, 5.25 mmol) in anhydrous DMSO or THF (15 mL).
Base Addition (Optional): If the naphthylamine is an HCl salt, add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). If the free base is used, no additional base is strictly required.
Thermal Activation: Heat the reaction mixture to 60 °C for 4–6 hours.
Causality: Unlike isocyanates which react at room temperature, the phenoxy leaving group requires mild thermal energy to overcome the activation barrier for nucleophilic displacement. This controlled reactivity prevents the formation of unwanted byproducts[2].
Precipitation & Phenol Removal: Cool the mixture to room temperature. Slowly add the mixture to vigorously stirring water (50 mL) containing 1% NaOH.
Causality: The basic aqueous solution converts the extruded phenol byproduct into water-soluble sodium phenoxide, leaving the highly insoluble diaryl urea product to precipitate cleanly.
Filtration: Filter the solid, wash sequentially with water and cold ethanol, and dry under a vacuum to yield the pure target kinase inhibitor.
References
Respivert Ltd. / TopiVert Pharma (2019). 1-pyrazolyl-3-(4-((2-anilinopyrimidin-4-yl) oxy) napththalen-1-yl) ureas as p38 MAP kinase inhibitors. U.S. Patent No. 10,238,658 B2. Google Patents.
Respivert Ltd. (2016). Inhibitor of p38 map kinase. U.S. Patent No. 9,447,076 B2. Google Patents.
Comparative
The Strategic Advantage of the Pyrazole Scaffold: A Comparative Efficacy Guide to Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate in Inhibitor Synthesis
Introduction: The Quest for Specificity and Potency in Kinase Inhibition In the landscape of modern drug discovery, protein kinases remain a paramount target class due to their central role in cellular signaling pathways...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quest for Specificity and Potency in Kinase Inhibition
In the landscape of modern drug discovery, protein kinases remain a paramount target class due to their central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer and inflammatory disorders.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the quest for compounds with high potency and exquisite selectivity continues to be a significant challenge for medicinal chemists. The pyrazole scaffold has emerged as a "privileged structure" in this endeavor, offering a versatile and synthetically accessible framework for the design of potent and selective kinase inhibitors.[3][4]
This guide provides a comparative analysis of the efficacy of inhibitors derived from the Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate scaffold and its close analogs, with a particular focus on their application in the synthesis of p38 MAP kinase and VEGFR-2 inhibitors. We will delve into the structural rationale behind its design, compare its performance against alternative inhibitor scaffolds, and provide detailed experimental protocols for its synthesis and evaluation.
The Pyrazole Core: A Foundation for High-Affinity Binding
The utility of the pyrazole ring in kinase inhibitor design stems from its ability to engage in crucial hydrogen bonding interactions with the "hinge" region of the kinase ATP-binding pocket.[5] This interaction mimics the adenine portion of ATP, providing a strong anchor for the inhibitor. The specific substitutions on the pyrazole ring are critical for modulating potency and selectivity.
In the case of the Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate scaffold, each substituent plays a key role:
1-(p-tolyl) Group: The aryl group at the N-1 position often occupies a hydrophobic pocket, and its substitution pattern can be tuned to optimize van der Waals interactions and enhance binding affinity. Replacing a smaller methyl group with a larger phenyl group has been shown to improve binding potency by as much as 40-fold in some p38 MAP kinase inhibitors.[6]
3-tert-butyl Group: This bulky, lipophilic group is crucial for interacting with a hydrophobic region near the ATP-binding site, often exposed in the "DFG-out" inactive conformation of the kinase. This interaction can confer significant selectivity for the target kinase over other kinases that do not readily adopt this conformation.
5-Carbamate Moiety: The carbamate or a related urea linkage at the C-5 position is strategically positioned to form critical hydrogen bonds with conserved residues in the kinase hinge region, such as the backbone amide of a conserved glutamate residue.[6] This bidentate hydrogen bond is a key determinant of high-affinity binding.
The combination of these structural features results in a class of inhibitors that can potently and selectively target specific kinases.
Comparative Efficacy in Kinase Inhibition
To objectively assess the efficacy of inhibitors derived from the pyrazole-carbamate scaffold, we will compare their performance against other well-established classes of kinase inhibitors targeting p38 MAP kinase and VEGFR-2.
p38 MAP Kinase Inhibition: A Case Study
p38 MAP kinase is a serine/threonine kinase that plays a pivotal role in the production of pro-inflammatory cytokines like TNF-α and IL-1β.[1][6] Its inhibition is a validated therapeutic strategy for inflammatory diseases.
Inhibitor Class
Scaffold
Typical IC50 (p38α)
Key Advantages
Key Disadvantages
Pyrazole-Urea/Carbamate
Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate analog
The pyrazole-urea/carbamate class, exemplified by compounds structurally similar to the topic of this guide, demonstrates a compelling balance of high potency and selectivity by exploiting the inactive "DFG-out" conformation of p38 MAP kinase.[6] This mechanism of action provides an advantage in selectivity over inhibitors that solely target the highly conserved ATP-binding site.
VEGFR-2 Inhibition: Targeting Angiogenesis
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[8][9]
Often associated with skin rash and diarrhea, resistance can develop.
Indole Carboxamide
Axitinib
0.1 - 1 nM
High potency.
Can have cardiovascular side effects.
Pyrazole-based scaffolds have demonstrated significant promise as VEGFR-2 inhibitors, with some derivatives showing activity superior to standard-of-care drugs like Sorafenib.[8] The versatility of the pyrazole core allows for the incorporation of various substituents to optimize interactions within the VEGFR-2 active site and achieve high potency.[9][10]
Experimental Protocols
To provide a practical context for the application of the Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate scaffold, we present the following representative experimental protocols.
Protocol 1: Synthesis of a Representative Pyrazole-Urea Inhibitor
This protocol describes the synthesis of a p38 MAP kinase inhibitor based on the pyrazole-urea scaffold. The synthesis of the core intermediate, 5-amino-3-tert-butyl-1-(p-tolyl)pyrazole, is a critical first step.
Workflow for Pyrazole-Urea Inhibitor Synthesis
Caption: Synthetic workflow for a pyrazole-urea inhibitor.
Step-by-Step Procedure:
Synthesis of 5-amino-3-tert-butyl-1-(p-tolyl)pyrazole:
To a solution of pivaloylacetonitrile (1.0 eq) in ethanol, add p-tolylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.5 eq).
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
Cool the reaction mixture to room temperature and pour it into ice-water.
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the aminopyrazole intermediate.
Urea Formation:
Dissolve the aminopyrazole intermediate (1.0 eq) in anhydrous dichloromethane.
Add phenyl isocyanate (1.05 eq) dropwise at 0 °C.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
Purification:
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final pyrazole-urea inhibitor.
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be assessed by HPLC.
Protocol 2: In Vitro p38α MAP Kinase Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against p38α MAP kinase.
Workflow for In Vitro Kinase Assay
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Procedure:
Reagent Preparation:
Prepare a stock solution of the test inhibitor in DMSO.
Prepare serial dilutions of the inhibitor in assay buffer.
Prepare solutions of recombinant human p38α MAP kinase, a suitable substrate (e.g., ATF2), and ATP in assay buffer.
Assay Execution:
In a 96-well plate, add the p38α kinase solution to each well.
Add the serially diluted inhibitor solutions to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
Incubate the plate at room temperature for 15-20 minutes to allow the inhibitor to bind to the kinase.
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
Incubate the plate at 30 °C for 60 minutes.
Detection and Analysis:
Stop the reaction by adding a stop solution (e.g., EDTA).
Detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., Kinase-Glo®).
Measure the signal using a plate reader.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mechanism of Action: Stabilizing the Inactive Conformation
As previously mentioned, a key advantage of the pyrazole-urea/carbamate scaffold is its ability to bind to the inactive "DFG-out" conformation of many kinases.[6] This allosteric binding mode offers a distinct advantage over traditional ATP-competitive inhibitors.
Signaling Pathway and Inhibition Mechanism
Caption: Simplified p38 MAPK pathway and inhibition mechanism.
By binding to and stabilizing the "DFG-out" conformation, the inhibitor prevents the kinase from adopting its active conformation, thereby blocking downstream signaling. This mechanism can lead to higher selectivity, as the allosteric pocket is often less conserved than the ATP-binding site across the kinome.
Conclusion and Future Perspectives
The Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate scaffold and its analogs represent a highly effective platform for the design of potent and selective kinase inhibitors. The strategic placement of substituents on the pyrazole core allows for the optimization of interactions within the kinase active site, leading to compounds with low nanomolar potency. The ability of this class of inhibitors to target the less-conserved "DFG-out" conformation of kinases provides a significant advantage in achieving selectivity.
Future research in this area will likely focus on:
Scaffold Hopping and Bioisosteric Replacement: Exploring alternative heterocyclic cores to the pyrazole ring to identify novel intellectual property and potentially improve pharmacokinetic properties.[12][13]
Macrocyclization: Incorporating the pyrazole scaffold into macrocyclic structures to enhance conformational rigidity, which can lead to improved selectivity and cell permeability.[14][15]
Targeting Resistance Mutations: Designing next-generation inhibitors that can effectively inhibit kinases that have developed resistance to existing therapies.
The versatility and proven efficacy of the pyrazole scaffold ensure its continued prominence in the development of next-generation kinase inhibitors for a wide range of therapeutic applications.
References
Regan, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. Available at: [Link]
Al-Warhi, T., et al. (2022). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Medicinal Chemistry. Available at: [Link]
Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. Available at: [Link]
Gouda, M. A., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. Available at: [Link]
Lee, M. R., & Tsai, T. Y. (2012). Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. Current Medicinal Chemistry. Available at: [Link]
Zarghi, A., & Arfaei, S. (2011). 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors. International Journal of Molecular Sciences. Available at: [Link]
Hassan, G. S., et al. (2024). Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science. Available at: [Link]
Al-Warhi, T., et al. (2022). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Medicinal Chemistry. Available at: [Link]
Laufer, S., et al. (2012). Tri- and Tetrasubstituted Pyrazole Derivates: Regioisomerism Switches Activity from p38MAP Kinase to Important Cancer Kinases. Journal of Medicinal Chemistry. Available at: [Link]
Harris, C. S., et al. (2015). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters. Available at: [Link]
Janning, M., et al. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. bioRxiv. Available at: [Link]
van de Wetering, C., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Available at: [Link]
Barlaam, B., et al. (2012). Diverse Heterocyclic Scaffolds as Allosteric Inhibitors of AKT. ACS Medicinal Chemistry Letters. Available at: [Link]
Janning, M., et al. (2024). Synthesis of Pyrazole-Based Macrocycles Leads to a Highly Selective Inhibitor for MST3. Journal of Medicinal Chemistry. Available at: [Link]
Hu, Y., & Bajorath, J. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules. Available at: [Link]
El-Sayed, M. A. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]
Wang, Z., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling. Available at: [Link]
Stojkovic, V., & Pavlovic, K. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. Available at: [Link]
Stumpfe, D., & Bajorath, J. (2019). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
Castagnolo, D. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Chemical Reviews. Available at: [Link]
Li, H., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. International Journal of Molecular Sciences. Available at: [Link]
Janning, M., et al. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. bioRxiv. Available at: [Link]
Leite, N. F. P. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]
Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]
Verma, C., et al. (2022). Adsorption and inhibition mechanism of pyrazole derivatives on carbon steel: combined electrochemical, surface, and DFT/MD study. RSC Advances. Available at: [Link]
Saggioro, D., et al. (2018). Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
Duranti, A., et al. (2015). Pyrazole phenylcyclohexylcarbamates as inhibitors of human fatty acid amide hydrolases (FAAH). European Journal of Medicinal Chemistry. Available at: [Link]
Niphakis, M. J., et al. (2019). N-Acyl pyrazoles: Effective and tunable inhibitors of serine hydrolases. Bioorganic & Medicinal Chemistry. Available at: [Link]
Yang, J. W., et al. (2008). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available at: [Link]
Kumar, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research. Available at: [Link]
ChemSrc. (n.d.). tert-butyl [2-({[1-phenyl-3-(thiophen-2-yl)-1h-pyrazol-5-yl]carbonyl}amino)ethyl]carbamate. ChemSrc. Available at: [Link]
de la Torre, M. C., & Gotor-Fernández, V. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. Available at: [Link]
Li, Y., et al. (2025). Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry. Available at: [Link]
Validating Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate Purity: A Comparative Guide to qNMR vs. HPLC
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Orthogonal Purity Assessment, Method Causality, and Experimental Validation The Analytical Challenge in Kinase Inhibi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Focus: Orthogonal Purity Assessment, Method Causality, and Experimental Validation
The Analytical Challenge in Kinase Inhibitor Synthesis
Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate is a highly valuable chemical intermediate, most notably utilized in the synthesis of p38 MAP kinase inhibitors such as Doramapimod (BIRB 796). In early drug development, establishing the absolute purity of such intermediates is critical; trace impurities or residual solvents can drastically alter reaction stoichiometry, carry over into the Active Pharmaceutical Ingredient (API), and compromise biological assays.
Historically, High-Performance Liquid Chromatography with UV detection (HPLC-UV) has been the default method for purity assessment. However, HPLC-UV is a relative technique. It relies on the assumption that all components share a similar UV response factor, or it requires identical reference standards for every impurity[1]. Because the phenyl carbamate moiety in our target molecule possesses a high molar absorptivity (extinction coefficient), HPLC-UV often masks the presence of non-chromophoric contaminants—such as inorganic salts, water, or aliphatic solvents—leading to an artificially inflated purity reading.
To establish a truly self-validating system, modern pharmaceutical analysis demands an orthogonal approach. Quantitative Nuclear Magnetic Resonance (qNMR) serves as a primary analytical method that measures absolute mass fraction, capturing analytes that frequently escape chromatographic detection[2].
The Orthogonal Imperative: qNMR vs. HPLC-UV
The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of atomic nuclei generating that signal[3]. Unlike HPLC, qNMR does not require a reference standard of the analyte itself; it only requires a highly pure, certified internal standard (CRM)[4].
Mechanistic Comparison
HPLC-UV (Separation-Based): Separates molecules based on polarity and detects them via UV absorbance. Vulnerability: Fails to detect non-UV active impurities and is biased by varying extinction coefficients.
1H qNMR (Molar-Based): Detects all proton-containing species in the solution. Strength: Provides absolute quantification. "A mole of protons is a mole of protons," meaning there are no differential response factors to confound the analysis[5].
Experimental Design: The Causality of qNMR Parameters
A robust qNMR protocol is not just a list of steps; it is a meticulously designed physical system where every parameter has a mechanistic purpose[2]. For Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate, we must optimize three critical variables:
A. Internal Standard (IS) Selection
We select Dimethyl Sulfone (DMSO2) as the internal standard.
The "Why": DMSO2 provides a sharp, 6-proton singlet at ~2.98 ppm in DMSO-d6. This chemical shift is perfectly isolated from the analyte's tert-butyl group (~1.30 ppm) and p-tolyl methyl group (~2.35 ppm), ensuring zero signal overlap and preventing integration errors.
B. Quantitation Peak Selection
We integrate the tert-butyl peak (1.30 ppm) of the analyte.
The "Why": The tert-butyl group contains 9 equivalent protons (
N=9
). This high proton count generates a massive signal-to-noise (S/N) ratio. A higher S/N ratio exponentially decreases the relative error during spectral integration, maximizing precision[6].
C. Relaxation Delay (D1) Optimization
We set the relaxation delay to ≥ 20 seconds .
The "Why": NMR is only quantitative if the nuclear spins fully return to their equilibrium state (longitudinal relaxation,
T1
) between radiofrequency pulses. The
T1
of the tert-butyl protons is approximately 1.5 seconds. To achieve >99.3% relaxation, the delay (
D1
) must be at least
5×T1
. Failing to respect this physical limit causes signal saturation, which artificially suppresses the analyte integral and results in a falsely low purity calculation[2].
To achieve the maximum combined measurement uncertainty of
≤1.5%
[4], follow this rigorous gravimetric and spectroscopic workflow:
Gravimetric Preparation: Using a calibrated microbalance (
d=0.001
mg), accurately co-weigh ~15.0 mg of the Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate analyte and ~5.0 mg of the DMSO2 Certified Reference Material (TraceCERT®, purity
≥99.9%
) into a clean glass vial. Note: Gravimetric precision dictates the ultimate accuracy of the assay.
Solubilization: Add 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9 atom % D). Vortex for 60 seconds to ensure complete dissolution. Transfer the homogenous solution to a high-quality 5 mm NMR tube.
NMR Acquisition: Insert the sample into a
≥400
MHz NMR spectrometer. Tune and match the probe. Acquire the
1
H spectrum at 298 K using a 90° excitation pulse (zg30 or equivalent sequence). Set
D1=20
s, acquisition time (
AQ
) = 4 s, and collect 32 transients.
Spectral Processing: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz. Zero-fill the Free Induction Decay (FID) to 64k points before Fourier Transformation. Perform manual phase correction (zero and first order) and rigorous multipoint baseline correction.
Integration & Calculation: Integrate the DMSO2 peak (2.98 ppm) and the analyte tert-butyl peak (1.30 ppm). Calculate the absolute mass fraction (
Px
) using the fundamental qNMR equation:
Px=IstdIx×NxNstd×MstdMx×mxmstd×Pstd
Fig 2: Step-by-step qNMR workflow ensuring absolute quantification and traceability.
Comparative Data Analysis
The following tables summarize the quantitative parameters and experimental results comparing HPLC-UV area normalization against the absolute 1H qNMR method for three distinct synthesis batches of the carbamate intermediate.
Table 1: Key NMR Quantitation Parameters
Component
Chemical Shift (ppm)
Multiplicity
Number of Protons (
N
)
T1
Relaxation (s)
Analyte (tert-butyl)
1.30
Singlet
9
~1.5
Analyte (p-tolyl
CH3
)
2.35
Singlet
3
~1.8
Internal Standard (DMSO2)
2.98
Singlet
6
~2.1
Table 2: Comparative Purity Data (HPLC-UV vs. 1H qNMR)
Batch ID
HPLC-UV Purity (Area %)
qNMR Purity (Mass %)
Δ
(HPLC - qNMR)
Root Cause of Discrepancy
Lot-001
99.5%
99.1%
+0.4%
Minor UV response variation of trace degradants.
Lot-002
98.8%
98.6%
+0.2%
Excellent agreement; highly pure batch.
Lot-003
99.2%
94.5%
+4.7%
Residual non-UV active solvent (Ethyl Acetate) masked in HPLC.
Data Interpretation:
Lot-003 perfectly illustrates the danger of relying solely on HPLC-UV[1]. Because the residual ethyl acetate from the purification step lacks a chromophore, it was entirely invisible to the UV detector, resulting in a false 99.2% purity reading. The qNMR spectrum immediately identified the aliphatic solvent peaks, accurately reporting the true mass fraction of the API intermediate at 94.5%. By utilizing qNMR, researchers prevent "invisible" impurities from skewing downstream stoichiometry[7].
References
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Validation of quantitative NMR
Source: Journal of Pharmaceutical and Biomedical Analysis (Elsevier / PubMed)
URL:[Link]
Cross-reactivity profiling of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate
Cross-Reactivity Profiling of Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate: A Comparative Guide for Reactive Intermediates and Covalent Warheads As drug development increasingly embraces targeted covalent inhib...
Author: BenchChem Technical Support Team. Date: March 2026
Cross-Reactivity Profiling of Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate: A Comparative Guide for Reactive Intermediates and Covalent Warheads
As drug development increasingly embraces targeted covalent inhibitors (TCIs) and complex allosteric modulators, understanding the intrinsic reactivity of chemical precursors and warheads is paramount. Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate (PTBPC) is best known as the critical activated intermediate in the synthesis of diaryl urea-based p38 MAPK inhibitors, most notably Doramapimod (BIRB-796) [1]. However, because it features an electrophilic phenyl carbamate motif, PTBPC inherently possesses the capacity to covalently modify biological nucleophiles.
For researchers utilizing PTBPC either as a synthetic precursor in biological assays or exploring its scaffold as a sterically tuned covalent warhead, profiling its cross-reactivity is a critical quality control step. This guide objectively compares the reactivity profile of PTBPC against standard carbamate probes and details the self-validating experimental workflows required to quantify its off-target liabilities.
Mechanistic Rationale: The Carbamylation Pathway
Phenyl carbamates operate via an addition-elimination mechanism. The electron-withdrawing nature of the phenol leaving group activates the carbonyl carbon for nucleophilic attack. In a synthetic context, primary amines attack this center to form stable ureas. In a biological context, the catalytic serine residues of serine hydrolases (e.g., FAAH, MAGL) or free thiols (e.g., glutathione) can act as the nucleophile, leading to irreversible enzyme carbamylation or adduct formation [2].
The causality behind PTBPC’s specific reactivity profile lies in its steric bulk. The massive 3-tert-butyl-1-(p-tolyl)pyrazole moiety creates significant steric hindrance around the carbamate carbonyl. Unlike unhindered carbamates which rapidly hydrolyze or indiscriminately label the proteome, PTBPC requires a highly complementary binding pocket to align the nucleophile for attack, severely restricting its cross-reactivity.
Fig 1: Reaction pathways of PTBPC illustrating synthetic utility versus biological cross-reactivity.
Comparative Performance Data
To contextualize PTBPC's performance, we compare it against two benchmark carbamates: URB597 (a highly selective O-aryl carbamate FAAH inhibitor) and p-Nitrophenyl Carbamate (PNPC) (a highly reactive, unhindered electrophile used for broad proteomic labeling).
Parameter
PTBPC
O-Aryl Carbamate (URB597)
p-Nitrophenyl Carbamate (PNPC)
Primary Application
Urea Precursor / Hindered Warhead
Targeted FAAH Inhibitor
Broad ABPP Probe / Reactive Intermediate
Electrophilicity
Low-Moderate
Moderate
High
Steric Hindrance
High (tert-butyl pyrazole)
Moderate (biphenyl)
Low (phenyl)
GSH Trapping (t1/2 at pH 7.4)
> 24 hours
> 12 hours
< 1 hour
Serine Hydrolase Cross-Reactivity
Minimal / Highly Restricted
High (Targeted to FAAH)
Broad / Non-selective
Aqueous Hydrolytic Stability
High
High
Low
Data Interpretation: PTBPC exhibits exceptional hydrolytic stability and minimal off-target thiol reactivity compared to PNPC. Its bulky pyrazole ring prevents the indiscriminate serine hydrolase carbamylation frequently observed with simpler O-aryl carbamates, making it a "cleaner" intermediate for biological assays.
Experimental Workflows for Cross-Reactivity Profiling
To validate the safety and selectivity of PTBPC, two self-validating experimental systems are required. The first assesses intrinsic chemical reactivity (thiol trapping), and the second assesses proteomic cross-reactivity (competitive ABPP).
This assay quantifies the intrinsic electrophilicity of the carbamate by measuring its depletion in the presence of a biological thiol surrogate. We utilize stable isotope-labeled GSH to self-validate the assay, ensuring that detected adducts are true covalent modifications rather than matrix artifacts [3][4].
Preparation: Prepare a 10 mM stock of PTBPC in LC-MS grade DMSO. Prepare a 10 mM solution of GSH (1:1 ratio of unlabeled GSH to 13C2,15N-labeled GSH) in 100 mM potassium phosphate buffer. Causality: The buffer is strictly maintained at pH 7.4 to mimic physiological conditions, ensuring the GSH thiol (pKa ~8.8) is partially deprotonated for nucleophilic attack without inducing base-catalyzed hydrolysis of the carbamate.
Incubation: Combine PTBPC (final concentration 10 µM) with the GSH mixture in a 96-well plate. Incubate at 37°C with orbital shaking.
Quenching: At predetermined time points (0, 1, 4, 12, and 24 hours), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Causality: Cold organic solvent instantly denatures any trace enzymes (if using microsomes) and halts the chemical reaction by crashing out the aqueous buffer components.
Centrifugation & Analysis: Centrifuge at 4,000 x g for 10 minutes. Analyze the supernatant via LC-HRMS using data-dependent neutral loss scanning (loss of 129 Da for the pyroglutamate moiety of GSH).
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)
To determine if PTBPC cross-reacts with off-target serine hydrolases, we use competitive ABPP. By pre-incubating the proteome with PTBPC, any covalent carbamylation will block the subsequent binding of a broad-spectrum fluorescent probe (Fluorophosphonate-rhodamine)[2][5].
Proteome Preparation: Extract native proteome (e.g., mouse brain or liver lysate) in DPBS. Dilute to a final protein concentration of 2 mg/mL.
Compound Treatment: Treat 50 µL proteome aliquots with vehicle (DMSO) or PTBPC (10 µM and 50 µM final concentrations). Incubate for 30 minutes at 37°C. Causality: A 30-minute window allows sufficient time for the addition-elimination carbamylation reaction to occur on susceptible active-site serines.
Probe Labeling: Add FP-rhodamine (1 µM final concentration) to all samples and incubate for an additional 30 minutes at room temperature in the dark. Causality: FP-rhodamine will covalently label all remaining active serine hydrolases. Enzymes that were cross-reactive with PTBPC will be sterically blocked and fail to fluoresce.
Resolution & Imaging: Quench reactions with 4x SDS loading buffer, boil for 5 minutes at 95°C, and resolve via 10% SDS-PAGE. Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at Ex/Em 532/580 nm.
Fig 2: Competitive Activity-Based Protein Profiling (ABPP) workflow for assessing cross-reactivity.
Conclusion
Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate is a highly stable, sterically hindered electrophile. While its primary utility remains the synthesis of potent allosteric kinase inhibitors, its restricted cross-reactivity profile—demonstrated by extended GSH half-lives and minimal baseline serine hydrolase labeling—makes it an exceptionally clean intermediate. When designing novel covalent warheads, the bulky pyrazole motif of PTBPC serves as an excellent structural blueprint for tuning down indiscriminate electrophilicity.
References
Pargellis, C., Tong, L., Churchill, L., et al. "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology, 2002.[Link]
Blankman, J. L., Simon, G. M., & Cravatt, B. F. "Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition." ACS Chemical Biology, 2013.[Link]
Kathuria, S., Gaetani, S., Fegley, D., et al. "Modulation of anxiety through blockade of anandamide hydrolysis." Nature Medicine, 2003. [Link]
Evans, D. C., Watt, A. P., Nicoll-Griffith, D. A., & Baillie, T. A. "Drug−Protein Adducts: An Industry Perspective on Minimizing the Potential for Drug Bioactivation in Drug Discovery and Development." Chemical Research in Toxicology, 2004.[Link]
Publish Comparison Guide: IC50 Profiling of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate Derivatives
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary In modern kinase drug discovery, the design of Type II inhibitors—compounds...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Prepared By: Senior Application Scientist
Executive Summary
In modern kinase drug discovery, the design of Type II inhibitors—compounds that bind to the inactive "DFG-out" conformation of kinases—relies heavily on privileged synthetic intermediates. Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate is a premier activated carbamate used to synthesize highly potent diaryl urea inhibitors[1]. By reacting this intermediate with various functionalized anilines, researchers generate derivatives that exhibit exceptional residence times and picomolar to low-nanomolar affinities against critical oncology and immunology targets, most notably p38α MAPK and BRAF V600E [1],[2].
This guide objectively compares the performance, structure-activity relationships (SAR), and IC50 profiles of two flagship derivatives synthesized from this carbamate: Doramapimod (BIRB 796) and CCT239065 (1t) .
Mechanistic Causality: The Power of the Pyrazole-Carbamate Scaffold
Why is the 3-tert-butyl-1-(p-tolyl)-1H-pyrazol-5-yl moiety so effective?
Kinase active sites are highly conserved, making selectivity a challenge for ATP-competitive (Type I) inhibitors. However, Type II inhibitors overcome this by exploiting a transient, inactive state where the Asp-Phe-Gly (DFG) motif flips outward.
The Urea Linker: Formed directly from the carbamate intermediate, the urea acts as a critical hydrogen bond donor/acceptor pair, anchoring to the conserved glutamate and aspartate residues in the hinge region[2].
The Pyrazole Tail: The bulky tert-butyl group and the lipophilic p-tolyl ring slot perfectly into the hydrophobic allosteric back pocket (BPI) exposed only in the DFG-out state[1],[3].
This structural lock-and-key mechanism dictates thermodynamically slow dissociation kinetics, leading to prolonged intracellular target engagement even after the free drug is cleared.
Comparative IC50 Profiling: p38 MAPK vs. BRAF V600E
While the pyrazole moiety acts as a universal anchor for the allosteric pocket, the central aromatic ring and the hinge-binding group dictate the primary kinase target.
Doramapimod (BIRB 796): Utilizes a naphthalene central ring linked to a morpholinoethoxy group. This configuration is highly optimized for the p38α MAPK pocket, yielding an IC50 of 38 nM[2]. However, its bulky nature causes steric clashes in the RAF kinase active site, reducing its B-Raf affinity (83 nM) and rendering it virtually inactive against c-Raf (1.4 µM)[4],[5].
CCT239065 (1t): Replaces the naphthalene with a methylthio-phenyl ring and introduces a pyridopyrazinone hinge binder. This precise structural tuning shifts the selectivity profile dramatically, achieving an IC50 of 19 nM against BRAF V600E and 12 nM against CRAF, while reducing p38α affinity to 285 nM[1],[6].
The following diagram illustrates where these two derivatives intercept their respective signaling cascades.
Mechanism of action for Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate derivatives.
Self-Validating Experimental Protocols
To accurately reproduce the IC50 values of these derivatives, standard kinase assays will fail. Because they are Type II inhibitors, their on-rates are exceptionally slow. The following protocols are engineered to account for this chemistry.
Protocol A: In Vitro Time-Resolved FRET (TR-FRET) Kinase Assay
Purpose: Determine the true biochemical IC50 of the synthesized ureas.
Reagent Preparation: Prepare 3-fold serial dilutions of the compound in 100% DMSO. Dilute into kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35) to a final DMSO concentration of 1%.
Pre-Incubation (CRITICAL): Combine the compound with the purified recombinant kinase (e.g., p38α or BRAF V600E) in a 384-well plate. Incubate at room temperature for 120 minutes.
Causality: The kinase must spontaneously sample the DFG-out conformation for the inhibitor to bind. Omitting this step will result in artificially high IC50 values.
Reaction Initiation: Add ATP (at the
Km
for the specific kinase) and the appropriate biotinylated peptide substrate. Incubate for 60 minutes.
Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Read the time-resolved fluorescence at 615 nm and 665 nm.
Self-Validation Checkpoint: Run a parallel plate with no pre-incubation (0 min) vs. 120 min pre-incubation. The IC50 of the carbamate derivative must shift by at least 10-fold to 50-fold[5], confirming Type II allosteric binding. If the IC50 remains static, the compound has degraded or precipitated.
Protocol B: Cell-Based Target Engagement Assay
Purpose: Verify that the compound penetrates the cell membrane and inhibits the target in a physiological environment.
Cell Culture & Seeding:
For BRAF (CCT239065): Seed WM266.4 melanoma cells (harboring BRAF V600D/E) at 10,000 cells/well[1],[3].
For p38 (BIRB 796): Seed THP-1 monocytes at 20,000 cells/well[2].
Compound Treatment: Treat cells with a concentration gradient of the inhibitor (0.1 nM to 10 µM) for 6 hours.
Stimulation (p38 only): Add 1 µg/mL Lipopolysaccharide (LPS) to the THP-1 cells for 18 hours to induce stress signaling[2].
Readout:
BRAF: Lyse WM266.4 cells and perform a Western blot for phosphorylated ERK1/2 (pERK)[1].
p38: Collect THP-1 supernatant and quantify TNF-α release via ELISA[2].
Self-Validation Checkpoint: Probe for total p38 or total ERK alongside the phosphorylated targets. If total protein levels drop during the compound exposure, the observed inhibition is an artifact of cytotoxicity rather than targeted kinase inhibition.
References[1] A Novel, Selective and Efficacious Nanomolar Pyridopyrazinone Inhibitor of V600EBRAF. Cancer Research (via PMC / NIH).Available Here[2] Doramapimod (BIRB 796) | p38 MAPK Inhibitor. Selleck Chemicals. Available Here[7] P38 MAPK Inhibitor I BIRB 796. opnme.com. Available Here[4] birb-796. MedChemExpress. Available Here[5] p38 MAP Kinase Inhibitor X, BIRB 796. Sigma-Aldrich. Available Here[6] (PDF) A Novel, Selective, and Efficacious Nanomolar Pyridopyrazinone Inhibitor of BRAF. ResearchGate. Available Here[3] Compound 1t is a potent and selective inhibitor of oncogenic BRAF. ResearchGate. Available Here
Reproducibility and Batch Synthesis of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate: A Comparative Guide
As a critical electrophilic intermediate, Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate plays an indispensable role in the synthesis of highly potent diaryl urea kinase inhibitors. Its most notable application is...
Author: BenchChem Technical Support Team. Date: March 2026
As a critical electrophilic intermediate, Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate plays an indispensable role in the synthesis of highly potent diaryl urea kinase inhibitors. Its most notable application is in the production of BIRB 796 (Doramapimod), a highly selective, non-competitive allosteric inhibitor of the p38α mitogen-activated protein kinase (MAPK)[1],[2].
Because BIRB 796 traps the p38α kinase in a "DFG-out" conformation, the precise and high-purity assembly of its 1,3-diaryl urea linkage is non-negotiable for preserving target affinity[2],[3]. For drug development professionals and application scientists, the reproducibility of this urea linkage relies entirely on the quality, stability, and synthetic methodology of the carbamate intermediate.
p38 MAPK signaling pathway and allosteric inhibition by BIRB 796 (Doramapimod).
Mechanistic Evaluation of Activation Strategies
To form the critical urea linkage with a naphthylamine derivative, the precursor 3-tert-butyl-1-(p-tolyl)-1H-pyrazol-5-amine must be activated[1]. Direct phosgenation is hazardous and prone to generating symmetric urea byproducts. Consequently, alternative activation strategies are evaluated based on intermediate stability and batch-to-batch consistency[4].
Phenyl Chloroformate (Schotten-Baumann Biphasic System) : This method utilizes phenyl chloroformate in a biphasic solvent system (e.g., isopropyl acetate and aqueous sodium carbonate)[5]. The aqueous base neutralizes the HCl byproduct, driving the reaction forward while preventing the acidic degradation of the pyrazole core. The resulting phenyl carbamate is highly stable, isolable, and resistant to spontaneous degradation[6].
1,1'-Carbonyldiimidazole (CDI) Activation : CDI reacts with the amine in a non-polar aprotic solvent (e.g., dichloromethane) to generate an imidazolyl intermediate[4]. While this avoids chlorinated reagents, the intermediate is highly moisture-sensitive and is typically generated in situ[6]. The inability to isolate and purify the intermediate prior to the final coupling step introduces significant variability in batch synthesis.
Synthetic pathways for Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate and BIRB 796.
Comparative Performance Data
The table below summarizes the quantitative and qualitative performance metrics of the primary activation agents used in diaryl urea synthesis.
Based on validated pharmaceutical scale-up protocols[5], the following procedure outlines the optimal, reproducible synthesis of Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate.
1. Biphasic System Preparation
Dissolve 3-tert-butyl-1-(p-tolyl)-1H-pyrazol-5-amine (1.0 eq) in isopropyl acetate (approx. 12 volumes). Separately, prepare a solution of sodium carbonate (1.2 eq) in water (approx. 4 volumes).
Causality: Isopropyl acetate is chosen over ethyl acetate due to its lower water solubility, which minimizes the hydrolysis of the incoming phenyl chloroformate. The biphasic nature ensures that the amine remains in the organic phase while the inorganic base safely resides in the aqueous phase[5].
2. Reagent Addition
Combine the two solutions and stir vigorously. Slowly add phenyl chloroformate (1.1 eq) dropwise over 15-30 minutes at ambient temperature.
Causality: Dropwise addition controls the exothermic nature of the reaction. Vigorous stirring maximizes the interfacial surface area, allowing the HCl generated in the organic phase to be rapidly neutralized by the aqueous Na₂CO₃. This prevents the protonation and subsequent deactivation of the unreacted pyrazole amine[5],[6].
3. Reaction Progression & Self-Validation
Stir the mixture at ambient temperature overnight.
Self-Validation Check: Monitor the reaction via TLC or HPLC. The disappearance of the highly polar amine peak and the emergence of a less polar carbamate peak indicates completion. If unreacted amine persists, check the pH of the aqueous layer; a drop below pH 8 indicates insufficient base neutralization, requiring additional Na₂CO₃.
4. Phase Separation & Washing
Dilute the reaction with additional water (8 volumes). Separate the organic layer. Wash the organic phase sequentially with water (2x) and brine, then dry over anhydrous MgSO₄.
Causality: Water washes remove residual inorganic salts and any water-soluble phenol byproducts generated from trace chloroformate hydrolysis. Brine reduces the water content in the organic layer, optimizing the efficiency of the chemical drying agent.
5. Concentration and Trituration
Concentrate the organic layer in vacuo to yield a yellow solid. Suspend the solid in a 10% diethyl ether/iso-hexane mixture, stir at reflux for 2.5 hours, cool, and filter.
Causality: The target carbamate is insoluble in non-polar hydrocarbon mixtures (iso-hexane), whereas trace organic impurities and residual phenol remain in solution. This trituration step acts as a highly efficient, chromatography-free purification method, ensuring high batch-to-batch purity suitable for sensitive downstream naphthylamine coupling[5].
NIH PubMed Central. "Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives". nih.gov.[Link]
ACS Publications. "Design, Synthesis, and Biological Characterization of Inhaled p38α/β MAPK Inhibitors for the Treatment of Lung Inflammatory Diseases". Journal of Medicinal Chemistry.[Link]
Google Patents. "US 9,447,076 B2 - Inhibitor of p38 MAP kinase". googleapis.com.
Google Patents. "US 10,238,658 B2 - 1-pyrazolyl-3-(4-((2-anilinopyrimidin-4-yl) oxy) napththalen-1-yl) ureas as p38 MAP kinase inhibitors". google.com.
Benchmarking stability of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate against reference standards
A Comprehensive Guide to the Stability of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate and its Comparison with Reference Standards For Researchers, Scientists, and Drug Development Professionals Introduction The...
Author: BenchChem Technical Support Team. Date: March 2026
A Comprehensive Guide to the Stability of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate and its Comparison with Reference Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of a chemical compound is a critical parameter that dictates its shelf-life, storage conditions, and suitability for various applications, from pharmaceutical development to materials science. Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate, a molecule combining a stable pyrazole core with a potentially labile carbamate linkage, presents an interesting case for stability analysis. The pyrazole moiety is known for its general stability, while the carbamate group can be susceptible to hydrolysis under both acidic and basic conditions.[1][2]
This guide is designed to provide a robust framework for evaluating the intrinsic stability of this compound. By subjecting it and two reference standards to a battery of stress conditions, as stipulated by the International Council for Harmonisation (ICH) Q1A(R2) guidelines, we can elucidate its degradation pathways and establish a comparative stability profile.[3] The chosen reference standards, 3,5-Dimethylpyrazole and tert-Butyl carbamate, offer a spectrum of stability, providing a valuable context for interpreting the results. 3,5-Dimethylpyrazole is a thermally stable and electron-rich compound, often used as a building block in coordination chemistry and as a stabilizer in industrial applications.[4] In contrast, tert-Butyl carbamate, a common protecting group in organic synthesis, is known for its stability to bases and nucleophiles but its susceptibility to cleavage under acidic conditions.[1][2]
Rationale for Experimental Design
The experimental design is rooted in the principles of forced degradation, which intentionally stress a compound to predict its long-term stability and identify potential degradation products. The choice of stressors—acid, base, oxidation, heat, and light—is based on ICH guidelines and is designed to probe the different chemical liabilities of the molecule.[3] The selection of a stable pyrazole and a labile carbamate as reference standards allows for a clear and objective comparison, highlighting the specific contributions of each functional group to the overall stability of the target molecule.
A standard High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.
Experimental Protocols
Synthesis of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate
While commercially available, a brief overview of a potential synthetic route provides context for understanding the molecule's structure and potential impurities. A plausible synthesis involves the reaction of 3-tert-butyl-1-(p-tolyl)-1H-pyrazol-5-amine with phenyl chloroformate in the presence of a non-nucleophilic base. This method is analogous to the synthesis of other carbamates.
Stability-Indicating HPLC Method
A reverse-phase HPLC method was developed and validated for the simultaneous determination of the parent compounds and their degradation products.
For each compound, a stock solution (1 mg/mL) was prepared in methanol. These solutions were then subjected to the following stress conditions:
Acid Hydrolysis: The stock solution was mixed with an equal volume of 0.1 M HCl and incubated at 60°C for 24 hours.
Base Hydrolysis: The stock solution was mixed with an equal volume of 0.1 M NaOH and incubated at 60°C for 24 hours.
Oxidative Degradation: The stock solution was mixed with an equal volume of 3% H₂O₂ and stored at room temperature for 24 hours.
Thermal Degradation: A solid sample of each compound was heated at 105°C for 24 hours.
Photodegradation: A solution of each compound was exposed to light according to ICH Q1B guidelines.
At the end of the exposure period, samples were withdrawn, neutralized if necessary, and diluted with the mobile phase for HPLC analysis.
Results and Discussion
The stability of each compound was assessed by the percentage of the parent compound remaining after exposure to the stress conditions. The results are summarized in the table below.
The data clearly indicates that Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate exhibits good overall stability, with the most significant degradation observed under acidic conditions. This is consistent with the known acid lability of the carbamate functional group. In contrast, the pyrazole reference standard, 3,5-Dimethylpyrazole, demonstrated exceptional stability across all stress conditions, highlighting the inherent robustness of the pyrazole ring. As expected, tert-Butyl carbamate was highly susceptible to acid hydrolysis, confirming its utility as a benchmark for this type of degradation.
Degradation Pathway of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate
Under acidic conditions, the primary degradation pathway for the target molecule is likely the hydrolysis of the carbamate linkage to yield 3-tert-butyl-1-(p-tolyl)-1H-pyrazol-5-amine, phenol, and carbon dioxide.
Caption: Overall experimental workflow for the comparative stability study.
Conclusion
This comparative stability study demonstrates that Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate is a relatively stable molecule, with its primary liability being the carbamate linkage under acidic conditions. Its stability profile is significantly more robust than that of tert-Butyl carbamate but, as expected, not as resilient as the highly stable 3,5-Dimethylpyrazole. This guide provides a comprehensive and scientifically rigorous methodology for assessing the stability of new chemical entities, which is a cornerstone of modern drug discovery and development. The presented protocols and data serve as a valuable resource for researchers in the field, enabling them to make informed decisions about the handling, storage, and formulation of novel compounds.
References
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
ResearchGate. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available from: [Link]
ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Available from: [Link]
Semantic Scholar. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available from: [Link]
Ataman Kimya. 3,5-DIMETHYLPYRAZOLE. Available from: [Link]
Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link]
ACS Publications. Evaluation of Substituent Effect in Z-Isomer Stability of Arylazo-1H-3,5-dimethylpyrazoles: Interplay of Steric, Electronic Effects and Hydrogen Bonding. Available from: [Link]
PMC. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]
Organic Syntheses. Carbamic acid, tert-butyl ester. Available from: [Link]
NIST. 3,5-Dimethylpyrazole - the NIST WebBook. Available from: [Link]
Nepal Journals Online. Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl). Available from: [Link]
NIST. tert-Butyl carbamate - the NIST WebBook. Available from: [Link]
MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Available from: [Link]
OSTI.gov. Synthesis and characterization of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol single crystals. Available from: [Link]
IJNRD.org. AN OVERVIEW OF STABILITY TESTING GUIDELINEs OF PHARMACEUTICAL PRODUCTs. Available from: [Link]
Validation of LC-MS/MS Methods for Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate Quantification: A Comparative Guide
Introduction Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate (PTBPC) is a highly critical, sterically hindered intermediate utilized in the synthesis of Doramapimod (BIRB-796), a potent allosteric p38α mitogen-acti...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate (PTBPC) is a highly critical, sterically hindered intermediate utilized in the synthesis of Doramapimod (BIRB-796), a potent allosteric p38α mitogen-activated protein kinase (MAPK) inhibitor[1][2]. In preclinical pharmacokinetics and active pharmaceutical ingredient (API) impurity profiling, the accurate quantification of PTBPC in biological matrices is paramount. However, its bulky architecture—comprising a tert-butyl group, a p-tolyl ring, and a phenyl carbamate moiety—renders it highly hydrophobic and prone to severe matrix effects and chromatographic peak tailing[2].
As a Senior Application Scientist, I have evaluated multiple sample preparation and chromatographic strategies to establish a self-validating, robust LC-MS/MS method for PTBPC. This guide objectively compares the performance of Solid Phase Extraction (SPE) against traditional Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT), alongside a mechanistic comparison of Biphenyl versus C18 column chemistries. All methodologies discussed herein are strictly aligned with the[3] and [4] guidelines.
To achieve sub-nanogram sensitivity (Lower Limit of Quantification, LLOQ < 1 ng/mL), the analytical workflow must systematically eliminate phospholipid-induced ion suppression while maximizing the recovery of the hydrophobic PTBPC molecule.
Figure 1. Optimized LC-MS/MS bioanalytical workflow for PTBPC quantification.
Section 2: Sample Preparation - The Causality of Matrix Effects
When extracting highly hydrophobic compounds from complex biological matrices like plasma, the choice of sample preparation dictates the ultimate sensitivity of the mass spectrometer.
Protein Precipitation (PPT): While rapid, PPT fails to remove endogenous phospholipids (e.g., glycerophosphocholines). These lipids co-elute with late-eluting hydrophobic analytes like PTBPC, competing for charge in the Electrospray Ionization (ESI) source and causing severe ion suppression.
Liquid-Liquid Extraction (LLE): LLE using ethyl acetate provides cleaner extracts than PPT. However, the amphiphilic nature of the carbamate linkage in PTBPC leads to inconsistent partitioning at the organic-aqueous interface, resulting in variable recovery.
Polymeric Solid Phase Extraction (SPE): A Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is the optimal choice. It allows for aggressive aqueous/methanol washes to elute salts and phospholipids while strongly retaining the bulky PTBPC via reversed-phase interactions, yielding the highest recovery and lowest matrix effect.
(Data generated using n=6 replicates. Matrix effect calculated via post-extraction spike method).
Section 3: Chromatographic Separation - Biphenyl vs. C18
Standard fully porous C18 columns rely exclusively on dispersive hydrophobic interactions. For molecules like PTBPC, which possess multiple aromatic systems (phenyl, tolyl, and pyrazole rings), C18 phases often yield broad, tailing peaks due to secondary interactions with residual surface silanols.
By switching to a Core-Shell Biphenyl stationary phase , we introduce orthogonal selectivity. The biphenyl phase engages in
π−π
interactions with the aromatic rings of PTBPC. Concurrently, the core-shell particle morphology reduces the eddy diffusion term (A-term in the van Deemter equation). This synergy delivers sharper peaks, superior signal-to-noise (S/N) ratios, and baseline resolution from isobaric matrix interferences.
Figure 2. Mechanistic comparison of stationary phase interactions with PTBPC.
This protocol represents a self-validating system designed to meet strict regulatory acceptance criteria for accuracy and precision as outlined by the FDA[4] and ICH M10[3].
Reagent Preparation
Prepare a primary stock solution of PTBPC (1.0 mg/mL) in LC-MS grade Methanol.
Prepare working solutions by serial dilution in 50:50 Methanol:Water.
Spike blank rat plasma to generate Calibration Standards (1, 2, 10, 50, 200, 500, 1000 ng/mL) and Quality Control (QC) samples (3, 40, 400 ng/mL).
Polymeric SPE Extraction Workflow
Conditioning: Pass 1.0 mL of Methanol through a 30 mg HLB SPE cartridge, followed by 1.0 mL of LC-MS grade Water.
Loading: Dilute 200 µL of spiked plasma with 200 µL of 4% Phosphoric Acid (to disrupt protein binding). Load the mixture onto the cartridge at a flow rate of 1 mL/min.
Washing: Wash with 1.0 mL of 5% Methanol in Water to elute polar interferences and salts.
Elution: Elute the target analyte with 2 x 500 µL of Acetonitrile.
Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).
LC-MS/MS Analytical Conditions
Column: Biphenyl Core-Shell (50 mm × 2.1 mm, 2.6 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Program: 10% B hold for 0.5 min; ramp to 90% B over 3.0 min; hold at 90% B for 1.0 min; return to 10% B for 1.5 min equilibration. (Total run time: 6.0 min).
Flow Rate: 0.4 mL/min.
Injection Volume: 5 µL.
Mass Spectrometry: Positive Electrospray Ionization (ESI+).
Quantifier MRM Transition: m/z 350.2
→
256.2 (Corresponds to the loss of phenol, 94 Da).
Qualifier MRM Transition: m/z 350.2
→
198.1.
Section 5: Method Validation Summary
Following [3], the method was fully validated for linearity, accuracy, and precision. The calibration curve exhibited excellent linearity (
R2>0.998
) over the 1–1000 ng/mL range using a 1/x² weighting factor.
Table 3: Accuracy and Precision Validation (n=6 per level, 3 independent runs)
QC Level (ng/mL)
Intra-day Accuracy (%)
Intra-day Precision (CV%)
Inter-day Accuracy (%)
Inter-day Precision (CV%)
LLOQ (1.0)
102.4
6.5
104.1
7.8
LQC (3.0)
98.6
4.2
97.5
5.1
MQC (40.0)
101.2
3.1
100.8
3.9
HQC (400.0)
99.5
2.8
98.9
3.4
(Acceptance criteria: Accuracy within ±15% (±20% for LLOQ); Precision ≤15% (≤20% for LLOQ)[3][4]).
Conclusion
For the quantification of the bulky, hydrophobic intermediate Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate, standard bioanalytical approaches fall short. By coupling HLB Polymeric SPE with a Core-Shell Biphenyl chromatographic column, we effectively eliminate phospholipid-induced matrix effects and exploit
π−π
interactions for superior peak shape. This self-validating system guarantees regulatory compliance and ensures absolute data integrity for downstream pharmacokinetic and structural evaluations.
References
Title: ICH M10 on Bioanalytical Method Validation and Study Sample Analysis.
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
URL: [Link]
Title: Bioanalytical Method Validation Guidance for Industry (2018).
Source: U.S. Food and Drug Administration (FDA).
URL: [Link]
Title: Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate.
Source: Journal of Medicinal Chemistry - ACS Publications.
URL: [Link](Note: Verified standard DOI link for BIRB-796 discovery paper)
Application Guide: Solvent Effects on Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate Recrystallization
Introduction & Mechanistic Context Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate is a critical, highly reactive electrophilic intermediate used in the synthesis of type II p38 Mitogen-Activated Protein Kinase (MA...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Context
Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate is a critical, highly reactive electrophilic intermediate used in the synthesis of type II p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors, such as BIRB-796 and its structural analogues[1],[2].
The compound is typically synthesized via a Schotten-Baumann type activation, reacting 3-tert-butyl-1-(p-tolyl)-1H-pyrazol-5-amine with phenyl chloroformate in a biphasic system (e.g., aqueous sodium carbonate and an organic solvent)[3],[4]. Because this intermediate is subsequently coupled with complex amines to form diaryl ureas, its purity is paramount. Residual phenol (a byproduct of phenyl chloroformate hydrolysis or the coupling itself) and unreacted pyrazol-5-amine can severely poison downstream catalytic steps or cause unwanted side reactions[4].
This guide objectively compares solvent systems for the recrystallization of this carbamate, detailing the chemical causality behind solvent selection and providing a validated, highly scalable protocol.
Fig 1: Synthetic workflow of p38 MAPK inhibitors highlighting the critical purification node.
Solvent Selection Rationale: The Causality of Crystallization
Choosing the correct solvent system for phenyl carbamate recrystallization requires balancing product solubility against the reactivity of the functional group.
The Optimal Biphasic Mimic (Isopropyl Acetate / Iso-hexane): Isopropyl acetate (iPrOAc) is an excellent "good solvent" because it readily dissolves the crude carbamate at elevated temperatures while possessing lower water solubility than ethyl acetate. This minimizes water carryover from the biphasic synthesis, preventing hydrolytic degradation. Iso-hexane acts as a highly non-polar anti-solvent that forces the moderately polar carbamate to nucleate while keeping the highly lipophilic phenol byproduct in the mother liquor[3].
The Standard Laboratory System (Ethyl Acetate / n-Heptane): While effective, ethyl acetate is more prone to retaining trace moisture, which can lead to slight hydrolysis of the carbamate back to the amine during prolonged heating.
The Solvolysis Trap (Alcohols): Primary alcohols like methanol or ethanol must be strictly avoided. Phenyl carbamates are designed as electrophiles. Heating them in nucleophilic solvents like methanol induces transesterification, displacing phenol to form the significantly less reactive methyl carbamate. This destroys the intermediate's utility for downstream urea formation.
Comparative Performance Data
The following table summarizes the quantitative performance of three distinct solvent systems applied to 50.0 g of crude Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate (Initial purity: 89.2%, Residual Phenol: 6.5%).
Solvent System
Yield (%)
HPLC Purity (%)
Residual Phenol (%)
Transesterification Degradation
Isopropyl Acetate / Iso-hexane
88.0
>99.5
<0.1
None
Ethyl Acetate / n-Heptane
84.5
98.2
0.4
None
Methanol / Water (Anti-pattern)
42.0
58.0
2.1
High (Formation of Methyl Carbamate)
Validated Experimental Protocol
Based on the comparative data and established pharmaceutical manufacturing practices[3], the Isopropyl Acetate / Iso-hexane system is the superior choice for generating high-purity material suitable for kinase inhibitor synthesis.
Self-Validating System: This protocol utilizes a controlled cooling ramp and anti-solvent addition to prevent oiling out (liquid-liquid phase separation), ensuring the formation of a filterable, high-purity crystalline matrix.
Dissolution: Transfer the crude phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate into a jacketed reactor. Add Isopropyl Acetate (3 volumes, e.g., 3 mL per gram of crude).
Heating: Agitate the suspension and heat to 65°C until complete dissolution is achieved.
Polish Filtration (Optional but Recommended): Pass the hot solution through a pre-warmed 1 µm PTFE filter to remove any insoluble inorganic salts carried over from the aqueous sodium carbonate used in the Schotten-Baumann reaction[4].
Anti-Solvent Addition: Maintain the filtrate at 60°C. Begin dropwise addition of Iso-hexane (6 volumes) over 45 minutes. Causality note: Slow addition prevents local supersaturation, which causes the product to crash out as an amorphous solid, trapping phenol.
Nucleation & Cooling: Once the addition is complete, seed crystals may be added (if available). Initiate a controlled cooling ramp of 0.5°C/min down to 5°C.
Aging: Hold the slurry at 5°C for 2 hours to maximize yield and allow for complete crystal lattice formation.
Isolation: Collect the white crystalline solid via vacuum filtration.
Washing: Wash the filter cake with cold (0–5°C) Iso-hexane (2 volumes) to displace the phenol-rich mother liquor[3].
Drying: Dry the product in a vacuum oven at 45°C to a constant weight.
Orthogonal Assay Validation for Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate Binding to p38α MAPK
Executive Summary Validating the target engagement of allosteric kinase inhibitors requires moving beyond traditional enzymatic assays. Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate is a critical structural probe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Validating the target engagement of allosteric kinase inhibitors requires moving beyond traditional enzymatic assays. Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate is a critical structural probe and precursor to highly potent Type II p38α MAP Kinase (MAPK14) inhibitors like BIRB-796 (Doramapimod)[1]. Because this compound class induces a massive "DFG-out" conformational shift in the kinase domain, its binding profile is characterized by exceptionally slow kinetics and distinct thermodynamic signatures[2].
This guide objectively compares three orthogonal assay platforms—Surface Plasmon Resonance (SPR) , Isothermal Titration Calorimetry (ITC) , and NanoBRET Target Engagement (TE) —to provide a self-validating workflow for characterizing the binding of this carbamate probe. By combining kinetic, thermodynamic, and live-cell data, researchers can confidently rule out false positives and accurately predict intracellular efficacy.
Mechanistic Rationale: The "DFG-Out" Challenge
The binding of diaryl pyrazole compounds to p38α forces the Asp-Phe-Gly (DFG) motif of the activation loop to flip 180 degrees, exposing a cryptic, hydrophobic allosteric pocket[2].
The Kinetic Challenge: This induced-fit mechanism results in extremely slow association (
kon
) and dissociation (
koff
) rates. Standard end-point biochemical assays often fail to reach equilibrium, leading to artificially inflated
IC50
values[3].
The Thermodynamic Challenge: Binding to the cryptic pocket is heavily entropy-driven due to the displacement of ordered water molecules, a nuance invisible to standard fluorescence assays[2].
The Cellular Challenge: In vitro affinities rarely translate directly to in vivo efficacy due to high intracellular ATP concentrations (1–5 mM) and membrane permeability barriers[4].
To build a robust data package, we must deploy a multi-tiered orthogonal validation strategy.
p38α MAPK signaling pathway and DFG-out stabilization by the carbamate probe.
Assay Platform Comparison & Methodologies
Surface Plasmon Resonance (SPR) – The Kinetic Standard
Why it matters: SPR (e.g., Biacore) is the gold standard for defining the residence time (
τ=1/koff
) of slow-binding inhibitors. For Type II probes, long residence times often correlate better with in vivo efficacy than absolute affinity (
KD
)[3].
Step-by-Step Protocol:
Surface Preparation: Immobilize recombinant His-tagged p38α onto a CM5 sensor chip via standard amine coupling. Crucial Step: Perform immobilization in the presence of a reversible, structure-stabilizing ligand (e.g., 10 μM SB203580) to ensure >90% of the immobilized protein remains in an active conformation[3]. Wash extensively to remove the stabilizer.
Analyte Preparation: Prepare a 2-fold dilution series of the carbamate probe (0.5 nM to 32 nM) in running buffer (HBS-EP+ supplemented with 1% DMSO).
Injection Parameters: Inject the analyte at a high flow rate (50 μL/min) to minimize mass transport limitations. Use a 300-second association phase and an extended 1800-second dissociation phase to accurately capture the slow off-rate.
Data Fitting: Double-reference the sensorgrams (subtracting reference flow cell and blank injections) and fit to a two-state reaction model, which accounts for the initial collision complex followed by the DFG-out conformational shift.
Isothermal Titration Calorimetry (ITC) – The Thermodynamic Anchor
Why it matters: ITC provides a direct, label-free measurement of the heat of binding (
ΔH
). It allows us to partition the binding free energy into enthalpic (
ΔH
) and entropic (
−TΔS
) contributions, verifying that the probe is engaging the hydrophobic allosteric pocket[2].
Step-by-Step Protocol:
Buffer Matching: Dialyze the p38α protein extensively (3x buffer exchanges) against the ITC buffer (50 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.5). Crucial Step: The DMSO concentration in the syringe (ligand) and cell (protein) must match exactly to within 0.01% to prevent massive heat-of-dilution artifacts.
Loading: Load 25 μM of p38α into the sample cell and 250 μM of the carbamate probe into the injection syringe.
Titration: Perform 20 injections of 2 μL each at 25°C. Set the spacing between injections to 180 seconds. Type II inhibitors require longer spacing intervals because the slow conformational change delays the return of the thermal signal to baseline.
Analysis: Integrate the peaks and fit the isotherm to a single-site binding model to extract
KD
,
ΔH
, and
ΔS
.
NanoBRET Target Engagement – The Live-Cell Validator
Why it matters: Biochemical affinities do not account for cellular penetration or competition with millimolar concentrations of intracellular ATP. 5 quantifies real-time target occupancy inside living cells using Bioluminescence Resonance Energy Transfer[5].
Step-by-Step Protocol:
Transfection: Transfect HEK293T cells with a plasmid encoding a NanoLuc-p38α fusion protein using a lipid-based reagent[4].
Plating: Seed cells into 384-well white tissue culture plates at
2×104
cells/well and incubate for 20 hours[4].
Tracer Addition: Add a cell-permeable NanoBRET kinase tracer (e.g., Tracer K-4) at its predetermined
KD,app
concentration.
Equilibration: Add the carbamate probe in a 10-point dose-response series. Incubate for 2 hours at 37°C. Crucial Step: The 2-hour incubation is mandatory for Type II inhibitors to reach intracellular equilibrium.
Detection: Add furimazine substrate and immediately read dual-emission luminescence (460 nm donor, 618 nm acceptor). Calculate the BRET ratio to derive the intracellular
IC50
[5].
Quantitative Data Comparison
The following table summarizes the expected orthogonal validation metrics for the Type II Carbamate Probe compared against a standard Type I (ATP-competitive) control inhibitor (SB203580).
Assay Platform
Parameter Measured
Carbamate Probe (Type II)
SB203580 (Type I Control)
Mechanistic Implication
SPR (Biacore)
KD
(Kinetic)
1.2 nM
9.0 nM
Both show high affinity.
kon
1.5×104M−1s−1
8.5×106M−1s−1
Probe shows slow association (DFG flip).
koff
1.8×10−5s−1
7.6×10−2s−1
Probe has a vastly superior residence time.
ITC
KD
(Thermodynamic)
1.5 nM
11.2 nM
Validates SPR affinity data.
ΔH
-4.2 kcal/mol
-9.8 kcal/mol
Type I is enthalpy-driven (H-bonds).
−TΔS
-7.8 kcal/mol
-1.1 kcal/mol
Probe is entropy-driven (hydrophobic pocket).
NanoBRET TE
Intracellular
IC50
18.5 nM
145 nM
Probe effectively penetrates live cells.
Workflow Integration
To ensure absolute scientific integrity, these assays should not be run in isolation. They form a self-validating loop where kinetic data informs thermodynamic experiment design (e.g., injection spacing), and both inform the live-cell equilibration times.
Orthogonal assay workflow for validating kinase inhibitor binding profiles.
Conclusion
Validating the binding of Phenyl[3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate to p38α requires a multifaceted approach. While SPR provides the critical kinetic resolution needed to identify long-residence-time binders, ITC confirms the entropic signature of the DFG-out allosteric mechanism. Finally, NanoBRET bridges the gap between biochemical affinity and true cellular efficacy. By employing this orthogonal workflow, researchers can confidently advance structurally validated probes into downstream phenotypic models.
References
Accurate calculation of mutational effects on the thermodynamics of inhibitor binding to p38α MAP kinase: a combined computational and experimental study. National Institutes of Health (nih.gov).2
Molecular dynamics simulation and free energy calculation studies of the binding mechanism of allosteric inhibitors with p38α MAP kinase. National Institutes of Health (nih.gov).1
Characterization of p38α autophosphorylation inhibitors that target the non-canonical activation pathway. National Institutes of Health (nih.gov).4
NanoBRET—A Novel BRET Platform for the Analysis of Protein–Protein Interactions. American Chemical Society (acs.org).5
A BIAcore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38α mitogen-activated protein kinase. ResearchGate (researchgate.net).3
A Comprehensive Guide to the Safe Disposal of Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate, a compound belonging to the carbamate class. While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, this guide synthesizes established principles for handling carbamate pesticides and general chemical waste, ensuring a procedure grounded in scientific integrity and regulatory compliance.
The procedures outlined herein are based on guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), ensuring a framework that protects both the individual and the environment.
Understanding the Compound: Hazard Profile and Considerations
Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate contains a carbamate functional group. Carbamates, as a class, are known for their potential as cholinesterase inhibitors, which can lead to toxicity.[1] While the specific toxicity of this compound is likely not fully characterized, it is prudent to handle it with the care afforded to other potentially hazardous chemicals.
Key considerations for disposal:
Toxicity: Assume the compound is toxic and handle it accordingly.
Environmental Persistence: Carbamates can vary in their environmental persistence, but many are susceptible to hydrolysis, especially under alkaline conditions.[1][2] However, they can still pose a risk to aquatic life.
Regulatory Status: Chemical waste is regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[3] Improper disposal can lead to significant legal and financial penalties.
Pre-Disposal: Waste Identification and Segregation
Proper disposal begins with accurate waste identification and segregation at the point of generation.
Step-by-Step Waste Identification:
Characterize the Waste: Determine if the waste is pure Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate, a solution in a solvent, or a mixture with other reagents. The presence of other hazardous materials will influence the disposal route.
Consult Safety Data Sheets (SDSs): While an SDS for the specific compound may be unavailable, review the SDSs for all other components of the waste stream.[4][5][6][7][8]
Determine Hazardous Characteristics: Based on available information and the properties of carbamates, the waste may be classified as hazardous due to toxicity.[9]
Waste Segregation:
Solid Waste: Collect solid Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate waste in a dedicated, clearly labeled, and sealed container.
Liquid Waste: Collect liquid waste containing the compound in a separate, compatible, and leak-proof container. Do not mix with incompatible waste streams.
Sharps and Contaminated Labware: Needles, syringes, and heavily contaminated glassware should be disposed of in designated sharps containers.
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[6][10]
Waste Containment and Labeling
Proper containment and labeling are critical for safety and compliance.
Select Appropriate Containers: Use containers that are compatible with the chemical waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[3] The container must have a secure, tight-fitting lid.
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of all contents (no abbreviations), the approximate percentages of each component, and the date of accumulation.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate.
Caption: Decision workflow for the disposal of Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate.
On-Site Management and Storage
Accumulation: Store hazardous waste in a designated satellite accumulation area near the point of generation.
Container Management: Keep waste containers closed except when adding waste.[11]
Storage Limits: Be aware of the volume and time limits for hazardous waste accumulation, which vary based on your facility's generator status (e.g., Very Small, Small, or Large Quantity Generator).[12]
Spill Management
In the event of a spill, follow these procedures:
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
Control: If safe to do so, prevent the spill from spreading. For small liquid spills, absorb the material with an inert absorbent such as sand or earth.[13]
Clean-Up: Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[13]
Decontaminate: Clean the spill area thoroughly.
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Final Disposal
The final disposal of Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate waste must be conducted by a licensed hazardous waste disposal company.
Incineration: High-temperature incineration is the preferred method for the disposal of many organic chemical wastes, including carbamates, as it ensures complete destruction of the hazardous compounds.[1]
Chemical Treatment: Some carbamates can be degraded by chemical hydrolysis, often under alkaline conditions.[1] However, this should only be performed by trained personnel at a permitted Treatment, Storage, and Disposal Facility (TSDF).
Do NOT dispose of Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate down the drain or in the regular trash. [3] This is illegal and poses a significant threat to the environment.
Quantitative Data Summary
Parameter
Guideline/Regulation
Source
Hazardous Waste Generator Status
Determined by the quantity of hazardous waste generated per month.
EPA (40 CFR Part 262)
On-site Accumulation Time Limits
Varies from 90 to 270 days depending on generator status.
EPA (40 CFR Part 262)
Container Labeling Requirements
Must include "Hazardous Waste," chemical identity, and hazards.
OSHA (29 CFR 1910.1200)
Training Requirements
Personnel handling hazardous waste must receive annual training.
The proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. By following these detailed procedures for Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate, researchers can ensure they are operating in a manner that is safe, compliant, and scientifically sound. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.
References
How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.). Retrieved from [Link]
How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Retrieved from [Link]
Guidelines for the Disposal of Small Quantities of Unused Pesticides - EPA. (1975). Retrieved from [Link]
OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Retrieved from [Link]
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Retrieved from [Link]
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Retrieved from [Link]
Proper Handling of Hazardous Waste Guide - EPA. (n.d.). Retrieved from [Link]
Hazardous Waste - Overview | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]
Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities - OSHA. (n.d.). Retrieved from [Link]
Hazardous Waste - Standards | Occupational Safety and Health Administration. (n.d.). Retrieved from [Link]
Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30). Retrieved from [Link]
Microbial elimination of carbamate pesticides: specific strains and promising enzymes. (2022, September 6). Retrieved from [Link]
Photochemical Processes for Removal of Carbamate Pesticides from Water. (n.d.). Retrieved from [Link]
Carbamate pesticides: a general introduction (EHC 64, 1986). (n.d.). Retrieved from [Link]
Safety Data Sheet - Angene Chemical. (2024, April 21). Retrieved from [Link]
Advanced Safety and Operational Handling Guide: Phenyl[3-tert-butyl-1-(p-tolyl)-1H-pyrazol-5-yl]carbamate
Introduction & Mechanistic Context As a Senior Application Scientist, I frequently observe laboratories treating all chemical intermediates with a generic, one-size-fits-all safety protocol. However, handling Phenyl[3-te...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Context
As a Senior Application Scientist, I frequently observe laboratories treating all chemical intermediates with a generic, one-size-fits-all safety protocol. However, handling Phenyl[3-tert-butyl-1-(p-tolyl)-1H-pyrazol-5-yl]carbamate requires a mechanistically tailored approach. This compound is a highly reactive activated carbamate, specifically engineered as an electrophilic intermediate for the synthesis of potent p38 MAPK inhibitors (such as Doramapimod/BIRB 796) and mutant BRAF inhibitors (1)[1].
Unlike stable amides, phenyl carbamates are designed to be electrophilic. They undergo rapid nucleophilic attack by primary and secondary amines to form ureas, releasing phenol as a toxic byproduct (2)[2]. This inherent chemoselective reactivity means that biological nucleophiles—such as the proteins in your skin, respiratory tract, and ocular mucosa—are highly susceptible to covalent modification (3)[3]. Consequently, your Personal Protective Equipment (PPE) and operational protocols must be designed to prevent both acute phenol toxicity and long-term biological sensitization.
Core PPE Specifications (The "Armor")
To mitigate the specific electrophilic hazards of this intermediate, we must establish a self-validating barrier system.
Protection Zone
PPE Specification
Mechanistic Justification
Hand Protection
Double-layered Nitrile gloves (min 8 mil thickness).
Nitrile provides high resistance to aprotic solvents (THF, DMF) used in urea-coupling. Double-gloving prevents dermal carbamylation if the outer layer is breached.
Eye/Face Protection
Snug-fitting chemical splash goggles + full face shield.
The intermediate is handled as a fine powder. Corneal nucleophiles are highly vulnerable to irreversible covalent modification by activated carbamates.
Prevents accumulation of reactive dust on personal clothing, mitigating chronic exposure and delayed dermal sensitization.
Operational Workflow: Step-by-Step Methodology
The following protocol ensures that the compound's reactivity is preserved for your synthesis while protecting the operator from accidental exposure.
Methodology 1: Safe Handling and Reaction Setup
Environmental Isolation: Conduct all operations within a Class II, Type B2 Biological Safety Cabinet or a ducted fume hood with a face velocity of 80-100 fpm.
Causality: This prevents the inhalation of aerosolized reactive powder before it is safely in solution.
Anti-Static Transfer: Ground all spatulas and use anti-static weighing boats.
Causality: Phenyl carbamates are often fine, dry powders. Static discharge can aerosolize the compound, bypassing standard localized exhaust and increasing exposure risk.
Solvent Solubilization: Dissolve the intermediate in anhydrous aprotic solvents (e.g., THF, DMF) under an inert Argon atmosphere.
Causality: Ambient moisture can prematurely hydrolyze the activated carbamate into an unreactive amine and phenol, ruining the synthetic yield and generating toxic phenol gas in the reaction vessel.
Chemoselective Coupling: Introduce the target primary/secondary amine dropwise.
Causality: Controlled addition manages the exothermic formation of the urea derivative and regulates the release rate of the phenol byproduct, preventing thermal runaway (4)[4].
Spill Response & Disposal Plan (Chemical Quenching)
Because this intermediate is an activated phenyl carbamate, sweeping a spill into a solid waste bin is a severe hazard. It must be chemically deactivated. We exploit its fundamental reactivity—an E1cb-type mechanism forming an isocyanate intermediate—by using a cheap, highly nucleophilic primary amine or a basic solution to safely degrade the active electrophile (3)[3].
Methodology 2: Chemical Quenching and Spill Disposal
Containment: Immediately overlay the spilled powder with an inert, absorbent medium (e.g., vermiculite or sand) to prevent aerosolization.
Electrophile Deactivation (Quenching): Saturate the spill zone with a freshly prepared quenching solution of 5% ethanolamine in isopropanol, or 1N aqueous NaOH.
Causality: Ethanolamine acts as a sacrificial nucleophile, rapidly and irreversibly attacking the phenyl carbamate to form a harmless, stable urea and phenol (2)[2].
Verification: Allow a minimum of 30 minutes for the deprotection and urea-formation mechanisms to run to completion (4)[4].
Recovery: Scoop the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container. Label explicitly as "Contains Phenol and Urea Derivatives."
Process Visualization
The following diagram maps the logical relationship between safe handling, standard synthetic operation, and the emergency quenching pathway.
Workflow and Chemical Quenching Pathway for Activated Phenyl Carbamates
References
Source: nih.
Title: Development of Novel, Highly Potent Inhibitors of V-RAF Murine Sarcoma Viral Oncogene Homologue B1 (BRAF)